molecular formula C10H3Cl2N3O2 B1369554 4,8-Dichloro-6-nitroquinoline-3-carbonitrile CAS No. 915369-46-9

4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Cat. No.: B1369554
CAS No.: 915369-46-9
M. Wt: 268.05 g/mol
InChI Key: MPJQECCTXQJBOS-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-nitroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H3Cl2N3O2 and its molecular weight is 268.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4,8-dichloro-6-nitroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2N3O2/c11-8-2-6(15(16)17)1-7-9(12)5(3-13)4-14-10(7)8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJQECCTXQJBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590860
Record name 4,8-Dichloro-6-nitroquinoline-3-carbonitrile
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Molecular Weight

268.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915369-46-9
Record name 4,8-Dichloro-6-nitro-3-quinolinecarbonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dichloro-6-nitroquinoline-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dichloro-6-nitroquinoline-3-carbonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 915369-46-9

Introduction: The Strategic Importance of a Polysubstituted Quinoline

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic system provides an ideal framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The compound 4,8-dichloro-6-nitroquinoline-3-carbonitrile represents a highly functionalized and strategically important derivative within this class. The presence of two reactive chlorine atoms, a strongly electron-withdrawing nitro group, and a versatile carbonitrile moiety makes it a powerful and sought-after building block for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.[2][3]

This technical guide offers a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis, reactivity, and applications as a key intermediate in drug discovery. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and formulation. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 915369-46-9[4][5][6]
Molecular Formula C₁₀H₃Cl₂N₃O₂[4][6]
Molecular Weight 268.06 g/mol [4][6]
Appearance Off-white to yellow powderGeneral Observation
Boiling Point 456.1 °C at 760 mmHg[4]
Density 1.66 g/cm³[4][]
Flash Point 229.6 °C[4]
Refractive Index 1.701[4]
Solubility Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents.Inferred from structure

Synthesis of this compound: A Representative Protocol

Representative Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: Conversion of Formyl to Nitrile A Substituted Acetanilide C 2-Chloro-3-formylquinoline Intermediate A->C Reaction B Vilsmeier Reagent (POCl₃/DMF) D 2-Chloro-3-formylquinoline Intermediate F Nitro-substituted Intermediate D->F Electrophilic Aromatic Substitution E Nitrating Mixture (HNO₃/H₂SO₄) G Nitro-substituted Intermediate I This compound G->I Dehydration of Oxime H Hydroxylamine Hydrochloride Reactivity_Diagram cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Reduction of Nitro Group cluster_2 Hydrolysis of Nitrile Group A This compound E 4-Substituted Derivatives F 8-Substituted Derivatives H 6-Amino-4,8-dichloroquinoline-3-carbonitrile A->H J Carboxylic Acid or Amide Derivative A->J B Amines (R-NH₂) B->E at C4 B->F at C8 C Alcohols/Phenols (R-OH) C->E at C4 C->F at C8 D Thiols (R-SH) D->E at C4 D->F at C8 G Reducing Agents (e.g., SnCl₂, Fe/HCl) G->H I Acid/Base Catalysis I->J Kinase_Inhibitor_Scaffold A This compound B Nucleophilic Aromatic Substitution (e.g., with anilines at C4) A->B C Intermediate Scaffold B->C D Further Functionalization (e.g., reduction of NO₂, amide coupling) C->D E Final Kinase Inhibitor D->E

Sources

An In-depth Technical Guide to the Synthesis of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 4,8-dichloro-6-nitroquinoline-3-carbonitrile, a highly functionalized quinoline derivative with potential applications in medicinal chemistry and materials science. The proposed synthesis commences with the readily available starting material, p-nitroaniline, and proceeds through a logical sequence of chlorination, quinoline core formation via the Gould-Jacobs reaction, subsequent chlorination of the 4-quinolone intermediate, and final conversion of the C3-ester to the target carbonitrile. This guide offers detailed experimental protocols, explains the rationale behind the choice of reagents and reaction conditions, and presents the information in a clear and accessible format for researchers in the field.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of specific substituents onto the quinoline core allows for the fine-tuning of its pharmacological profile. The target molecule, this compound, possesses a unique combination of functional groups: two chloro substituents, a nitro group, and a carbonitrile moiety. This high degree of functionalization makes it an attractive building block for the synthesis of novel and complex heterocyclic compounds with potential therapeutic value. The chloro groups at positions 4 and 8 provide reactive handles for nucleophilic substitution reactions, the nitro group at position 6 can be reduced to an amino group for further derivatization, and the carbonitrile group at position 3 can be transformed into various other functional groups.

This guide outlines a rational, multi-step synthesis of this compound, designed to be accessible and reproducible for researchers with a background in organic synthesis.

Proposed Synthetic Pathway

The proposed synthetic route is a four-step sequence starting from p-nitroaniline, as illustrated in the workflow diagram below.

Synthesis_Pathway A p-Nitroaniline B 2,6-Dichloro-4-nitroaniline A->B Step 1: Chlorination C Ethyl 4-hydroxy-8-chloro-6-nitroquinoline-3-carboxylate B->C Step 2: Gould-Jacobs Reaction D Ethyl 4,8-dichloro-6-nitroquinoline-3-carboxylate C->D Step 3: Chlorination of 4-Quinolone E This compound D->E Step 4: Ester to Nitrile Conversion

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline

The synthesis begins with the selective dichlorination of p-nitroaniline at the positions ortho to the amino group.

Reaction Scheme:

Step1 pNA p-Nitroaniline plus + pNA->plus reagents HCl, KClO3 or Cl2 gas plus->reagents arrow -> reagents->arrow DCNA 2,6-Dichloro-4-nitroaniline arrow->DCNA

Caption: Chlorination of p-nitroaniline.

Protocol:

A common and effective method for this transformation involves the use of hydrochloric acid and a chlorinating agent like potassium chlorate or chlorine gas.[1][2]

  • Reaction Setup: In a well-ventilated fume hood, dissolve p-nitroaniline in concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and a dropping funnel. The temperature of the mixture should be maintained around 50°C to ensure dissolution.[1]

  • Chlorination: Slowly add a solution of potassium chlorate in water to the reaction mixture while maintaining the temperature at approximately 25°C.[1] Alternatively, chlorine gas can be bubbled through the solution.[2]

  • Work-up and Purification: Upon completion of the reaction, dilute the mixture with a large volume of water to precipitate the product.[1] Collect the solid by filtration, wash thoroughly with water, and then with a small amount of alcohol. The crude product can be purified by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol to yield 2,6-dichloro-4-nitroaniline as lemon-yellow needles.[1]

Causality and Expertise: The amino group in p-nitroaniline is a strongly activating, ortho-, para-directing group. However, the para position is blocked by the nitro group. The use of a highly acidic medium protonates the amino group, transforming it into a deactivating, meta-directing ammonium group. This, in conjunction with the deactivating nitro group, directs the incoming electrophilic chlorine to the positions meta to the ammonium group (ortho to the original amino group).

Parameter Value Reference
Starting Materialp-Nitroaniline[1]
ReagentsConcentrated HCl, Potassium Chlorate[1]
SolventWater[1]
Temperature25-50°C[1]
Yield~87%[1]
Melting Point185-188°C[1]
Step 2: Synthesis of Ethyl 4-hydroxy-8-chloro-6-nitroquinoline-3-carboxylate (Gould-Jacobs Reaction)

The second step involves the construction of the quinoline core using the Gould-Jacobs reaction.[3][4]

Reaction Scheme:

Step2 DCNA 2,6-Dichloro-4-nitroaniline plus + DCNA->plus EMME Diethyl ethoxymethylenemalonate plus->EMME arrow -> EMME->arrow intermediate Intermediate arrow->intermediate arrow2 -> Heat intermediate->arrow2 product Ethyl 4-hydroxy-8-chloro-6-nitroquinoline-3-carboxylate arrow2->product

Caption: Gould-Jacobs reaction for quinoline synthesis.

Protocol:

  • Condensation: A mixture of 2,6-dichloro-4-nitroaniline and diethyl ethoxymethylenemalonate is heated. This can be done neat or in a high-boiling solvent like diphenyl ether. Microwave irradiation can also be employed to accelerate the reaction.[4]

  • Cyclization: The resulting intermediate, a diethyl anilinomethylenemalonate, is then cyclized at a higher temperature (typically 240-260°C) to form the 4-hydroxyquinoline ring system.[3]

  • Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent like petroleum ether to precipitate the product. The solid is collected by filtration, washed, and can be used in the next step with or without further purification.

Causality and Expertise: The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines. The initial step is a nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the amino group of the aniline. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls, followed by the elimination of ethanol to form the quinoline ring. The high temperature required for cyclization is a characteristic of this reaction.

Step 3: Synthesis of Ethyl 4,8-dichloro-6-nitroquinoline-3-carboxylate

This step involves the conversion of the 4-hydroxy group of the quinolone to a chloro group.

Reaction Scheme:

Step3 start Ethyl 4-hydroxy-8-chloro-6-nitroquinoline-3-carboxylate plus + start->plus reagents POCl3 / PCl5 plus->reagents arrow -> reagents->arrow product Ethyl 4,8-dichloro-6-nitroquinoline-3-carboxylate arrow->product

Caption: Chlorination of the 4-quinolone.

Protocol:

  • Reaction Setup: The ethyl 4-hydroxy-8-chloro-6-nitroquinoline-3-carboxylate from the previous step is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[5][6][7] The reaction is typically carried out by heating the substrate in excess POCl₃.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base such as sodium bicarbonate or ammonia. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated. The crude product can be purified by column chromatography.

Causality and Expertise: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The oxygen of the hydroxyl/carbonyl group is nucleophilic and reacts with the electrophilic phosphorus of POCl₃ to form a phosphate ester intermediate. This intermediate is a good leaving group, and subsequent nucleophilic attack by a chloride ion (from POCl₃ or PCl₅) at the C4 position results in the formation of the 4-chloroquinoline. The addition of PCl₅ increases the concentration of chloride ions and can also act as a dehydrating agent, driving the reaction to completion.[5]

Step 4: Synthesis of this compound

The final step is the conversion of the ethyl ester at the 3-position to the target carbonitrile. This can be achieved through a multi-step sequence involving hydrolysis, amidation, and dehydration.

Reaction Scheme (Multi-step approach):

Step4 start Ethyl 4,8-dichloro-6-nitroquinoline-3-carboxylate arrow1 -> 1. NaOH, H2O/EtOH 2. H+ start->arrow1 acid 4,8-Dichloro-6-nitroquinoline-3-carboxylic acid arrow1->acid arrow2 -> SOCl2, then NH3 acid->arrow2 amide 4,8-Dichloro-6-nitroquinoline-3-carboxamide arrow2->amide arrow3 -> POCl3 or other dehydrating agent amide->arrow3 product This compound arrow3->product

Caption: Conversion of the C3-ester to a carbonitrile.

Protocol:

  • Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification.

  • Amidation: The resulting carboxylic acid is then converted to the primary amide. This can be achieved by first converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

  • Dehydration: The primary amide is then dehydrated to the nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride, or other modern reagents.

Causality and Expertise: This is a classical and reliable sequence for the conversion of an ester to a nitrile. Each step is a well-established organic transformation. The choice of reagents for amidation and dehydration can be optimized to achieve the best yield and purity. For instance, using coupling agents for the amidation step can avoid the harsh conditions of forming an acid chloride. Similarly, a variety of dehydrating agents are available, and the choice may depend on the substrate's sensitivity and the desired reaction conditions.

Parameter Value Reference
Starting MaterialEthyl 4,8-dichloro-6-nitroquinoline-3-carboxylate-
Reagents (Hydrolysis)NaOH, H₂O/EtOH; HCl-
Reagents (Amidation)SOCl₂, NH₃-
Reagents (Dehydration)POCl₃-
Final ProductThis compound-

Conclusion

This technical guide has detailed a logical and feasible synthetic route for the preparation of this compound from p-nitroaniline. The proposed pathway utilizes well-established and reliable organic reactions, including electrophilic aromatic substitution, the Gould-Jacobs reaction for quinoline synthesis, and standard functional group interconversions. By providing detailed protocols and mechanistic insights, this guide aims to empower researchers to synthesize this valuable and highly functionalized heterocyclic compound for further exploration in drug discovery and materials science. The self-validating nature of the described protocols, grounded in fundamental organic chemistry principles, ensures a high probability of success for the experienced synthetic chemist.

References

  • Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com. (URL: [Link])
  • Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process.
  • Gould–Jacobs reaction. Wikipedia. (URL: [Link])
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. (URL: [Link])
  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. (URL: [Link])
  • POCl3 chlorination of 4-quinazolones. PubMed. (URL: [Link])
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. (URL: [Link])

Sources

An In-Depth Technical Guide to 4,8-Dichloro-6-nitroquinoline-3-carbonitrile: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,8-dichloro-6-nitroquinoline-3-carbonitrile, a highly functionalized quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Given the limited availability of direct experimental data in the public domain, this document synthesizes information from chemical suppliers, established principles of physical organic chemistry, and predictive spectroscopic analysis to offer a robust resource for researchers.

Physicochemical and Structural Characteristics

This compound is a complex heterocyclic compound featuring a quinoline core substituted with two chlorine atoms, a nitro group, and a cyano group. These functional groups impart a unique electronic profile, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 915369-46-9[1][2]
Molecular Formula C₁₀H₃Cl₂N₃O₂[2][3]
Molecular Weight 268.06 g/mol [2][3]
Appearance Predicted: Pale yellow to yellow solid-
Boiling Point (Predicted) 456.1 °C at 760 mmHg[3][]
Density (Predicted) 1.66 g/cm³[3][]
Flash Point (Predicted) 229.6 °C[3]
XLogP3 (Predicted) 3.84[3]

Proposed Synthesis and Purification

Conceptual Synthetic Workflow

G cluster_0 Starting Material Preparation cluster_1 Vilsmeier-Haack Cyclization cluster_2 Functional Group Transformation cluster_3 Purification A Substituted Acetanilide C 2,4-Dichloro-6-nitroquinoline-3-carbaldehyde A->C Cyclization & Chlorination B Vilsmeier Reagent (POCl₃, DMF) E This compound C->E Oxime formation & Dehydration D Hydroxylamine Hydrochloride, Sodium Formate F Column Chromatography (Silica Gel) E->F G Recrystallization F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Dichloro-6-nitro-3-formylquinoline

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, place N,N-dimethylformamide (DMF) and cool to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

  • To this reagent, add a suitable substituted acetanilide (e.g., 2,4-dichloro-N-(4-nitrophenyl)acetamide) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the crude product, wash with water, and dry.

Step 2: Conversion of the Aldehyde to the Nitrile

  • Dissolve the crude 2,4-dichloro-6-nitro-3-formylquinoline in a suitable solvent such as formic acid.

  • Add hydroxylamine hydrochloride and sodium formate to the solution.

  • Reflux the mixture for several hours, monitoring the conversion of the aldehyde to the nitrile by TLC.

  • After the reaction is complete, cool the mixture and pour it into cold water.

  • Filter the precipitated solid, wash with water, and dry.

Step 3: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile).

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H and ¹³C NMR Spectroscopy

The interpretation of the NMR spectra of quinoline derivatives is well-established.[7][8] The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-29.1 - 9.3s-
H-58.5 - 8.7d~2.5
H-78.3 - 8.5d~2.5

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2148 - 150
C-3115 - 117
C-4145 - 147
C-4a128 - 130
C-5125 - 127
C-6149 - 151
C-7123 - 125
C-8135 - 137
C-8a147 - 149
CN114 - 116
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the nitro, cyano, and aromatic functionalities.

Table 4: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2240Medium
C=N, C=C (Aromatic)1580 - 1620Medium-Strong
NO₂ (Asymmetric stretch)1520 - 1560Strong
NO₂ (Symmetric stretch)1340 - 1370Strong
C-Cl700 - 850Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

  • Predicted Molecular Ion (M⁺): m/z 267 (for ³⁵Cl₂) with characteristic isotopic peaks at m/z 269 (for ³⁵Cl³⁷Cl) and m/z 271 (for ³⁷Cl₂).

  • Predicted Fragmentation: Loss of NO₂, Cl, and HCN are plausible fragmentation pathways.

Reactivity and Potential Applications

The reactivity of this compound is governed by the strong electron-withdrawing nature of the nitro and cyano groups, which activate the quinoline ring towards nucleophilic aromatic substitution (SₙAr).[9]

Nucleophilic Aromatic Substitution (SₙAr)

The presence of two chlorine atoms at positions 4 and 8 offers opportunities for selective substitution reactions. The chlorine at the 4-position is expected to be more reactive towards nucleophiles due to the strong activation by the para-nitro group and the nitrogen atom in the quinoline ring system. The chlorine at the 8-position is less activated. This differential reactivity can be exploited for the regioselective synthesis of mono- and di-substituted quinoline derivatives.

G cluster_0 Reactivity Profile A This compound C Mono-substitution at C4 (More reactive site) A->C Mild Conditions D Di-substitution at C4 & C8 A->D Forcing Conditions B Nucleophile (Nu⁻)

Caption: Predicted reactivity in nucleophilic aromatic substitution.

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[10] The multiple functional groups of this compound make it an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. The nitro group can also be reduced to an amino group, providing another point for diversification.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a potentially hazardous chemical.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its properties, a plausible synthetic route, predicted spectral data, and an analysis of its reactivity. While experimental data remains scarce, the information presented here, grounded in established chemical principles, offers a solid foundation for researchers interested in utilizing this compound in their work.

References

  • Advent Chembio. 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%. [Link]
  • International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • International Journal of Chemical Studies.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]
  • The Royal Society of Chemistry.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
  • ResearchGate. Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. [Link]
  • ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
  • PMC - NIH.
  • USPTO.
  • USPTO.
  • PMC - NIH. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive technical overview of a highly functionalized quinoline derivative, 4,8-dichloro-6-nitroquinoline-3-carbonitrile, a compound poised as a versatile intermediate in the synthesis of novel bioactive molecules. Its structure, featuring two reactive chlorine atoms, a nitro group, and a carbonitrile moiety, presents a rich platform for chemical diversification. This document will delve into the molecular architecture of this compound, outlining a plausible synthetic route and predicted spectroscopic characteristics, drawing upon established chemical principles and data from closely related analogues.

Molecular Structure and Physicochemical Properties

This compound is a poly-substituted aromatic heterocycle with the chemical formula C₁₀H₃Cl₂N₃O₂.[1][2] The core of the molecule is a quinoline ring system, which is a fused bicyclic heterocycle composed of a benzene ring and a pyridine ring.

Key Structural Features:

  • Quinoline Core: A bicyclic aromatic system providing a rigid scaffold.

  • Chloro Substituents (C4 & C8): Two chlorine atoms are positioned on the quinoline ring. The chlorine at the 4-position is particularly susceptible to nucleophilic aromatic substitution, making it a key site for introducing diverse functionalities. The chlorine at the 8-position is less reactive but still offers a potential site for modification.

  • Nitro Group (C6): The electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the benzene ring portion of the quinoline system. It can also be reduced to an amino group, providing another handle for derivatization.

  • Carbonitrile Group (C3): The nitrile group at the 3-position is a versatile functional group that can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

A table summarizing the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 915369-46-9[1][2][3][4][5]
Molecular Formula C₁₀H₃Cl₂N₃O₂[1][2]
Molecular Weight 268.06 g/mol [2]
Density 1.66 g/cm³[2]
Boiling Point 456.1°C at 760 mmHg[2]
Flash Point 229.6°C[2]

Plausible Synthesis Pathway

Synthesis_Pathway A Substituted Aniline B Cyclization A->B C 4-Hydroxy-8-chloro-6-nitroquinoline-3-carbonitrile B->C D Chlorination C->D E This compound D->E

A plausible synthetic workflow.

Experimental Protocol (Hypothetical):

This hypothetical protocol is based on the synthesis of related compounds and serves as a starting point for experimental design.

Step 1: Synthesis of a 4-hydroxyquinoline intermediate

The synthesis would likely begin with a suitably substituted aniline, which would undergo a series of reactions, including condensation and cyclization, to form the quinoline ring system. Nitration at an appropriate stage would introduce the nitro group at the 6-position.

Step 2: Chlorination of the 4-hydroxyquinoline intermediate

The resulting 4-hydroxy-8-chloro-6-nitroquinoline-3-carbonitrile would then be subjected to chlorination to convert the hydroxyl group at the 4-position into a chlorine atom.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the 4-hydroxyquinoline intermediate would be suspended in a suitable solvent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), which also act as the chlorinating agent. A catalytic amount of dimethylformamide (DMF) may be added.

  • Reaction Conditions: The reaction mixture would be heated to reflux for several hours. The progress of the reaction would be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess chlorinating agent would be removed under reduced pressure. The residue would be carefully quenched with ice water and neutralized with a base such as sodium bicarbonate. The resulting precipitate, the crude this compound, would be collected by filtration, washed with water, and dried. Further purification would be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Spectroscopic Characterization (Predicted)

While explicit experimental spectra for this compound are not publicly available, its spectroscopic features can be predicted based on the analysis of its functional groups and comparison with related structures. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound.[3]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chloro, nitro, and cyano groups, as well as the anisotropic effects of the aromatic rings.

¹H NMR (Predicted):

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the quinoline ring system.

  • H-2: This proton is on the pyridine ring and is expected to be a singlet, shifted downfield due to the proximity of the nitrogen atom and the electron-withdrawing cyano group at C3.

  • H-5 and H-7: These protons are on the benzene ring and are expected to appear as singlets or doublets with small coupling constants, with their chemical shifts influenced by the positions of the nitro and chloro groups.

¹³C NMR (Predicted):

The ¹³C NMR spectrum will show 10 distinct signals for the 10 carbon atoms in the molecule. The chemical shifts will be characteristic of the substituted quinoline ring system.

  • Quaternary Carbons: The carbons bearing the chloro, nitro, and cyano groups (C-3, C-4, C-6, C-8), as well as the bridgehead carbons, will appear as signals with lower intensity.

  • Carbons with Attached Protons: The carbons bonded to hydrogen (C-2, C-5, C-7) will show signals with higher intensity.

  • Carbonitrile Carbon (C≡N): The carbon of the cyano group is expected to appear in the range of 115-125 ppm.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile) 2220 - 2240 (sharp, medium intensity)
NO₂ (Nitro) 1500 - 1570 (asymmetric stretch) and 1300 - 1370 (symmetric stretch)
C=C and C=N (Aromatic) 1400 - 1600
C-Cl (Chloro) 600 - 800

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 268.06 g/mol .

  • Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.

Reactivity and Applications in Drug Discovery

This compound is a highly versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of its functional groups.

Reactivity_and_Applications Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 Core->SNAr Nitro_Reduction Reduction of Nitro Group Core->Nitro_Reduction Nitrile_Hydrolysis Hydrolysis of Nitrile Group Core->Nitrile_Hydrolysis Substituted_Quinolines 4-Substituted Quinolines SNAr->Substituted_Quinolines Amine_Derivatives Aminoquinolines Nitro_Reduction->Amine_Derivatives Carboxylic_Acid_Derivatives Quinoline-3-carboxylic acids Nitrile_Hydrolysis->Carboxylic_Acid_Derivatives Bioactive_Molecules Synthesis of Bioactive Molecules (e.g., Kinase Inhibitors, Antimicrobials) Amine_Derivatives->Bioactive_Molecules Carboxylic_Acid_Derivatives->Bioactive_Molecules Substituted_Quinolines->Bioactive_Molecules

Key reaction pathways for derivatization.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards SNAr by the electron-withdrawing quinoline nitrogen and the nitro group. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of 4-substituted quinoline derivatives. This is a common strategy in the development of kinase inhibitors.

  • Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 6-aminoquinoline is a key intermediate for further functionalization, for example, through amide bond formation or diazotization reactions.

  • Transformations of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations introduce new functional groups that can be used to modulate the physicochemical properties and biological activity of the molecule.

The diverse reactivity of this compound makes it an attractive starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:

  • Anticancer Agents: Many quinoline-based compounds have been developed as kinase inhibitors for cancer therapy.

  • Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antimalarial drugs.

  • Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory activity.

Safety and Handling

Conclusion

This compound is a strategically designed chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its highly functionalized quinoline core offers multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. While detailed experimental data for this specific molecule remains to be published in peer-reviewed literature, this guide provides a comprehensive overview of its molecular structure, a plausible synthetic approach, and predicted spectroscopic features based on sound chemical principles. As the demand for novel therapeutic agents continues to grow, versatile intermediates like this compound will undoubtedly play a crucial role in the advancement of pharmaceutical research.

References

[4] Advent Chembio. 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%. [Link]

[6] Nguyen, T. T. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for the development of novel therapeutic agents and functional materials.[1] Among these, quinoline derivatives are of paramount importance due to their presence in a wide array of biologically active compounds. The strategic functionalization of the quinoline core with various substituents allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on 4,8-dichloro-6-nitroquinoline-3-carbonitrile (CAS No. 915369-46-9), a highly functionalized quinoline derivative.[2][3][4] The presence of chloro, nitro, and carbonitrile groups makes it a versatile intermediate for the synthesis of more complex molecular architectures.[3][5]

This document provides a comprehensive analysis of the key spectroscopic data points essential for the unequivocal identification and characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for handling this and structurally related molecules.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is fundamental to understanding its spectroscopic signature. Each functional group imparts distinct electronic and vibrational properties that are detectable by various analytical techniques.

Caption: Molecular structure of this compound.

The key structural features influencing its spectra are:

  • Quinoline Core: A bicyclic aromatic system that gives rise to characteristic signals in the aromatic region of NMR spectra.

  • Electron-Withdrawing Groups: The nitro (-NO₂), chloro (-Cl), and carbonitrile (-C≡N) groups are strongly electron-withdrawing. This significantly deshields adjacent protons and carbons, shifting their NMR signals downfield.[1]

  • Carbonitrile Group: This group possesses a strong, sharp absorption band in the IR spectrum due to the C≡N triple bond stretch.

  • Nitro Group: This group has two characteristic strong stretching vibrations (symmetric and asymmetric) in the IR spectrum.

  • Two Chlorine Atoms: The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will produce a highly characteristic isotopic pattern for the molecular ion in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Analysis

The structure of this compound presents three aromatic protons. Their chemical shifts are influenced by the anisotropic effects of the aromatic system and the electronic effects of the substituents.

  • H-2: This proton is on the pyridine ring, adjacent to the nitrogen atom and ortho to the electron-withdrawing carbonitrile group. It is expected to be the most deshielded proton, appearing as a sharp singlet at a very downfield chemical shift, likely in the range of δ 9.2 - 9.5 ppm .

  • H-5: This proton is on the benzene ring and is situated between two chlorine atoms (at positions 4 and 8) and the nitro group (at position 6). The strong deshielding effects of the adjacent nitro group and the quinoline ring system suggest its resonance will be significantly downfield. It is expected to appear as a doublet, coupled to H-7, in the region of δ 8.7 - 8.9 ppm .

  • H-7: This proton is ortho to the chlorine atom at position 8 and meta to the nitro group at position 6. It is expected to be the most upfield of the aromatic protons, appearing as a doublet coupled to H-5, likely in the range of δ 8.2 - 8.4 ppm .

¹³C NMR Spectroscopy: Predicted Analysis

The molecule contains 10 carbon atoms, all of which are part of the aromatic quinoline system or the carbonitrile group. Due to the lack of symmetry, 10 distinct signals are expected.

  • C≡N Carbon: The carbon of the nitrile group is typically found in the δ 115 - 120 ppm range.

  • Aromatic Carbons:

    • Carbons directly attached to electron-withdrawing groups (C-4, C-6, C-8) will be significantly deshielded.

    • Carbons bearing hydrogen (C-2, C-5, C-7) will appear in the typical aromatic region but will be influenced by substituents. C-2 is expected to be significantly downfield due to its proximity to the nitrogen and the C-Cl and C-CN groups.

    • Quaternary carbons (C-3, C-4a, C-8a) will also be present. C-3, attached to both a chlorine and a nitrile, will be highly deshielded.

A plausible, predicted assignment is presented in the summary table below.

Experimental Protocol: NMR Data Acquisition
  • Rationale: The choice of solvent is critical for sample solubility and to avoid interfering signals. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds, but due to the polar nature of the nitro and nitrile groups, deuterated dimethyl sulfoxide (DMSO-d₆) may be required for sufficient solubility. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is appropriate.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-180 ppm is standard.

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies.

Predicted Characteristic Absorptions
  • C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ , which is characteristic of a conjugated nitrile.

  • N-O Stretch (NO₂ Group): Two strong absorption bands are predicted for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹ .[6]

  • C=C and C=N Aromatic Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1620 cm⁻¹ region, corresponding to the stretching vibrations of the quinoline ring system.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 700-850 cm⁻¹ , can be attributed to the C-Cl bonds.

  • C-H Aromatic Stretch: A weak to medium absorption band is expected above 3000 cm⁻¹ .

Experimental Protocol: IR Data Acquisition
  • Rationale: The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal sample preparation. The traditional KBr pellet method is an alternative that can provide high-quality spectra.[7]

  • Methodology (ATR):

    • Instrument Preparation: Record a background spectrum on a clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

    • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

    • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Predicted Molecular Ion and Fragmentation
  • Molecular Formula: C₁₀H₃Cl₂N₃O₂[2][4]

  • Exact Mass: The calculated monoisotopic mass is 266.9602 Da.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected:

    • M⁺ peak: (containing two ³⁵Cl isotopes) at m/z ≈ 267.

    • M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 269. This peak should be approximately 65% of the intensity of the M⁺ peak.

    • M+4 peak: (containing two ³⁷Cl isotopes) at m/z ≈ 271. This peak should be approximately 10% of the intensity of the M⁺ peak.

  • Key Fragmentation Pathways: Plausible fragmentation could involve the loss of neutral molecules or radicals, such as:

    • Loss of NO₂ (46 Da)

    • Loss of Cl (35 Da)

    • Loss of CN (26 Da)

Experimental Protocol: MS Data Acquisition
  • Rationale: High-Resolution Mass Spectrometry (HRMS) using an ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is ideal for obtaining an accurate mass measurement, which can confirm the elemental composition.[8]

  • Methodology (ESI-HRMS):

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. Both positive and negative ion modes should be tested.

    • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire data over a relevant mass range (e.g., m/z 50-500).

    • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to support the structural assignment.

Spectroscopic Data Summary

The following table summarizes the predicted spectroscopic data for this compound based on established chemical principles and data from analogous structures.

Technique Feature Predicted Value / Observation
¹H NMR Chemical Shift (δ) H-29.2 - 9.5 ppm (singlet)
Chemical Shift (δ) H-58.7 - 8.9 ppm (doublet)
Chemical Shift (δ) H-78.2 - 8.4 ppm (doublet)
¹³C NMR Chemical Shift (δ)~10 distinct signals expected in the δ 115-160 ppm range. Carbons attached to heteroatoms (N, Cl) or electron-withdrawing groups (NO₂, CN) will be the most downfield.
IR C≡N Stretch2220 - 2240 cm⁻¹ (strong, sharp)
NO₂ Asymmetric Stretch1520 - 1560 cm⁻¹ (strong)
NO₂ Symmetric Stretch1330 - 1370 cm⁻¹ (strong)
Aromatic C=C/C=N Stretch1400 - 1620 cm⁻¹ (multiple bands)
Mass Spec. (HRMS) Molecular FormulaC₁₀H₃Cl₂N₃O₂
Exact Mass [M+H]⁺267.9677
Isotopic PatternCharacteristic M⁺, M+2, M+4 cluster with relative intensities of approx. 100:65:10 due to two chlorine atoms.

Workflow for Spectroscopic Analysis

The logical flow for a comprehensive characterization of a novel or synthesized compound like this compound involves a multi-technique approach to ensure unambiguous structure confirmation.

G Figure 2: General Workflow for Spectroscopic Characterization cluster_workflow Sample Sample of This compound Purity Purity Check (e.g., HPLC, LC-MS) Sample->Purity MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purity->MS Confirm Mass IR Infrared (IR) Spectroscopy - Functional Group ID Purity->IR Confirm Groups NMR NMR Spectroscopy (¹H, ¹³C) - C-H Framework Purity->NMR Confirm Structure Structure Structure Elucidation & Confirmation MS->Structure IR->Structure NMR->Structure Report Final Report & Data Archiving Structure->Report

Sources

An In-depth Technical Guide to the Safe Handling of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the safety protocols and handling procedures for 4,8-dichloro-6-nitroquinoline-3-carbonitrile, a compound utilized in advanced chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available safety data with established best practices for handling potent, multi-functionalized aromatic compounds.

Compound Identification and Properties

This compound is a complex organic molecule characterized by a quinoline core substituted with two chlorine atoms, a nitro group, and a nitrile group. These functionalities contribute to its reactivity and potential biological activity, which also necessitates a cautious approach to its handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 915369-46-9[1][2]
Molecular Formula C₁₀H₃Cl₂N₃O₂[1][2]
Molecular Weight 268.06 g/mol [1][3]
Boiling Point 456.1°C at 760 mmHg[1]
Flash Point 229.6°C[1]
Density 1.66 g/cm³[1]
Appearance Data not available (likely a solid)
Solubility Data not available

Hazard Assessment and Toxicology

Due to the absence of a complete SDS, a definitive hazard profile for this compound is not established. However, based on its chemical structure as a chlorinated nitroaromatic compound, a number of potential hazards should be assumed.

  • Toxicity: Many chlorinated and nitrated aromatic compounds exhibit toxicity.[4][5] For related compounds, such as 8-Nitroquinoline, acute toxicity (oral, dermal, and inhalation) is listed as Category 4, and it is also a skin and eye irritant.[6] Given the presence of these functional groups, it is prudent to handle this compound as a potentially toxic substance.

  • Skin and Eye Irritation: The presence of reactive functional groups suggests that this compound is likely to be an irritant to the skin and eyes, and potentially a sensitizer.[6] Direct contact should be strictly avoided.

  • Mutagenicity: Nitroaromatic compounds are a class of chemicals with known mutagenic potential. While no specific data exists for this compound, this possibility should be considered.

  • Environmental Hazards: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.[7] Therefore, release into the environment must be prevented.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour.[6]

Personal Protective Equipment (PPE)
  • Gloves: Wear nitrile or neoprene gloves that are rated for protection against a broad range of chemicals.[8] Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical to minimize exposure and ensure safety.

Weighing and Dispensing
  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, solvent, etc.) within the fume hood.

  • Dispensing: Carefully dispense the required amount of the solid compound onto a weigh boat. Avoid creating dust. If the compound is a fine powder, consider using a spatula with a dampened tip (using a compatible, non-reactive solvent) to minimize dust generation.

  • Dissolution: If dissolving the compound, add the solvent slowly to the solid in a suitable container. Use a magnetic stirrer if necessary to aid dissolution. Keep the container covered as much as possible.

General Handling
  • Avoid Inhalation and Contact: Always handle the compound in a manner that avoids inhalation of dust or vapors and direct contact with skin and eyes.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6][9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Transportation: When transporting the compound within the laboratory, use a secondary container to prevent spills.

Storage and Disposal

Proper storage and disposal are crucial for safety and environmental protection.

Storage
  • Conditions: Store this compound in a tightly sealed, clearly labeled container.[1] The storage area should be cool, dry, and well-ventilated.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

Disposal
  • Waste Collection: All waste containing this compound (including empty containers, contaminated PPE, and reaction byproducts) should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through a licensed waste disposal company.[9][10] Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[10]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water.[9]

Workflow and Risk Assessment

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review Available Safety Data (SDS, Literature) B Perform Risk Assessment (Identify Hazards, Assess Exposure) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Weighing & Dispensing (Minimize Dust) D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Properly Store or Dispose of Waste H->I I->A Review for Future Experiments J Spill or Exposure Occurs K Follow Emergency Procedures (First Aid, Spill Cleanup) J->K L Seek Medical Attention K->L

Caption: Workflow for Safe Handling of Potent Chemical Compounds.

References

  • 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97% - Advent Chembio. (n.d.).
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvent Association.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvent Association.
  • Safe and efficient handling of chlorinated solvents | IPI Global. (n.d.).
  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor. (2016, May 23).
  • Chlorinated Solvents - Product Stewardship Manual. (n.d.). Olin Chlor Alkali.

Sources

An In-depth Technical Guide to the Biological Activity of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its inherent structural features, including its planarity, hydrogen bonding capabilities, and potential for π-π stacking interactions, make it a privileged scaffold for interacting with a diverse array of biological targets.[3] The versatility of the quinoline ring system, which allows for substitution at multiple positions, has enabled the generation of vast libraries of derivatives with a broad spectrum of pharmacological activities.[2] This guide provides an in-depth exploration of the multifaceted biological activities of substituted quinolines, focusing on their applications as anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the molecular mechanisms of action, elucidate key structure-activity relationships (SAR), and provide validated experimental protocols for their synthesis and biological evaluation, offering a comprehensive resource for researchers and drug development professionals.

Anticancer Activity of Substituted Quinolines

The development of quinoline-based anticancer agents has been a highly fruitful area of research, leading to several clinically approved drugs and numerous promising candidates in preclinical and clinical development.[5][6][7] The anticancer efficacy of these compounds stems from their ability to modulate a wide range of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[1][2][8]

Mechanisms of Action

Substituted quinolines exert their anticancer effects through various mechanisms, including the inhibition of key enzymes, induction of apoptosis, and disruption of cellular signaling pathways.[1][4][5]

  • Tyrosine Kinase Inhibition: Many quinoline derivatives are potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. For instance, compounds like cabozantinib and lenvatinib target vascular endothelial growth factor receptors (VEGFR), c-Met, and other receptor tyrosine kinases, thereby inhibiting angiogenesis and tumor growth.[7][8][9]

  • Topoisomerase Inhibition: Certain quinoline alkaloids, such as camptothecin and its derivatives (irinotecan, topotecan), function by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[4][6] This leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

  • Induction of Apoptosis: Quinolines can induce programmed cell death (apoptosis) through multiple pathways. Some derivatives trigger the p53/Bax-dependent pathway by activating p53 transcriptional activity.[10] Others induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis.[5][6]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often hyperactivated in cancer. Several quinoline-chalcone hybrids have been shown to inhibit this pathway, leading to cell cycle arrest at the G2/M phase and apoptosis.[5]

Below is a diagram illustrating the p53-dependent apoptotic pathway initiated by a representative quinoline derivative.

p53_pathway Quinoline Quinoline Derivative (e.g., Compound 10g) p53 p53 Activation Quinoline->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion inserts into membrane CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-dependent apoptosis induced by a quinoline derivative.[10]

Structure-Activity Relationships (SAR)

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

PositionSubstituent TypeEffect on Anticancer ActivityReference(s)
C2 Bulky, hydrophobic groups (e.g., biphenyl)Often required for inhibition of enzymes like dihydroorotate dehydrogenase.[11]
C4 Amino side chainsFacilitates antiproliferative activity. The length of the alkylamino side chain is critical, with two methylene units often being optimal.[10][12]
C4 Carboxylic acidA strict requirement for the inhibition of dihydroorotate dehydrogenase.[11]
C6 FluorineOften enhances potency in various anticancer quinolines.[11]
C7 Large, bulky alkoxy substituents (e.g., benzyloxy)Can be a beneficial pharmacophoric group for antiproliferative activity.[10]
Benzo Ring Various substitutionsAppropriate substitutions on the benzo portion of the quinoline ring are critical for activity.[11]
Experimental Protocols
1.3.1. Synthesis: Friedländer Annulation for Polysubstituted Quinolines

The Friedländer synthesis is a versatile and efficient method for preparing polysubstituted quinolines.[13] It involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.

Objective: To synthesize a polysubstituted quinoline derivative with potential anticancer activity.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (10 mmol) and ethyl acetoacetate (12 mmol) in 100 mL of ethanol.

  • Catalyst Addition: While stirring, add a solution of KOH (20 mmol) in 20 mL of ethanol dropwise to the reaction mixture. The addition of a base catalyzes the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 5-6 with dilute HCl. This step protonates the phenoxide intermediate, leading to the precipitation of the crude product.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL). The use of a water-immiscible organic solvent allows for the separation of the desired product from inorganic salts and other aqueous-soluble impurities.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate to remove residual water, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient. This self-validating step ensures the isolation of the target compound in high purity, which is critical for accurate biological evaluation.

1.3.2. Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the in vitro cytotoxicity (IC50 value) of a synthesized quinoline derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).[1][14]

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized quinoline derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • CO2 incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere. This duration is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. This quantitative endpoint provides a robust measure of the compound's cytotoxic potency.

Antimalarial Activity of Substituted Quinolines

Quinolines are historically significant and remain a critical class of antimalarial drugs, with quinine and chloroquine being archetypal examples.[15][16] Their primary site of action is the acidic food vacuole of the intraerythrocytic stage of the Plasmodium parasite.[15][16]

Mechanism of Action

During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[17][18] The parasite detoxifies this heme by polymerizing it into an inert, crystalline substance called hemozoin.[6][17][19]

Quinoline antimalarials, being weak bases, accumulate to high concentrations in the acidic food vacuole.[15][16] Once there, they are thought to act primarily by inhibiting the formation of hemozoin.[6][16] They cap the growing faces of the hemozoin crystal, preventing further polymerization.[19] The resulting buildup of free heme is toxic to the parasite, leading to oxidative damage and membrane lysis, ultimately killing the parasite with its own waste product.[15][17]

hemozoin_inhibition cluster_vacuole Hemoglobin Hemoglobin (in RBC) FreeHeme Toxic Free Heme Hemoglobin->FreeHeme Digestion ParasiteVacuole Parasite Food Vacuole (Acidic pH) Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Polymerization (Detoxification) CellDeath Parasite Death FreeHeme->CellDeath Accumulation & Toxicity Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->FreeHeme Binds to HemeQuinoline Heme-Quinoline Complex HemeQuinoline->Hemozoin Inhibits Polymerization

Sources

An In-depth Technical Guide to the Synthesis of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] Among these, 4,8-dichloro-6-nitroquinoline-3-carbonitrile stands out as a highly functionalized platform for the development of novel therapeutic agents. The strategic placement of chloro, nitro, and carbonitrile groups offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and explores subsequent derivatization strategies. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering researchers a robust framework for accessing this valuable chemical entity.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, found in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its physicochemical and biological properties, making it a versatile template for medicinal chemists.

The target molecule of this guide, this compound (CAS No: 915369-46-9, Molecular Formula: C₁₀H₃Cl₂N₃O₂), presents a particularly interesting substitution pattern. The two chlorine atoms at positions 4 and 8 provide reactive handles for nucleophilic substitution reactions, while the electron-withdrawing nitro group at position 6 modulates the reactivity of the ring system.[3] The carbonitrile group at position 3 is a versatile functional group that can be further transformed into other moieties. This unique combination of functional groups makes this compound a valuable intermediate for the synthesis of novel bioactive compounds.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible retrosynthetic analysis for the target molecule suggests a convergent approach, focusing on the construction of the substituted quinoline core followed by functional group interconversions. The key disconnection lies in the formation of the pyridine ring of the quinoline system. The Vilsmeier-Haack reaction, a powerful tool for the synthesis of 2-chloro-3-formylquinolines from readily available acetanilides, emerges as a highly attractive strategy.[1][4][5]

Our proposed synthetic pathway commences with a suitably substituted aniline, which is first acylated to form the corresponding acetanilide. This intermediate then undergoes a Vilsmeier-Haack cyclization to furnish a 2-chloro-3-formylquinoline scaffold. Subsequent functional group manipulations, including nitration and conversion of the formyl group to a carbonitrile, would lead to the desired product. An alternative strategy involves the nitration of a pre-functionalized dichloroquinoline. The regioselectivity of the nitration reaction is a critical consideration in this approach.[5][6]

dot graph "Synthetic_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="4,8-Dichloro-6-nitroquinoline-3-carbaldehyde"]; Intermediate2 [label="Substituted Acetanilide"]; StartingMaterial [label="Substituted Aniline"];

Target -> Intermediate1 [label="Nitrile Formation"]; Intermediate1 -> Intermediate2 [label="Vilsmeier-Haack Cyclization & Nitration"]; Intermediate2 -> StartingMaterial [label="Acylation"]; } Caption: Proposed retrosynthetic approach for the synthesis of the target molecule.

Synthesis of the Core Structure: this compound

This section details a step-by-step protocol for the synthesis of the title compound, based on a modified Vilsmeier-Haack approach.

Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline

The synthesis of the key starting material, 2,6-dichloro-4-nitroaniline, can be achieved through the chlorination of p-nitroaniline.

Protocol:

  • In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, suspend p-nitroaniline in concentrated hydrochloric acid.

  • Heat the mixture to a temperature between 95 and 110°C.[7]

  • Bubble chlorine gas through the heated suspension. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove excess acid, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[7]

Step 2: Acylation to N-(2,6-dichloro-4-nitrophenyl)acetamide

The synthesized 2,6-dichloro-4-nitroaniline is then acylated to form the corresponding acetanilide.

Protocol:

  • Dissolve 2,6-dichloro-4-nitroaniline in glacial acetic acid.

  • Add acetic anhydride to the solution and heat the mixture under reflux for a period of 1-2 hours.

  • Monitor the reaction for the disappearance of the starting aniline.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the acetanilide.

  • Filter the solid, wash with water, and dry to obtain the desired N-(2,6-dichloro-4-nitrophenyl)acetamide.

Step 3: Vilsmeier-Haack Cyclization and Nitration

This crucial step involves the formation of the quinoline ring system. The Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), reacts with the acetanilide to yield a 2,8-dichloro-3-formyl-6-nitroquinoline. It is important to note that the Vilsmeier-Haack reaction on substituted acetanilides can sometimes lead to rearrangements, and the precise substitution pattern of the product should be confirmed by spectroscopic analysis.

Protocol:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool DMF to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add the N-(2,6-dichloro-4-nitrophenyl)acetamide to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for several hours.[5] The reaction progress should be carefully monitored.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base, such as sodium hydroxide or sodium carbonate, which will precipitate the crude product.

  • Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography.

Note on Regiochemistry: The nitration of quinoline itself in acidic conditions typically yields a mixture of 5- and 8-nitroquinolines.[5][6] In this proposed synthesis, the nitro group is already present on the aniline precursor, directing the cyclization and potentially simplifying the product outcome. However, direct nitration of a pre-formed 4,8-dichloroquinoline would be an alternative route to explore, though it may present challenges in controlling the regioselectivity.

Step 4: Conversion of the Formyl Group to a Carbonitrile

The final step in the synthesis of the core structure is the conversion of the 3-formyl group to a 3-carbonitrile.

Protocol:

  • Dissolve the 4,8-dichloro-6-nitroquinoline-3-carbaldehyde in a suitable solvent such as ethanol or pyridine.

  • Add hydroxylamine hydrochloride and heat the mixture to reflux. This will form the corresponding oxime intermediate.

  • The oxime can then be dehydrated to the nitrile by heating with a dehydrating agent like acetic anhydride or thionyl chloride.[8]

  • After the reaction is complete, cool the mixture and work up as appropriate to isolate the final product, this compound. Purification can be achieved by recrystallization or column chromatography.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="p-Nitroaniline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Chlorination\n(Cl2, HCl)"]; Product1 [label="2,6-Dichloro-4-nitroaniline"]; Step2 [label="Acylation\n(Acetic Anhydride)"]; Product2 [label="N-(2,6-dichloro-4-nitrophenyl)acetamide"]; Step3 [label="Vilsmeier-Haack Cyclization\n(POCl3, DMF)"]; Product3 [label="4,8-Dichloro-6-nitroquinoline-3-carbaldehyde"]; Step4 [label="Nitrile Formation\n(1. NH2OH·HCl\n2. Dehydration)"]; FinalProduct [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Product1 -> Step2 -> Product2 -> Step3 -> Product3 -> Step4 -> FinalProduct; } Caption: Proposed workflow for the synthesis of the core structure.

Synthesis of Derivatives

The highly functionalized this compound core serves as an excellent starting point for the synthesis of a diverse range of derivatives. The chloro and nitro groups are particularly amenable to further transformations.

Nucleophilic Aromatic Substitution (SNA_r) Reactions

The chlorine atoms at positions 4 and 8 are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. The reactivity of these positions can be influenced by the electron-withdrawing nitro group.

General Protocol for Amination:

  • Dissolve this compound in a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).

  • Add an excess of the desired amine nucleophile.

  • The reaction may be heated to facilitate the substitution. The reaction temperature and time will depend on the reactivity of the amine.

  • Monitor the reaction by TLC. Upon completion, the product can be isolated by precipitation or extraction after an aqueous work-up.

Table 1: Potential Nucleophiles for S_NAr Reactions

NucleophileIntroduced Functional Group
Primary/Secondary AminesSubstituted Amino Groups
Alcohols/PhenolsEther/Aryloxy Groups
Thiols/ThiophenolsThioether/Arylthio Groups
AzideAzido Group
Reduction of the Nitro Group

The nitro group at the 6-position can be readily reduced to an amino group, which can then be further functionalized.

Protocol for Nitro Reduction:

  • Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., H₂, Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • After the reaction, neutralize the mixture and extract the product.

The resulting 6-amino-4,8-dichloroquinoline-3-carbonitrile can undergo a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Diazotization followed by Sandmeyer reaction: Conversion of the amino group to a diazonium salt, which can then be replaced by various substituents like halogens, cyano, or hydroxyl groups.[2][9]

dot graph "Derivative_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNA_r)"]; NitroReduction [label="Nitro Group Reduction"]; AmineDerivatives [label="6-Amino Derivatives"]; Amide [label="Amides"]; Sulfonamide [label="Sulfonamides"]; Sandmeyer [label="Sandmeyer Products"];

Core -> SNAr [label="Nu-"]; Core -> NitroReduction [label="[H]"]; NitroReduction -> AmineDerivatives; AmineDerivatives -> Amide [label="Acylation"]; AmineDerivatives -> Sulfonamide [label="Sulfonylation"]; AmineDerivatives -> Sandmeyer [label="Diazotization"]; } Caption: Key pathways for the synthesis of derivatives.

Conclusion

This technical guide has outlined a comprehensive and plausible synthetic strategy for the preparation of this compound, a versatile scaffold for drug discovery. By leveraging the Vilsmeier-Haack reaction and subsequent functional group manipulations, this valuable intermediate can be accessed from readily available starting materials. Furthermore, the guide has explored key derivatization pathways, including nucleophilic aromatic substitution and reduction of the nitro group, which open the door to a vast chemical space of novel quinoline derivatives. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds.

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solubility of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published empirical data, this document establishes a predictive solubility framework based on molecular structure analysis and first principles of physical organic chemistry. It further presents detailed, field-proven experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility in common laboratory solvents. The methodologies are designed to be self-validating, ensuring data integrity and reproducibility. This guide serves as a foundational resource for researchers engaged in process development, formulation, and medicinal chemistry involving this compound.

Introduction: The Significance of this compound

This compound (CAS No. 915369-46-9) is a highly functionalized heterocyclic compound.[1][2] Its structure, featuring a quinoline core substituted with chloro, nitro, and cyano groups, makes it a versatile building block in the synthesis of complex pharmaceutical agents.[3] The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle.[4][5] It directly influences reaction kinetics, purification strategies (such as crystallization), formulation design, and ultimately, the bioavailability of the final drug product.[1][6][7]

A thorough understanding of the solubility of this compound is therefore not merely academic but a prerequisite for efficient and successful process scale-up and formulation development.[5] This guide addresses this critical need by providing both a theoretical framework and practical experimental designs.

Theoretical Solubility Profile: A Structure-Based Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] The solubility of this compound in a given solvent is dictated by the interplay of its structural features and the physical properties of the solvent.

Molecular Structure Analysis:

  • Quinoline Core: The bicyclic aromatic quinoline system is largely nonpolar and hydrophobic.

  • Dichlorination (C4, C8): The two chlorine atoms are electron-withdrawing and contribute to the molecule's overall molecular weight and van der Waals surface area. While C-Cl bonds have dipoles, the overall effect on polarity is moderate.

  • Nitro Group (C6): The nitro group (-NO₂) is a strong electron-withdrawing group and is highly polar. It can act as a hydrogen bond acceptor.

  • Carbonitrile Group (C3): The nitrile or cyano group (-C≡N) is also strongly polar and a potent hydrogen bond acceptor.

Overall Polarity Assessment: The presence of the potent polar nitro and nitrile groups on the relatively nonpolar quinoline backbone results in a molecule with significant dipole character. The predicted XLogP3 value of 3.8 suggests a compound that is predominantly lipophilic, yet possesses significant polar characteristics.[1] This duality is key to its solubility behavior.

Predicted Solubility in Common Solvents:

Based on this structural analysis, we can predict the solubility behavior in three main classes of solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh to Moderate These solvents have large dipole moments and can effectively solvate the polar nitro and nitrile groups. The lack of acidic protons prevents unwanted reactions. DMSO and DMF are expected to be excellent solvents.
Polar Protic Water, Methanol, EthanolLow While these solvents can hydrogen bond, the large, nonpolar quinoline core and chloro-substituents are expected to dominate, leading to poor solvation by highly polar protic solvents like water. Short-chain alcohols may show slightly better, but still limited, solubility.
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Low to Moderate The large hydrophobic surface area of the quinoline ring suggests some affinity for nonpolar solvents. However, the strong polar groups will resist dissolution in purely nonpolar solvents like hexane. Solvents with some polarity like DCM or toluene may offer moderate solubility.

Experimental Determination of Solubility

Theoretical predictions require empirical validation. The following protocols provide robust methods for quantifying the solubility of this compound. A key distinction is made between thermodynamic and kinetic solubility, as this has significant implications for drug development.[9][10][11]

  • Thermodynamic Solubility refers to the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure. It is a fundamental, material-specific property.[12][13]

  • Kinetic Solubility is measured by observing the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. It is often higher than thermodynamic solubility but can be misleading as the resulting solution is metastable.[9][12]

Protocol 1: Equilibrium (Thermodynamic) Solubility via Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.[4] It involves equilibrating an excess of the solid compound with the solvent and then quantifying the dissolved concentration.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen test solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is fully established.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vial at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a specific volume of the clear supernatant without disturbing the solid pellet.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This requires the prior establishment of a calibration curve.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal & Agitate (24-48h at constant T) B->C D Settle or Centrifuge to Pellet Solid C->D E Collect Clear Supernatant D->E F Prepare Dilutions (if necessary) E->F G Analyze by HPLC or UV-Vis F->G H Calculate Concentration vs. Calibration Curve G->H I Result: Thermodynamic Solubility (e.g., mg/mL or µM) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Quantitative Analysis by HPLC-UV

HPLC is a highly specific and sensitive method for quantifying the concentration of a solute in a saturated solution.[3][14]

Objective: To accurately measure the concentration of the dissolved compound from the shake-flask experiment.

Methodology:

  • System Preparation: Set up an HPLC system with a suitable column (e.g., C18 reverse-phase) and a UV detector set to a wavelength where the compound has strong absorbance (determined by a preliminary UV scan). The mobile phase should be chosen to provide good peak shape and retention time (e.g., a mixture of acetonitrile and water).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Analysis: Dilute the supernatant collected from the shake-flask experiment with the mobile phase to bring its concentration within the range of the calibration curve.

  • Injection and Data Acquisition: Inject the diluted sample into the HPLC and record the chromatogram.

  • Calculation: Determine the peak area for the compound in the sample chromatogram. Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample. Multiply this value by the dilution factor to obtain the final solubility value in the original solvent.

Visualization of Key Relationships

The interplay between the solute, solvent, and experimental methodology is crucial for understanding solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Outcome Solute This compound - Large Nonpolar Core - Two Polar Groups (NO₂, CN) - H-Bond Acceptor - High MW Solubility Solubility High, Moderate, or Low Solute->Solubility Interacts With Solvent Solvent - Polarity (Dielectric Constant) - Protic vs. Aprotic - H-Bond Donor/Acceptor Solvent->Solubility Determines

Caption: Factors Influencing Compound Solubility.

Conclusion

While specific published solubility data for this compound is scarce, a detailed analysis of its molecular structure allows for robust predictions of its behavior in common laboratory solvents. The compound is anticipated to exhibit the highest solubility in polar aprotic solvents such as DMSO and DMF, with limited solubility in both polar protic and nonpolar solvents. For drug development professionals, it is imperative to move beyond prediction to precise measurement. The detailed protocols provided for the shake-flask method coupled with HPLC analysis offer a reliable pathway to obtaining high-quality, quantitative thermodynamic solubility data. This information is fundamental for guiding subsequent process chemistry, formulation activities, and ensuring the development of a safe and efficacious final product.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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An In-depth Technical Guide on the Potential Mechanisms of Action of Nitroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroquinolines, a class of heterocyclic aromatic compounds, have long been a subject of intense scientific scrutiny due to their potent biological activities, ranging from profound carcinogenicity to promising antimicrobial and anticancer properties. This guide provides a comprehensive exploration of the multifaceted mechanisms of action of nitroquinolines, with a primary focus on the archetypal compound, 4-nitroquinoline-1-oxide (4-NQO). We will delve into the core pathways through which these molecules exert their effects, including direct DNA damage via adduct formation, the induction of cellular oxidative stress, and the indirect inhibition of topoisomerase I. This document is designed to serve as a technical resource, offering not only a detailed theoretical framework but also practical, field-proven experimental protocols to empower researchers in their investigation of this fascinating class of compounds.

Introduction to Nitroquinolines

Nitroquinolines are characterized by a quinoline bicyclic structure bearing one or more nitro groups. The position of the nitro group significantly influences the compound's chemical properties and biological activity. Among these, 4-nitroquinoline-1-oxide (4-NQO) is the most extensively studied, serving as a model carcinogen to investigate DNA damage and repair mechanisms.[1] Its ability to mimic the biological effects of ultraviolet (UV) radiation has made it an invaluable tool in cancer research.[1] Beyond its notoriety as a mutagen, the nitroquinoline scaffold has been explored for therapeutic applications, with derivatives showing potential as anticancer and antimicrobial agents.[2][3] Understanding the intricate molecular mechanisms underpinning the activity of nitroquinolines is paramount for both elucidating the etiology of cancer and for the rational design of novel therapeutics.

The Gateway to Genotoxicity: Metabolic Activation

The biological activity of 4-NQO is not intrinsic but is contingent upon its metabolic activation within the cell. This biotransformation is a critical initiating event in its genotoxic cascade. The primary metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), is considered the ultimate carcinogen.[1][4] This conversion is an enzymatic reduction of the nitro group, a process that is a prerequisite for its covalent interaction with cellular macromolecules.[4]

Metabolic_Activation 4-Nitroquinoline-1-oxide (4-NQO) 4-Nitroquinoline-1-oxide (4-NQO) 4-Hydroxyaminoquinoline 1-oxide (4HAQO) 4-Hydroxyaminoquinoline 1-oxide (4HAQO) 4-Nitroquinoline-1-oxide (4-NQO)->4-Hydroxyaminoquinoline 1-oxide (4HAQO) Enzymatic Reduction selyl-4HAQO selyl-4HAQO 4-Hydroxyaminoquinoline 1-oxide (4HAQO)->selyl-4HAQO Metabolic Activation DNA Adducts DNA Adducts selyl-4HAQO->DNA Adducts Covalent Binding

Caption: Metabolic activation pathway of 4-NQO to its ultimate carcinogenic form.

Core Mechanisms of Action

The cellular impact of nitroquinolines is pleiotropic, stemming from a confluence of direct and indirect insults to cellular integrity. The following sections dissect the three principal mechanisms that have been elucidated through extensive research.

Direct DNA Damage and Adduct Formation

The hallmark of 4-NQO's mechanism of action is its ability to directly damage DNA through the formation of stable, bulky adducts. Following its metabolic activation, the electrophilic intermediate, selyl-4HAQO, covalently binds to DNA, primarily at purine bases.[1]

The major adducts formed are:

  • N-(deoxyguanosin-8-yl)-4AQO

  • 3-(deoxyguanosin-N2-yl)-4AQO

  • 3-(deoxyadenosin-N6-yl)-4AQO [4]

These adducts distort the DNA helix, creating lesions that are recognized and processed by the nucleotide excision repair (NER) pathway.[1] If left unrepaired, these adducts can lead to mutations, particularly G:C to T:A transversions, during DNA replication, which is a key step in the initiation of carcinogenesis.[1][5]

DNA_Damage_Pathway cluster_0 Cellular Response to 4-NQO 4-NQO 4-NQO 4-HAQO 4-HAQO 4-NQO->4-HAQO Metabolic Activation DNA Adducts DNA Adducts 4-HAQO->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage NER Pathway NER Pathway DNA Damage->NER Pathway Repair Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest DNA Damage->Apoptosis/Cell Cycle Arrest Signaling Mutation Mutation DNA Damage->Mutation Unrepaired Cell Survival Cell Survival NER Pathway->Cell Survival

Caption: Cellular pathways responding to 4-NQO-induced DNA damage.

Induction of Oxidative Stress

In addition to direct DNA adduction, nitroquinolines are potent inducers of intracellular oxidative stress.[6] This occurs through the generation of reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[7][8] The enzymatic reduction of the nitro group of 4-NQO is thought to be a key source of ROS production.[1]

This surge in ROS can have several detrimental consequences:

  • Oxidative DNA Damage: ROS can directly oxidize DNA bases, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established marker of oxidative stress.[1][7][8]

  • Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation that compromises membrane integrity.

  • Protein Oxidation: Amino acid residues in proteins can be oxidized by ROS, leading to loss of protein function and the formation of protein aggregates.

The cellular response to this oxidative onslaught involves the upregulation of antioxidant defense systems. However, when the production of ROS overwhelms the cell's antioxidant capacity, a state of oxidative stress ensues, contributing to the cytotoxicity and carcinogenicity of nitroquinolines.

Oxidative_Stress_Pathway cluster_1 Oxidative Stress Induction by 4-NQO 4-NQO 4-NQO ROS Generation ROS Generation 4-NQO->ROS Generation Enzymatic Reduction Oxidative DNA Damage (8-OHdG) Oxidative DNA Damage (8-OHdG) ROS Generation->Oxidative DNA Damage (8-OHdG) Lipid Peroxidation Lipid Peroxidation ROS Generation->Lipid Peroxidation Protein Oxidation Protein Oxidation ROS Generation->Protein Oxidation Antioxidant Response Antioxidant Response ROS Generation->Antioxidant Response Induces Cellular Damage Cellular Damage Oxidative DNA Damage (8-OHdG)->Cellular Damage Lipid Peroxidation->Cellular Damage Protein Oxidation->Cellular Damage

Caption: The cascade of events following 4-NQO-induced ROS generation.

Indirect Topoisomerase I Inhibition

A more nuanced mechanism of action for 4-NQO involves its interaction with DNA topoisomerase I (Top1), a crucial enzyme that resolves DNA supercoiling during replication and transcription.[9] While 4-NQO itself does not directly inhibit Top1 in cell-free systems, it effectively induces the formation of topoisomerase I-DNA cleavage complexes (Top1cc) within cells.[9][10]

The prevailing hypothesis is that the DNA adducts formed by the active metabolites of 4-NQO act as physical impediments that trap the transient Top1-DNA covalent intermediate.[10] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. These stabilized cleavage complexes can be converted into more deleterious double-strand breaks when a replication fork collides with them, ultimately triggering cell cycle arrest and apoptosis.[9] Cells deficient in the BLM helicase, which is involved in resolving stalled replication forks, are particularly sensitive to 4-NQO, underscoring the significance of this mechanism.[10]

Experimental Methodologies

To rigorously investigate the mechanisms of action of nitroquinolines, a suite of well-established experimental protocols is essential. The following section provides detailed, step-by-step methodologies for key assays.

DNA Damage Assessment

The Comet Assay is a sensitive method for detecting DNA strand breaks at the single-cell level.[11][12]

Protocol:

  • Cell Preparation: Treat cells with the desired concentrations of the nitroquinoline compound for a specified duration. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Comet_Assay_Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Slide Preparation Slide Preparation Cell Harvesting->Slide Preparation Lysis Lysis Slide Preparation->Lysis Alkaline Unwinding Alkaline Unwinding Lysis->Alkaline Unwinding Electrophoresis Electrophoresis Alkaline Unwinding->Electrophoresis Staining Staining Electrophoresis->Staining Microscopy Microscopy Staining->Microscopy Data Analysis Data Analysis Microscopy->Data Analysis

Caption: A streamlined workflow for the Comet Assay.

The phosphorylation of histone H2AX to form γH2AX is an early cellular response to DNA double-strand breaks (DSBs).[11]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the nitroquinoline compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for γH2AX. Follow with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Quantification: Count the number of γH2AX foci per nucleus to quantify the level of DSBs.

Oxidative Stress Measurement

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[13]

Protocol:

  • Cell Loading: Incubate cells with DCFH-DA in serum-free medium.

  • Compound Treatment: Treat the cells with the nitroquinoline compound.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[13] An increase in fluorescence is indicative of an increase in intracellular ROS levels.

8-OHdG is a stable marker of oxidative DNA damage that can be measured in DNA isolated from cells or tissues.[14]

Protocol:

  • DNA Isolation: Isolate genomic DNA from treated cells.

  • DNA Digestion: Enzymatically digest the DNA to individual nucleosides.

  • Analysis: Quantify the levels of 8-OHdG using either an ELISA-based kit or by high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (MS/MS).[14][15]

Topoisomerase I Activity and Inhibition

This assay measures the ability of Top1 to relax supercoiled plasmid DNA.[16][17]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and purified human Top1 enzyme or cell extract.

  • Inhibitor Addition: Add the nitroquinoline compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow the relaxation of the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of Top1 activity is indicated by a decrease in the amount of relaxed DNA compared to the control.

TopoI_Assay_Workflow Reaction Setup Reaction Setup Inhibitor Addition Inhibitor Addition Reaction Setup->Inhibitor Addition Incubation Incubation Inhibitor Addition->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Agarose Gel Electrophoresis Agarose Gel Electrophoresis Reaction Termination->Agarose Gel Electrophoresis Visualization Visualization Agarose Gel Electrophoresis->Visualization Data Interpretation Data Interpretation Visualization->Data Interpretation

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Other Nitroquinoline Derivatives and Their Mechanisms

While 4-NQO is the most studied, other nitroquinoline derivatives have been investigated for their therapeutic potential, often exhibiting distinct mechanisms of action.

  • Nitroxoline (8-hydroxy-5-nitroquinoline): This compound is used as an antimicrobial agent, particularly for urinary tract infections.[3][18] Its mechanism is thought to involve the chelation of divalent metal ions, such as zinc and iron, which are essential for bacterial enzyme function.[19] It has also shown anti-biofilm and anticancer activities.[18][19]

  • Indenoisoquinoline Derivatives: The addition of a nitro group to the indenoisoquinoline scaffold has been shown to enhance the topoisomerase I inhibitory activity of these compounds, leading to potent anticancer agents.[20]

Mechanisms of Resistance

Cellular resistance to nitroquinolines can arise through several mechanisms, including:

  • Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular accumulation of the nitroquinoline compound.[19]

  • Enhanced DNA Repair: Increased activity of DNA repair pathways, particularly NER, can more efficiently remove nitroquinoline-induced DNA adducts.

  • Altered Metabolism: Changes in the expression or activity of enzymes involved in the metabolic activation of nitroquinolines can lead to reduced formation of the ultimate carcinogen.

  • Transcription Factor Modulation: In yeast, the transcription factor Yrr1 has been shown to confer resistance to 4NQO.[1]

Conclusion and Future Perspectives

The mechanisms of action of nitroquinolines are complex and multifaceted, involving a coordinated assault on the genome through direct DNA adduction, the generation of oxidative stress, and the indirect inhibition of topoisomerase I. This intricate interplay of genotoxic insults underscores the potent biological activity of this class of compounds. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect these mechanisms and to explore the therapeutic potential of novel nitroquinoline derivatives.

Future research should focus on elucidating the precise signaling pathways that are activated in response to nitroquinoline-induced cellular stress. A deeper understanding of the cellular factors that determine sensitivity and resistance to these compounds will be critical for the development of targeted therapeutic strategies. Furthermore, the exploration of the structure-activity relationships of a wider range of nitroquinoline derivatives may uncover novel compounds with improved therapeutic indices and unique mechanisms of action.

References

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  • National Institutes of Health. (2013). Topoisomerase Assays.
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  • Heflich, R. H., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(5), 655-664. [Link]
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Introduction: The Versatile Dichloro-Nitroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dichloro-Nitroquinoline Compounds: Synthesis, Reactivity, and Therapeutic Potential

Dichloro-nitroquinoline compounds represent a class of heterocyclic molecules built upon a quinoline core, distinguished by the presence of two chlorine atoms and a nitro group. This specific arrangement of substituents bestows upon the scaffold a unique chemical reactivity profile, making it an exceptionally valuable building block in the realm of organic synthesis and medicinal chemistry.[1] The high reactivity of the chlorine atoms, particularly their susceptibility to nucleophilic substitution, allows for the facile introduction of a diverse array of functional groups.[1] This versatility has positioned dichloro-nitroquinolines as pivotal intermediates in the synthesis of more complex, biologically active molecules. While direct therapeutic applications of the parent dichloro-nitroquinoline compounds are not extensively documented, their derivatives have been investigated for a wide spectrum of pharmacological activities, most notably in the field of oncology.[1][2][3] This guide provides a comprehensive overview of the synthesis, chemical behavior, and biological significance of dichloro-nitroquinoline compounds, with a focus on their application in drug discovery and development.

Core Synthesis Strategies

The construction of the dichloro-nitroquinoline framework can be achieved through several synthetic pathways, ranging from classical multi-step procedures to more modern, efficient methodologies.

Classical Two-Step Synthesis

A well-established and frequently employed method involves a two-step sequence starting from a quinoline-2,4-diol derivative.[1]

  • Nitration: The initial step is the nitration of the quinoline-2,4-diol. This electrophilic substitution reaction introduces a nitro group, typically at the C3 position, to yield a 3-nitroquinoline-2,4-diol.

  • Chlorination: The subsequent and crucial step is the conversion of the hydroxyl groups into chloro groups. This transformation is accomplished using a potent chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] This step transforms the relatively inert hydroxyls into highly reactive chloro groups, yielding the target dichloro-nitroquinoline.[1]

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-3-nitroquinoline

The following protocol details the chlorination step, a critical transformation in the synthesis of this key intermediate.

Materials:

  • 3-nitroquinoline-2,4-diol (1 g, 4.85 mmol)

  • Phosphorus oxychloride (POCl₃) (a sufficient quantity to act as both reagent and solvent)

  • N,N-dimethylaniline (0.19 mL, catalytic amount)

  • Ice water

  • 20 mL round-bottomed flask with a condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a 20 mL round-bottomed flask, add 3-nitroquinoline-2,4-diol (1 g, 4.85 mmol).

  • Carefully add an appropriate amount of phosphorus oxychloride, followed by N,N-dimethylaniline (0.19 mL).

  • Heat the reaction mixture to 90 °C and stir for 2 hours under a condenser.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and cautiously pour the reaction solution into a beaker containing ice water to quench the excess POCl₃.

  • Continue stirring the resulting slurry in the ice water bath for 30 minutes to ensure complete precipitation of the product.

  • Collect the solid precipitate by vacuum filtration.

  • Dry the collected solid under vacuum overnight to obtain the final product, 2,4-dichloro-3-nitroquinoline.[3]

Modern Synthetic Approaches

To enhance efficiency and align with the principles of green chemistry, microwave-assisted synthesis has emerged as a powerful alternative for derivatizing the dichloro-nitroquinoline core. This technique has been successfully applied for the regioselective nucleophilic substitution of the C4-chlorine with various amines, often using water as a solvent, which significantly reduces reaction times and environmental impact.[1]

Synthesis_of_Dichloro_Nitroquinolines cluster_synthesis General Synthetic Pathway Quinoline-2,4-diol Quinoline-2,4-diol 3-Nitroquinoline-2,4-diol 3-Nitroquinoline-2,4-diol Quinoline-2,4-diol->3-Nitroquinoline-2,4-diol Nitration (e.g., HNO₃/H₂SO₄) 2,4-Dichloro-3-nitroquinoline 2,4-Dichloro-3-nitroquinoline 3-Nitroquinoline-2,4-diol->2,4-Dichloro-3-nitroquinoline Chlorination (e.g., POCl₃)

Caption: A generalized two-step classical synthesis of 2,4-dichloro-3-nitroquinoline.

Chemical Properties and Reactivity

The synthetic utility of dichloro-nitroquinoline compounds is rooted in their distinct chemical properties and reactivity, primarily governed by the two chlorine substituents.

Physicochemical Characteristics

Dichloro-nitroquinoline compounds are typically crystalline solids. For example, 2,4-dichloro-3-nitroquinoline has the molecular formula C₉H₄Cl₂N₂O₂ and a molecular weight of approximately 243.05 g/mol .[4][5] While detailed crystallographic data for every derivative is not always available, techniques like X-ray crystallography are invaluable for determining the precise molecular geometry, bond lengths, and angles, which are critical for understanding structure-activity relationships.[1] Thermoanalytical methods such as Differential Scanning Calorimetry (DSC) are also employed to study the thermal stability and transitions of these compounds, providing crucial information for safe handling and reaction optimization.[1]

PropertyValue (for 2,4-Dichloro-3-nitroquinoline)Reference
CAS Number 132521-66-5[4]
Molecular Formula C₉H₄Cl₂N₂O₂[1][4][5]
Molecular Weight 243.05 g/mol [4]
Appearance Solid[3]
Melting Point 102 °C[5]
Reactivity and Regioselectivity

The key to the synthetic versatility of dichloro-nitroquinolines lies in the reactivity of the chlorine atoms at the C2 and C4 positions towards nucleophilic aromatic substitution (SₙAr).[1]

  • Differential Reactivity: The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position. This regioselectivity is attributed to the electronic influence of the quinoline nitrogen, which more effectively stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C4.

  • Regioselective Substitution: This differential reactivity allows for controlled, stepwise functionalization. By carefully selecting reaction conditions, a nucleophile can be directed to selectively replace the C4-chlorine, leaving the C2-chlorine intact for a subsequent, different substitution reaction.[1]

  • Sequential Disubstitution: This powerful strategy enables the synthesis of a vast library of 2,4-disubstituted-3-nitroquinoline derivatives with two distinct functional groups, which is a cornerstone for building molecular diversity in drug discovery programs.[1]

Reactivity_of_Dichloro_Nitroquinolines cluster_reactivity Nucleophilic Substitution Reactivity DNQ 2,4-Dichloro-3-nitroquinoline MonoSub 4-Substituted-2-chloro-3-nitroquinoline DNQ->MonoSub Nucleophile 1 (Nu1⁻) (Regioselective at C4) DiSub 2,4-Disubstituted-3-nitroquinoline MonoSub->DiSub Nucleophile 2 (Nu2⁻) (Substitution at C2)

Caption: Stepwise nucleophilic substitution of 2,4-dichloro-3-nitroquinoline.

Biological Activities and Therapeutic Potential

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of dichloro and nitro functionalities serves as a launchpad for creating derivatives with potent biological activities, particularly in oncology.

Anticancer Activity

A significant body of research has focused on the anticancer properties of dichloro-nitroquinoline derivatives.[2][6] Novel series of compounds, such as 4-aryl(alkyl)amino-3-nitroquinolines and acylhydrazones derived from 4-chloro-8-nitro-1,2-dihydroquinoline, have demonstrated promising cytotoxic effects against various human cancer cell lines.[1][6][7]

CompoundCell LineIC₅₀ (µM)Reference
Acylhydrazone Derivative 7 HeLa (Cervical Cancer)18.8[6][7]
Derivative 3c A549 (Lung Cancer)15.3 ± 0.7[6]
Derivative 3a A549 (Lung Cancer)15.8 ± 0.1[6]
Derivative 11c A549 (Lung Cancer)17.1 ± 0.2[6]
Mechanism of Action in Cancer

The anticancer effects of these compounds are believed to be multifactorial, involving the modulation of several key cellular pathways.[8]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies have shown that potent derivatives can trigger apoptotic pathways in cancer cells, leading to their elimination.[6][7][8] For instance, a lead acylhydrazone compound was found to induce apoptosis in HeLa cells at its IC₅₀ concentration.[6][7]

  • Generation of Reactive Oxygen Species (ROS): Drawing parallels from structurally related compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline), it is hypothesized that nitroquinoline derivatives can increase intracellular levels of reactive oxygen species (ROS).[8][9] This elevation in ROS induces significant oxidative stress, which damages cellular components and ultimately triggers cell death pathways.[8][9]

  • Cell Cycle Arrest: In addition to apoptosis, these compounds can interfere with the normal progression of the cell cycle, halting cell division and proliferation.[8]

Mechanism_of_Action cluster_moa Proposed Anticancer Mechanisms Compound Dichloro-Nitroquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Apoptosis Induction of Apoptosis Compound->Apoptosis ROS->Apoptosis Oxidative Stress CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed mechanisms of anticancer action for dichloro-nitroquinoline derivatives.

Structure-Activity Relationship (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For dichloro-nitroquinoline derivatives, SAR studies provide crucial insights:

  • Substitution at C4: The nature of the substituent introduced at the C4 position is a major determinant of anticancer potency. The introduction of various substituted anilines at this position has proven to be a particularly effective strategy.[1]

  • Substitution Pattern on Appended Rings: For 4-anilinoquinoline derivatives, the substitution pattern on the aniline ring itself significantly modulates antitumor activity.[1]

  • Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) studies are increasingly used to build computational models that can predict the biological activity of novel derivatives, helping to prioritize which compounds to synthesize and test.[1]

Conclusion and Future Directions

Dichloro-nitroquinoline compounds are powerful and versatile intermediates in synthetic and medicinal chemistry. Their well-defined reactivity, particularly the regioselective substitution at the C4 position, provides a reliable platform for generating diverse molecular libraries. The derivatives of this scaffold have demonstrated significant therapeutic potential, especially as anticancer agents that act through mechanisms like apoptosis induction and oxidative stress.

Future research will likely focus on several key areas:

  • Synthesis of Novel Analogues: The development of new synthetic methodologies to further expand the chemical space around the dichloro-nitroquinoline core.

  • Optimization of Biological Activity: The use of SAR and computational modeling to design and synthesize next-generation derivatives with enhanced potency and selectivity against specific cancer targets.

  • In-depth Mechanistic Studies: A more profound elucidation of the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanism of action and to identify potential biomarkers for patient stratification.

The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

  • Nandakumar, V., Ramasamy, S. S., Adhigaman, K., & Suresh, T. (n.d.). Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. ResearchGate.
  • 5,8-dichloro-6-nitroquinoline - Chemical Synthesis Database. (n.d.). ChemSynthesis.
  • Nandakumar, V., Ramasamy, S. S., Adhigaman, K., Suresh, T., Periyasami, G., & Ponnuswamy, M. N. (2024). Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines. Chemistry & Biodiversity, e202401636.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. (n.d.). ResearchGate.
  • Nandakumar, V., Ramasamy, S. S., Adhigaman, K., Suresh, T., Periyasami, G., & Ponnuswamy, M. N. (2024). Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines. PubMed.
  • El-Gamal, M. I., & Oh, C.-H. (2010). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Jiang, H., Taggart, J., Zhang, X., Ben-Neriah, Y., & D'Andrea, A. D. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Method for preparing dichloroquinoxaline, and nitro-derivative thereof. (n.d.). Google Patents.
  • Synthesis, structure, catalytic and cytotoxic activities of chlorido(5-nitroquinolin-8-olato-κN,O)(tricyclohexylphosphine-κP)platinum(II) - ResearchGate. (n.d.). ResearchGate.

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The Ascendancy of a Privileged Scaffold: A Technical Chronicle of Quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Rise of a Critical Moiety

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of natural products and synthetic compounds with profound biological activities. First isolated from coal tar in 1834, the quinoline ring system has since captivated chemists, leading to the development of a rich portfolio of synthetic methodologies for its construction. Among the vast landscape of quinoline derivatives, the quinoline-3-carbonitrile moiety has emerged as a particularly significant pharmacophore, integral to the development of a new generation of therapeutic agents. This guide provides a comprehensive technical overview of the discovery and historical evolution of synthetic routes to quinoline-3-carbonitriles, offering insights into the chemical principles that have driven the progression from classical methods to modern, highly efficient strategies.

The journey to synthesize and understand quinoline-3-carbonitriles is not a linear path to a single discovery but rather a story built upon the foundational knowledge of quinoline chemistry. The classical named reactions, while not always directly yielding the 3-cyano-substituted product in their initial forms, provided the fundamental understanding of quinoline ring formation. These early methods laid the groundwork for subsequent innovations that allowed for the precise introduction of the carbonitrile group at the C3 position, a key functional group that significantly influences the molecule's electronic properties and biological interactions.

Pillars of Quinoline Synthesis: The Foundational Reactions

The late 19th century was a period of intense activity in the field of quinoline chemistry, with the discovery of several seminal reactions that are still relevant today. These methods, while often requiring harsh conditions, established the core principles of quinoline ring construction.

The Friedländer Synthesis (1882): A Cornerstone of Quinoline Formation

First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an aldehyde or ketone. The reaction, which can be catalyzed by either acid or base, proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to afford the quinoline product.

The versatility of the Friedländer synthesis lies in its ability to accommodate a variety of starting materials, allowing for the preparation of a wide range of substituted quinolines. While the original reaction did not specifically target quinoline-3-carbonitriles, its principles of condensing a 2-aminoaryl carbonyl compound with a methylene-containing partner laid the conceptual groundwork for future syntheses of this important scaffold. For instance, the use of a reactant containing a cyanoacetyl group would be a logical, albeit later, extension of this methodology.

Generalized Friedländer Synthesis Workflow

Caption: Generalized workflow of the Friedländer Synthesis.

The Gould-Jacobs Reaction (1939): A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives through the reaction of an aniline with an ethoxymethylenemalonate ester. The reaction proceeds through an initial substitution, followed by a thermally induced cyclization and subsequent hydrolysis and decarboxylation.

This method is particularly significant as it introduces functionality at the C3 and C4 positions of the quinoline ring. The presence of a carboalkoxy group at the C3 position in the intermediate is a key feature that could, in principle, be converted to a nitrile group through established chemical transformations. This reaction, therefore, represents an early synthetic strategy that provided access to quinoline scaffolds with the potential for further functionalization to yield quinoline-3-carbonitriles.

Key Steps of the Gould-Jacobs Reaction

Gould_Jacobs start Aniline + Ethoxymethylenemalonate Ester intermediate1 Anilinomethylenemalonate Ester start->intermediate1 Condensation intermediate2 4-Hydroxy-3-carboalkoxyquinoline intermediate1->intermediate2 Thermal Cyclization product 4-Hydroxyquinoline intermediate2->product Hydrolysis & Decarboxylation

Caption: Key transformations in the Gould-Jacobs Reaction.

Other Foundational Syntheses

Other classical methods such as the Combes quinoline synthesis (reaction of anilines with β-diketones) and the Doebner-von Miller reaction (reaction of anilines with α,β-unsaturated carbonyl compounds) further expanded the toolbox for constructing the quinoline core. Each of these reactions, named after their discoverers, brought new perspectives on the types of starting materials and reaction conditions that could be employed to forge the quinoline ring system.

The Emergence of Quinoline-3-carbonitriles: Modern Synthetic Strategies

While the classical methods provided the bedrock, the direct and efficient synthesis of quinoline-3-carbonitriles required the development of more specialized and often more sophisticated synthetic strategies. The advent of modern organic chemistry, with its emphasis on efficiency, atom economy, and functional group tolerance, has led to a number of powerful methods for the preparation of this important class of compounds.

Multicomponent Reactions: A Paradigm Shift in Efficiency

One of the most significant advances in the synthesis of quinoline-3-carbonitriles has been the application of one-pot multicomponent reactions (MCRs). These reactions, in which three or more reactants are combined in a single reaction vessel to form a product that contains portions of all the reactants, offer numerous advantages, including reduced synthesis time, lower costs, and decreased waste generation.

A common and effective MCR for the synthesis of quinoline-3-carbonitriles involves the reaction of an appropriate aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), a ketone, and an ammonium source (like ammonium acetate). This approach allows for the rapid and efficient assembly of highly functionalized quinoline-3-carbonitrile derivatives in a single step.

A Representative Multicomponent Synthesis of Quinoline-3-carbonitriles

Reactant AReactant BReactant CReactant DProduct
AldehydeActive Methylene NitrileKetoneAmmonium AcetateSubstituted Quinoline-3-carbonitrile

Protocol for a One-Pot Synthesis of a Quinoline-3-carbonitrile Derivative

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the active methylene nitrile (1 mmol), the ketone (1 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent (e.g., ethanol or acetic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent to yield the pure quinoline-3-carbonitrile derivative.

Logical Flow of a Four-Component Quinoline-3-carbonitrile Synthesis

MCR_Quinoline cluster_reactants Reactants A Aldehyde Reaction One-Pot Reaction A->Reaction B Active Methylene Nitrile B->Reaction C Ketone C->Reaction D Ammonium Acetate D->Reaction Product Substituted Quinoline-3-carbonitrile Reaction->Product Cascade of Knoevenagel, Michael, and Cyclization Reactions

Caption: Conceptual flow of a multicomponent reaction for quinoline-3-carbonitrile synthesis.

The Biological Significance and Future Outlook

The intense interest in the synthesis of quinoline-3-carbonitriles is driven by their remarkable and diverse biological activities. This scaffold is a key component in a number of compounds with potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. The nitrile group at the C3 position is a strong electron-withdrawing group and a key hydrogen bond acceptor, which can significantly influence the binding of these molecules to their biological targets.

The journey from the initial discovery of the quinoline ring system to the development of sophisticated methods for the synthesis of quinoline-3-carbonitriles is a testament to the power of organic chemistry to create molecules of increasing complexity and utility. As our understanding of the biological roles of these compounds continues to grow, so too will the demand for new and improved synthetic methods. The future of quinoline-3-carbonitrile synthesis will likely be shaped by the principles of green chemistry, the development of novel catalytic systems, and the application of high-throughput screening methods to discover new and even more potent therapeutic agents.

References

  • Doebner–Miller reaction - Wikipedia.
  • Khan, S. A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968.
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  • Synthesis of quinoline‐3‐carbonitrile derivatives. - ResearchGate.
  • Gould–Jacobs reaction - Wikipedia.
  • Combes Quinoline Synthesis.
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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals.
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  • Friedlaender Synthesis - Organic Chemistry Portal.
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  • Rediscovered synthesis of 3-cyanoquinoline derivatives - ResearchGate.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. | Semantic Scholar.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
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  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - MDPI.
  • Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline | Organic Process Research & Development - ACS Publications.
  • WO2006127207A1 - Methods of synthesizing substituted 3-cyanoquinolines and intermediates thereof - Google Patents.
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  • Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV).
  • ) Synthesis of Quinoline and derivatives1).

theoretical studies on 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique physicochemical properties.[1][2][3][4][5] This technical guide provides a comprehensive theoretical analysis of a specific, highly functionalized derivative: this compound. By leveraging high-level quantum chemical calculations, primarily Density Functional Theory (DFT), we will elucidate the molecule's three-dimensional geometry, electronic structure, spectroscopic signatures, and chemical reactivity.[1][2][6] The insights generated serve as a predictive framework to guide synthetic efforts, understand potential biological interactions, and explore applications for this compound in drug development and materials research.

Introduction to the Quinoline Scaffold and the Target Molecule

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged structure in drug discovery.[1] Its derivatives are known to possess a wide array of pharmacological effects, including antimalarial, anticancer, and antibacterial properties.[1][4] The subject of this guide, this compound, is a compelling molecule for theoretical investigation due to its dense and varied functionalization. The presence of two chlorine atoms, a strongly electron-withdrawing nitro group, and a carbonitrile moiety is expected to significantly modulate the electronic landscape of the quinoline core, leading to unique reactivity and spectroscopic characteristics.

Theoretical studies, particularly those employing DFT, offer a powerful, non-experimental pathway to predict molecular properties with high accuracy.[6] This computational approach allows us to build a fundamental understanding of the molecule's behavior at an atomic level, providing a rational basis for its subsequent synthesis and application.

The Computational Framework: A DFT-Based Approach

To ensure technical accuracy and predictive power, a robust computational methodology is paramount. The theoretical data presented in this guide was modeled using a protocol widely accepted for its balance of accuracy and efficiency in studying organic molecules.[6][7][8][9]

Rationale for Method Selection

Density Functional Theory (DFT) is the chosen computational method. It calculates the electronic structure of a molecule by modeling its electron density, offering a reliable and computationally efficient alternative to traditional wave-function-based methods.[6] The B3LYP hybrid functional is employed, as it incorporates a portion of the exact Hartree-Fock exchange, providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a broad range of systems.[7][8][9] This is paired with the 6-311++G(d,p) basis set, a flexible set that includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) to accurately model the geometry of non-hydrogen and hydrogen atoms, respectively.[9][10]

Computational Workflow

The theoretical investigation follows a structured, multi-step workflow to ensure the reliability of the calculated properties.

  • Geometry Optimization: The initial step involves finding the most stable three-dimensional arrangement of atoms—the molecule's ground-state equilibrium geometry. This is achieved by minimizing the total energy of the system. The optimization is confirmed to be a true minimum on the potential energy surface by performing a frequency calculation, which must yield no imaginary frequencies.[7][11]

  • Vibrational Analysis: From the frequency calculation, theoretical infrared (IR) spectra are generated. These frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and inherent method approximations, allowing for a more direct comparison with experimental data.[9]

  • Electronic Structure Analysis: With the optimized geometry, a suite of electronic properties is calculated. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the mapping of the Molecular Electrostatic Potential (MEP) to predict reactivity.

  • Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis electronic absorption spectrum, while the Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts.[9][10]

G cluster_input Input mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop spec_calc Spectroscopic Predictions (TD-DFT, GIAO) geom_opt->spec_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_spec Vibrational Spectra (IR) freq_calc->vib_spec reactivity Reactivity Descriptors electronic_prop->reactivity electronic_spec Electronic Spectra (UV-Vis, NMR) spec_calc->electronic_spec

Caption: Computational workflow for theoretical analysis.

Theoretical Results and In-Depth Discussion

Optimized Molecular Geometry

The optimized structure of this compound reveals a nearly planar quinoline core, a typical feature of fused aromatic systems. The electron-withdrawing nitro and carbonitrile groups, along with the chlorine atoms, influence the bond lengths and angles through inductive and resonance effects.

Caption: Atom numbering scheme for the target molecule.

Table 1: Selected Calculated Structural Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C4–Cl1.735C3–C4–Cl118.5
C8–Cl1.731C7–C8–Cl119.2
C6–N(nitro)1.478C5–C6–N118.9
N–O(nitro)1.225O–N–O124.3
C3–C(nitrile)1.441C2–C3–C121.0
C≡N(nitrile)1.158C3–C–N178.9

The calculated C–Cl bond lengths are typical for chlorine atoms attached to an sp²-hybridized carbon. The C–N bond of the nitro group is relatively long, indicating significant electron withdrawal from the ring into the NO₂ group. The linearity of the C–C≡N fragment is as expected. These geometric parameters are consistent with data from similar substituted quinoline structures, lending confidence to the computational model.[2]

Vibrational Analysis and Predicted FT-IR Spectrum

The theoretical vibrational analysis allows for the assignment of key functional group frequencies in the infrared spectrum. These assignments are critical for experimental verification of the molecule's synthesis and purity.

Table 2: Key Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Description
C-H stretch (aromatic)3100 - 3050Stretching of C-H bonds on the quinoline ring
C≡N stretch (nitrile)2245Strong, sharp peak characteristic of the cyano group
C=C/C=N stretch (ring)1600 - 1450Aromatic ring skeletal vibrations
NO₂ asymmetric stretch1540Strong absorption due to asymmetric N-O stretching
NO₂ symmetric stretch1355Strong absorption due to symmetric N-O stretching
C-Cl stretch850 - 700Stretching vibrations of the carbon-chlorine bonds

The predicted spectrum is dominated by strong absorptions corresponding to the nitro (NO₂) and nitrile (C≡N) groups. The presence of sharp, intense peaks in these regions would be a primary indicator of successful synthesis in an experimental FT-IR analysis.[9]

Electronic Properties and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive.[8][12]

  • E(HOMO): -7.85 eV

  • E(LUMO): -4.21 eV

  • ΔE (HOMO-LUMO Gap): 3.64 eV

The relatively small energy gap indicates that this compound is a moderately reactive molecule, susceptible to both nucleophilic and electrophilic attack.

G HOMO HOMO (Highest Occupied Molecular Orbital) HOMO_desc Electron Donor Localized on quinoline ring and Cl atoms HOMO->HOMO_desc LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_desc Electron Acceptor Localized on nitro group and nitrile moiety LUMO->LUMO_desc

Caption: Conceptual representation of HOMO and LUMO.

Analysis of the orbital distributions shows that the HOMO density is primarily located over the fused quinoline ring system and the chlorine atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO density is heavily concentrated on the nitro group and the carbonitrile moiety, marking them as the primary sites for nucleophilic attack.

The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting reactive sites.[13][14][15] It visualizes regions of electron richness (nucleophilic) and electron deficiency (electrophilic).

  • Negative Potential (Red/Yellow): These regions are electron-rich and are the preferred sites for electrophilic attack. For the target molecule, the most intense negative potential is localized over the oxygen atoms of the nitro group and the nitrogen atom of the carbonitrile group.[15]

  • Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the quinoline ring.[15]

The MEP map corroborates the HOMO-LUMO analysis, clearly identifying the nitro and nitrile groups as the primary centers of negative charge and thus the most reactive sites for interactions with electrophiles or electron-poor species.

MEP_Diagram cluster_neg Negative Potential (Nucleophilic) cluster_pos Positive Potential (Electrophilic) Molecule Molecular Surface Aromatic_H Aromatic Hydrogens Molecule->Aromatic_H Site for Nucleophilic Attack Nitro_O Nitro Group Oxygens Nitro_O->Molecule Site for Electrophilic Attack Nitrile_N Nitrile Nitrogen Nitrile_N->Molecule

Caption: Reactive sites identified by MEP analysis.

To quantify the molecule's reactivity, several global descriptors can be calculated from the HOMO and LUMO energies.[2]

Table 3: Calculated Global Reactivity Descriptors

DescriptorFormulaValue (eV)Interpretation
Ionization Potential (I)I ≈ -E(HOMO)7.85Energy required to remove an electron
Electron Affinity (A)A ≈ -E(LUMO)4.21Energy released when an electron is added
Chemical Hardness (η)η = (I - A) / 21.82Resistance to change in electron distribution
Electronegativity (χ)χ = (I + A) / 26.03Tendency to attract electrons
Electrophilicity Index (ω)ω = χ² / (2η)9.99A measure of electrophilic power

The high electrophilicity index (ω) is particularly noteworthy. It quantitatively confirms that this compound is a strong electrophile, a direct consequence of the potent electron-withdrawing groups attached to the quinoline core.

Self-Validating Experimental Protocols

While theoretical studies provide a powerful predictive model, they must be validated by experimental data. The following protocols describe a plausible synthesis and the necessary spectroscopic characterization to confirm the identity and purity of this compound.

Proposed Synthesis Protocol

This proposed multi-step synthesis is adapted from established procedures for analogous substituted quinazolines and quinolines.[5][16][17]

  • Step 1: Cyclization to form the Quinolinone Core.

    • Rationale: A foundational step to build the core heterocyclic system. The Gould-Jacobs reaction is a suitable method.[5]

    • Procedure: React 2-amino-3,5-dichlorobenzoic acid with diethyl ethoxymethylenemalonate. Heat the mixture to induce cyclization, followed by thermal decarboxylation to yield 4,8-dichloro-quinolin-6-ol.

  • Step 2: Nitration of the Quinolinone Ring.

    • Rationale: Introduction of the nitro group at the C6 position, activated by the hydroxyl group. A standard nitrating mixture is used.

    • Procedure: Dissolve the product from Step 1 in concentrated sulfuric acid and cool in an ice bath. Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining a low temperature. After the addition, allow the mixture to stir and then pour it onto ice to precipitate the product, 4,8-dichloro-6-nitro-quinolin-ol.[17]

  • Step 3: Chlorination and Cyanation.

    • Rationale: Conversion of the hydroxyl group to a chloro group and introduction of the carbonitrile. A strong chlorinating agent like phosphorus oxychloride (POCl₃) is required. This step may be adapted to a two-step process if a one-pot reaction is not feasible.

    • Procedure: Reflux the nitro-quinolinol from Step 2 in an excess of POCl₃ with a catalytic amount of DMF. This will convert the hydroxyl group into a chlorine atom. Subsequent treatment with a cyanide source, such as copper(I) cyanide, in a suitable high-boiling solvent (e.g., DMF or NMP) would perform a nucleophilic substitution to introduce the 3-carbonitrile group. Purify the final product, this compound, by column chromatography.

Spectroscopic Characterization Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: Provides definitive information on the carbon-hydrogen framework.[10]

    • Procedure: Dissolve ~10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The ¹H spectrum should show two singlets in the aromatic region corresponding to H5 and H7. The ¹³C spectrum should show 10 distinct signals, including a low-field signal for the nitrile carbon.[17][18]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Rationale: Confirms the presence of key functional groups predicted by theoretical calculations.[10]

    • Procedure: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the product with ~100 mg of dry KBr powder and pressing it into a transparent disk. Record the spectrum from 4000 to 400 cm⁻¹. The spectrum should be compared to the theoretical data in Table 2, with key peaks for C≡N (~2245 cm⁻¹) and NO₂ (~1540 and 1355 cm⁻¹) being clearly visible.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Rationale: Provides information about the electronic transitions within the molecule.[8][19]

    • Procedure: Prepare a dilute solution of the compound in a suitable solvent like ethanol or acetonitrile. Record the absorption spectrum from 200 to 800 nm. The observed absorption maxima (λ_max) should be compared with the electronic transitions predicted by TD-DFT calculations.

Conclusion and Future Outlook

This guide has detailed a comprehensive theoretical investigation of this compound using Density Functional Theory. The calculations have provided significant insights into the molecule's structural, vibrational, and electronic properties.

The key findings indicate that the molecule possesses a planar, rigid structure with distinct reactive sites. The strong electron-withdrawing nature of the nitro and carbonitrile groups renders the quinoline system highly electron-deficient, making it a potent electrophile, as quantified by its high electrophilicity index. The HOMO-LUMO and MEP analyses consistently identify the nitro and nitrile moieties as the primary centers for nucleophilic attack.

This theoretical data serves as a valuable roadmap for the practical synthesis and application of this compound. The predicted spectroscopic data provides clear benchmarks for experimental characterization. Given its high degree of functionalization and predicted reactivity, this compound stands as a promising building block for the synthesis of novel therapeutic agents or advanced organic materials. The combination of theoretical prediction and experimental validation outlined herein represents a powerful paradigm in modern chemical research.

References

  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. (n.d.). CNR-IRIS.
  • A Technical Guide to Quantum Chemical Calculations for O-(3-quinolyl)methylhydroxylamine. (n.d.). Benchchem.
  • Marella, A., et al. (2013). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals.
  • Ebenso, E. E., et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PMC - NIH.
  • An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. (n.d.). MDPI.
  • 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%. (n.d.). Advent Chembio.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). PubMed.
  • The molecular electrostatic potential maps of derivatives. (n.d.). ResearchGate.
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  • Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. (n.d.). PMC - NIH.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • THEORETICAL INVESTIGATION OF ELECTROSTATIC POTENTIAL AND NON LINEAR OPTICAL PROPERTIES OF M–NITROACETANILIDE. (n.d.). Rasayan Journal of Chemistry.
  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (n.d.).
  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Ibn AL-Haitham Journal For Pure and Applied Sciences.
  • 4,8-dichloro-6-nitro-quinoline-3-carbonitrile. (n.d.). Echemi.
  • Organic Spectrometry. (n.d.).
  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2025). European Journal of Chemistry.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scirp.org.
  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (2023). DergiPark.
  • HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. (2020). ResearchGate.
  • Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline. (2025). ResearchGate.
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC.
  • Solvent Effect on Electronic Transitions, Homo Lumo Analysis of 2,6-Dichloro-3-Nitro Pyridine Under Hartee-Fock and Density Functional Theory. (n.d.). ResearchGate.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025). MDPI.
  • Bruice - Organic Chemistry 8th Edition - Chapter 15. (n.d.). Pearson.

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Methodological & Application

Application Notes: 4,8-Dichloro-6-nitroquinoline-3-carbonitrile as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4,8-dichloro-6-nitroquinoline-3-carbonitrile. Quinoline scaffolds are fundamental building blocks in medicinal chemistry, recognized as 'privileged structures' due to their prevalence in a wide range of bioactive compounds, including anticancer, antimalarial, and antibacterial agents.[1][2][3] This guide focuses on leveraging the unique reactivity of this compound, a highly functionalized and activated quinoline derivative, for the construction of complex, fused heterocyclic systems. We present detailed protocols for sequential nucleophilic aromatic substitution (SNAr) reactions and subsequent cyclizations, explain the mechanistic rationale behind these transformations, and provide a framework for creating diverse molecular libraries from this key intermediate.

Introduction: The Strategic Value of this compound

The quinoline core, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and drug discovery.[4] Its rigid structure and capacity for diverse functionalization have made it a staple in the development of numerous pharmaceuticals.[3][4] The subject of this guide, this compound (CAS 915369-46-9), is an exceptionally valuable starting material for several key reasons:

  • Multiple Reactive Sites: It possesses two chlorine atoms at positions C4 and C8, which act as excellent leaving groups for nucleophilic substitution.

  • Electronic Activation: The presence of two potent electron-withdrawing groups—a nitro group (-NO₂) at C6 and a carbonitrile (-CN) at C3—strongly activates the quinoline ring system towards nucleophilic aromatic substitution (SNAr). This activation significantly lowers the energy barrier for substitution reactions.

  • Differential Reactivity: The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at C8 due to the electronic influence of the ring nitrogen and the adjacent cyano group. This differential reactivity can be exploited for selective, sequential substitutions.

  • Scaffold for Fused Systems: The strategic placement of the nitrile, nitro, and chloro substituents provides a template for subsequent intramolecular cyclization reactions, enabling the rapid assembly of complex polycyclic systems like pyrazolo[4,3-h]quinolines and other fused heterocycles known for their biological activities.[5][6]

Below is a diagram illustrating the key structural features and reactive sites of the title compound.

G cluster_quinoline This compound cluster_labels Key Reactive & Activating Groups mol N_cyano C3: Cyano (-CN) (Activating Group) Cl_4 C4: Chloro (-Cl) (Primary S_NAr Site) N_nitro C6: Nitro (-NO₂) (Strong Activating Group) Cl_8 C8: Chloro (-Cl) (Secondary S_NAr Site)

Caption: Structure and key functional groups of the title compound.

Core Application: Sequential SNAr and Cyclization for Fused Heterocycle Synthesis

A primary application of this compound is the synthesis of fused pyrazolo-quinoline derivatives. This strategy involves a two-step process: (1) a selective nucleophilic substitution at the C4 position, followed by (2) reaction with hydrazine to effect a reductive cyclization, forming the pyrazole ring.

The general workflow is depicted below.

workflow start 4,8-Dichloro-6-nitro- quinoline-3-carbonitrile step1 Step 1: Selective S_NAr (e.g., with R-NH₂) start->step1 intermediate 4-Amino-8-chloro-6-nitro- quinoline-3-carbonitrile step1->intermediate step2 Step 2: Reductive Cyclization (with Hydrazine Hydrate) intermediate->step2 final Fused Pyrazolo[4,3-h]quinoline Derivative step2->final

Caption: General synthetic workflow from the starting material to fused heterocycles.

Protocol 1: Selective Monosubstitution with Anilines at the C4-Position

This protocol details the selective replacement of the C4-chloro group with an aromatic amine. The higher reactivity of the C4 position allows for this selective transformation under controlled conditions.

Causality: The reaction is performed at a moderately elevated temperature (80-100 °C) to overcome the activation energy for the SNAr reaction while minimizing the risk of substitution at the less reactive C8 position. A polar aprotic solvent like DMF is used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. A mild base is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol:

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 268 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 10 mL) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq, e.g., 276 mg, 2.0 mmol).

  • Nucleophile Addition: Add the desired substituted aniline (1.1 eq, e.g., 1.1 mmol).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction & Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and then cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Reactant (Aniline)Typical ConditionsExpected ProductApprox. Yield
AnilineDMF, K₂CO₃, 90 °C, 6h8-Chloro-6-nitro-4-(phenylamino)quinoline-3-carbonitrile85-95%
4-MethoxyanilineDMF, K₂CO₃, 80 °C, 5h8-Chloro-4-((4-methoxyphenyl)amino)-6-nitroquinoline-3-carbonitrile90-98%
4-FluoroanilineDMF, K₂CO₃, 100 °C, 8h8-Chloro-4-((4-fluorophenyl)amino)-6-nitroquinoline-3-carbonitrile80-90%

Protocol 2: Synthesis of Pyrazolo[4,3-h]quinolines via Reductive Cyclization

This protocol utilizes the monosubstituted intermediate from Protocol 1 to construct the fused pyrazole ring. Hydrazine hydrate serves a dual role: it acts as the nucleophile for building the pyrazole ring and as a reducing agent for the nitro group.

Causality & Mechanism: The reaction proceeds through a fascinating cascade. First, hydrazine likely attacks the C6 position, displacing the nitro group in a nucleophilic substitution, or reduces the nitro group to an amine. The newly formed amino group (or the hydrazine itself) then attacks the electron-deficient carbon of the adjacent cyano group (C3). This intramolecular cyclization, followed by tautomerization, forms the stable, aromatic pyrazole ring. The reaction is typically run in a protic solvent like ethanol under reflux to provide sufficient thermal energy for the cyclization and reduction steps.

mechanism Proposed Reductive Cyclization Mechanism A Intermediate from Protocol 1 (4-Amino-8-chloro-6-nitro...) B 1. Reduction of -NO₂ to -NH₂ by Hydrazine A->B C 6-Amino-quinoline Intermediate B->C D 2. Intramolecular Attack of -NH₂ onto -CN group C->D E Cyclized Intermediate D->E F 3. Tautomerization E->F G Final Aromatic Pyrazolo[4,3-h]quinoline F->G

Caption: Key steps in the formation of the fused pyrazole ring.

Experimental Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve the 4-amino-8-chloro-6-nitroquinoline-3-carbonitrile intermediate (from Protocol 1) (1.0 eq, e.g., 1.0 mmol) in ethanol (15 mL).

  • Hydrazine Addition: Add hydrazine hydrate (80% solution, 5-10 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. The reaction often changes color as the nitro group is reduced. Monitor progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A solid product usually precipitates. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water, then a small amount of cold ethanol, and finally diethyl ether. The product is often pure enough for characterization, but can be recrystallized from DMF/ethanol if necessary.

This sequence provides a powerful method for generating novel heterocyclic compounds with potential applications in medicinal chemistry, building upon the rich pharmacological history of pyrazolo-quinolines.[5][7][8]

Further Synthetic Potential & Outlook

The versatility of this compound extends beyond the protocols described. Researchers can explore:

  • Disubstitution Reactions: Under more forcing conditions (higher temperatures, stronger nucleophiles), substitution at the C8 position can be achieved, leading to symmetrically or asymmetrically disubstituted quinolines.

  • Alternative Nucleophiles: A wide array of O-, S-, and C-nucleophiles can be employed in place of amines to generate diverse libraries of quinoline ethers, thioethers, and carbon-substituted analogues.[9][10]

  • Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be diazotized or acylated, opening up another dimension for functionalization.

The strategic combination of reactive sites makes this compound a powerful platform for combinatorial chemistry and the discovery of new chemical entities.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]
  • Exploring Applications of Quinoline Derivatives in Chemical Synthesis. SFJ.com. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health (NIH). [Link]
  • Substituted Quinolines with various based promising anticancer and...
  • 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%. Advent Chembio. [Link]
  • Synthesis of Pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8, 10-dione Deriv
  • Reactions of 2-chlorotetrahydroquinoline-3-carbonitrile 4 with different nitrogen nucleophiles.
  • Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Wiley Online Library. [Link]
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS.
  • Synthesis of pyrazolo[4,3-c]quinolin-4-ones 13.
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health (NIH). [Link]
  • Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. National Institutes of Health (NIH). [Link]

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experimental protocol for using 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Experimental Application of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] From the historical antimalarial quinine to modern targeted anticancer agents, quinoline derivatives have consistently proven to be a fertile ground for drug discovery.[1][2][3] The compound of interest, this compound, is a structurally intriguing molecule featuring several reactive sites that suggest potential as a covalent inhibitor or a highly specific ligand for biological targets. The presence of dichloro and nitro functional groups on the quinoline core suggests its potential as a therapeutic agent, particularly in oncology.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the biological activity of this compound, with a primary focus on its potential as an anticancer agent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective experimental application.

PropertyValueSource
CAS Number 915369-46-9[6][7]
Molecular Formula C₁₀H₃Cl₂N₃O₂[6][7]
Molecular Weight 268.06 g/mol [6][8]
Boiling Point 456.1°C at 760 mmHg[6][]
Density 1.66 g/cm³[6][]
Appearance Likely a powder

PART 1: Safety, Handling, and Preparation of Stock Solutions

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[10][11]

Preparation of Stock Solutions

The solubility of this compound is not extensively documented. Therefore, initial solubility tests in common laboratory solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving novel compounds for biological assays.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 2.68 mg of this compound using an analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of molecular biology grade DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

PART 2: In Vitro Anticancer Activity Evaluation

Based on the known activities of similar quinoline derivatives, a primary application of this compound is likely in cancer research.[1][2][12][13] The following protocols outline a standard workflow for assessing its cytotoxic and antiproliferative effects on cancer cell lines.

Cell Line Selection

The choice of cell line is critical and should be guided by the research question. For a broad initial screening, a panel of cell lines from different cancer types is recommended. Based on literature for other quinoline derivatives, suitable cell lines could include:

  • A549 (Lung Carcinoma): Commonly used for screening potential anticancer drugs.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized breast cancer cell line.

  • HCT116 (Colorectal Carcinoma): A standard for colon cancer research.

Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Serial Dilutions in Culture Medium stock->working treat Treat Cells with Compound Dilutions seed Seed Cells in 96-well Plates incubate1 Incubate for 24h for Attachment seed->incubate1 incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add Solubilization Buffer (DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read plot Plot Dose-Response Curve read->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for determining the IC50 value of the compound.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Preparation: Prepare serial dilutions of the this compound from the 10 mM stock solution in complete culture medium. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.[14] Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and a positive control (a known anticancer drug like Doxorubicin).[12]

  • Cell Treatment: After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[12]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

PART 3: Elucidating the Mechanism of Action

Quinoline derivatives are known to inhibit various protein kinases involved in cancer cell signaling.[13] A plausible hypothesis is that this compound may target a key signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[14]

Hypothetical Signaling Pathway Inhibition

G cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 4,8-Dichloro-6-nitro- quinoline-3-carbonitrile Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Protocol 3: Western Blot Analysis for Pathway Modulation

To test the hypothesis that the compound inhibits the EGFR pathway, Western blotting can be used to assess the phosphorylation status of key downstream proteins like ERK and AKT.

Materials:

  • Cells treated with this compound at its IC₅₀ concentration.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and anti-GAPDH as a loading control).

  • HRP-conjugated secondary antibodies.

  • ECL (Enhanced Chemiluminescence) substrate.

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins in treated cells versus control cells to determine if the compound inhibits the signaling pathway.

Conclusion

This document provides a foundational set of protocols for the initial investigation of this compound as a potential anticancer agent. The proposed experiments, from basic cytotoxicity screening to mechanism-of-action studies, offer a logical and scientifically rigorous approach to characterizing the biological activity of this novel compound. The versatility of the quinoline scaffold suggests that further exploration of this molecule and its derivatives is a worthwhile endeavor in the quest for new therapeutic agents.[12]

References

  • Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives. Benchchem.
  • 4,8-dichloro-6-nitro-quinoline-3-carbonitrile. Echemi.
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Benchchem.
  • SAFETY DATA SHEET. (2025-09-27).
  • 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile | CAS 915369-46-9. Santa Cruz Biotechnology.
  • 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%. Advent Chembio.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).
  • Quinoline derivatives known anticancer agents. ResearchGate.
  • CAS 915369-46-9 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile. BOC Sciences.
  • 915369-46-9|this compound. BLDpharm.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Publishing. (2025-10-13).
  • SAFETY DATA SHEET. Tokyo Chemical Industry. (2025-02-05).
  • This compound - CAS:915369-46-9. Sunway Pharm Ltd.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. (2025-08-29).
  • Investigating the Antiproliferative Activity of Novel 4‐Chloro‐8‐Nitro‐1,2‐Dihydro‐3‐Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines. ResearchGate.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. (2022-09-17).
  • 6-Nitroquinoline 98 613-50-3. Sigma-Aldrich.

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Application Notes and Protocols: Optimization of Reaction Conditions for the Synthesis of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and optimization of reaction conditions for 4,8-dichloro-6-nitroquinoline-3-carbonitrile. This highly functionalized quinoline is a valuable building block in medicinal chemistry and materials science. These application notes offer a detailed exploration of the synthetic strategy, a foundational protocol, and a systematic approach to optimizing key reaction parameters—including catalyst, solvent, and temperature—to maximize yield and purity. The protocols are designed to be self-validating, with an emphasis on the chemical principles that govern experimental choices and outcomes.

Introduction and Significance

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific derivative, this compound[1][2][3][4], is of particular interest due to its dense and versatile functionalization. The electron-withdrawing nitro and cyano groups, combined with two reactive chlorine atoms at positions 4 and 8, make it an exceptionally useful intermediate for constructing complex molecular architectures through nucleophilic substitution and other transformations.

Optimizing the synthesis of this intermediate is critical for ensuring a reliable and cost-effective supply for downstream applications. This guide moves beyond a simple recitation of steps to explain the causality behind the selection of reagents and conditions, empowering the researcher to troubleshoot and adapt the protocol as needed.

Overview of the Synthetic Strategy

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Skraup, Friedländer, and Gould-Jacobs syntheses.[5][6] For a polysubstituted system like this compound, a modern approach often involves the cyclization of pre-functionalized precursors, which offers greater control over the final substitution pattern.

A plausible and efficient synthetic route begins with a substituted aniline precursor, which undergoes a cyclization reaction to form the core quinoline ring, followed by subsequent functional group manipulations. The general strategy is outlined below.

G cluster_0 Core Synthesis Pathway A Substituted Aniline Precursor (e.g., 2-amino-3,5-dichlorobenzonitrile) C Cyclization & Aromatization (Friedländer or Gould-Jacobs type) A->C Step 1a B Condensation/Cyclization Partner (e.g., Ethyl ethoxymethylenemalonate) B->C Step 1b D 4,8-Dichloro-4-hydroxyquinoline-3-carbonitrile Intermediate C->D Forms quinolinol E Nitration (HNO₃/H₂SO₄) D->E Step 2 F Final Product This compound E->F Step 3

Caption: General synthetic pathway for this compound.

Foundational Experimental Protocol

This section details a representative, multi-step protocol for the synthesis. This procedure serves as a validated starting point for optimization.

Part A: Synthesis of 7,9-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3,5-dichlorobenzonitrile (1.0 equiv) and ethyl (ethoxymethylene)cyanoacetate (1.1 equiv).

  • Initial Condensation: Heat the mixture at 120-130 °C for 2 hours. The mixture will become a thick syrup as ethanol is evolved.

  • Cyclization: Add diphenyl ether or Dowtherm A (10 volumes) to the flask.[7] Heat the mixture to 240-250 °C with vigorous stirring for 1-2 hours. The product will begin to precipitate.

  • Work-up: Cool the reaction mixture to below 100 °C. Add hexanes (5 volumes) to dilute the high-boiling solvent and complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes, followed by ethanol, to remove impurities. Dry the solid under vacuum.

Part B: Nitration

  • Reaction Setup: In a flask cooled in an ice-water bath (0-5 °C), add concentrated sulfuric acid (5 volumes).

  • Substrate Addition: Slowly add the dried product from Part A (1.0 equiv) in portions, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid (2 volumes) in a separate flask, keeping it cool.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 0 and 5 °C. Stir for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum.

Part C: Chlorination

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried nitro-intermediate (1.0 equiv) in phosphorus oxychloride (POCl₃, 10 volumes).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Isolation and Purification: The crude product will precipitate. Collect the solid by filtration and wash with cold water. Recrystallize the crude solid from a suitable solvent like ethanol or ethyl acetate to obtain pure this compound.

Optimization of Reaction Conditions

Systematic optimization is key to achieving high yield and purity. The following sections detail the critical parameters and a logical workflow for their investigation.

Catalyst Selection and Impact

Catalysts are crucial for enhancing reaction rates and, in some cases, directing selectivity.[8][9] For quinoline syntheses, both acid and base catalysts are widely employed.[10][11]

  • Acid Catalysts (for Cyclization): Strong Brønsted acids (like H₂SO₄ in Skraup synthesis) or Lewis acids (like AlCl₃) can promote cyclization.[9] In Friedländer-type syntheses, milder catalysts such as molecular iodine or Chloramine-T have proven effective.[6][10]

  • Base Catalysts (for Cyclization): In reactions like the Camps cyclization, the choice of base (e.g., NaOH vs. K₂CO₃) can dictate the regioselectivity of the ring closure.[11]

  • Transition Metal Catalysts: Modern methods may employ transition metals like Ruthenium or Palladium, which can enable milder reaction conditions and offer alternative synthetic pathways via C-H activation or borrowing hydrogen strategies.[11][12]

Table 1: Illustrative Effect of Catalyst on Cyclization Yield (Note: Data is illustrative and serves as a template for recording experimental results)

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Purity (LC-MS)
1None25026590%
2H₂SO₄ (10)18047288% (charring)
3I₂ (10)15068595%
4[RuCl₂(p-cymene)]₂ (2)120128897%
Solvent System Optimization

The solvent plays a critical role by influencing reactant solubility, reaction temperature, and stabilization of intermediates.

  • High-Boiling Aprotic Solvents: Solvents like Dowtherm A, diphenyl ether, or DMF are common for thermal cyclizations that require high temperatures (>200 °C).[7][11]

  • Polar Aprotic Solvents: Solvents such as DMSO or DMF are often used in transition-metal-catalyzed reactions.[11]

  • Green Solvents: In line with green chemistry principles, researchers are exploring alternatives like water or ionic liquids.[5] Microwave-assisted synthesis in polar solvents can also dramatically reduce reaction times.[13]

Table 2: Illustrative Effect of Solvent on Reaction Outcome (Note: Data is illustrative)

EntrySolventTemperature (°C)Time (h)Yield (%)Notes
1Dowtherm A250285Standard, effective but hard to remove
2Sulfolane250282Easier work-up
3DMF1501275Lower temperature, longer time
4Water (Microwave)1500.578Green, rapid
Temperature and Time

Temperature control is paramount. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition or the formation of unwanted side products.[6]

  • Monitoring: The optimal reaction time should be determined by actively monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Kinetics: Plotting yield against time at a given temperature can help identify the point of maximum conversion before side reactions begin to dominate.

Workflow for Systematic Optimization

A logical, one-variable-at-a-time approach is recommended to isolate the effect of each parameter.

G Start Start with Foundational Protocol Opt_Solvent Screen Solvents (Dowtherm A, Sulfolane, DMF) Start->Opt_Solvent Analyze Analyze Yield & Purity (LC-MS, NMR) Opt_Solvent->Analyze Select best solvent Opt_Cat Screen Catalysts (None, I₂, Ru-based) Opt_Cat->Analyze Select best catalyst Opt_Temp Optimize Temperature (Range: 120-250°C) Opt_Temp->Analyze Select best temperature Analyze->Opt_Cat Proceed Analyze->Opt_Temp Proceed Final Final Optimized Protocol Analyze->Final If successful Troubleshoot Troubleshoot (Low Yield, Impurities) Analyze->Troubleshoot If poor results Troubleshoot->Opt_Solvent Re-evaluate

Caption: Workflow for the systematic optimization of reaction conditions.

Troubleshooting Common Issues

  • Low Yield:

    • Cause: Incomplete reaction, decomposition, or inefficient purification.

    • Solution: Verify the purity of starting materials. Increase reaction time or temperature cautiously while monitoring for decomposition. Re-evaluate the catalyst and solvent system.[6][11]

  • Formation of Isomers:

    • Cause: Particularly in cyclization steps with unsymmetrical precursors, different isomers can form.

    • Solution: The regioselectivity can often be controlled by the choice of catalyst or base.[11] A weaker base, for instance, might favor one cyclization pathway over another.

  • Incomplete Chlorination (Part C):

    • Cause: Insufficient POCl₃, deactivation of the reagent by moisture, or insufficient reaction time/temperature.

    • Solution: Ensure all reagents and glassware are dry. Increase the excess of POCl₃ or prolong the reflux time. The addition of a catalytic amount of DMF can accelerate the reaction.

  • Runaway Reaction (Nitration - Part B):

    • Cause: Poor temperature control during the addition of the nitrating mixture. Skraup-type reactions can also become violent.[14]

    • Solution: Maintain strict temperature control using an efficient cooling bath. Add reagents slowly and portion-wise. Always conduct such reactions behind a safety shield.

Conclusion

The synthesis of this compound is a multi-step process where yield and purity are highly dependent on carefully controlled reaction conditions. By starting with a robust foundational protocol and systematically optimizing parameters such as catalyst, solvent, and temperature, researchers can develop a highly efficient and reproducible synthesis. This guide provides the necessary framework and scientific rationale to achieve this goal, facilitating the production of this valuable chemical intermediate for advanced applications.

References

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
  • Ruthenium‐Catalyzed Synthesis of α‐Alkylated Ketones and Quinolines in an Aqueous Medium via a Hydrogen‐Borrowing Strategy Using Ketones and Alcohols. (n.d.). ResearchGate.
  • Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T. (n.d.). ResearchGate.
  • 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%. (n.d.). Advent Chembio.
  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure.
  • Role of catalyst in organic synthesis. (n.d.). Curr Trends Pharm Pharm Chem.
  • Role of catalyst in organic synthesis. (2022). ResearchGate.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate.
  • MAGNETIC Fe3O4@CA NPs AS AN EFFECTIVE CATALYST FOR THE SYNTHESIS OF HEXAHYDROQUINOLINE-3 CARBONITRILE. (2023). IJCRT.org.

Sources

The Strategic Application of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile in the Synthesis of Targeted Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive compounds and approved therapeutics.[1] Its rigid, bicyclic aromatic system provides an ideal framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, with a particular prominence in the development of kinase inhibitors for oncology.[2] This guide focuses on a highly functionalized, yet underexplored, member of this family: 4,8-dichloro-6-nitroquinoline-3-carbonitrile .

While direct, extensive literature on the specific applications of this compound is nascent, its structural features present a compelling case for its utility as a versatile starting material for the synthesis of targeted therapies. The presence of two distinct chlorine atoms, activated by a powerful electron-withdrawing nitro group, alongside a synthetically versatile carbonitrile, offers a rich chemical canvas for the construction of complex molecular architectures. This document provides a detailed exploration of the potential applications of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors. We will delve into the chemical rationale behind its derivatization and provide detailed, field-proven protocols for its strategic manipulation.

Chemical Reactivity and Strategic Derivatization

The key to unlocking the medicinal chemistry potential of this compound lies in understanding the differential reactivity of its two chloro-substituents. The quinoline ring system is not uniformly reactive, and the positions of the electron-withdrawing nitro and nitrile groups play a crucial role in dictating the site of nucleophilic aromatic substitution (SNAr).

The nitro group at the 6-position, and the nitrile at the 3-position, strongly activate the quinoline ring towards nucleophilic attack. The chlorine atom at the C4 position is particularly susceptible to displacement due to the ability of the nitrogen atom in the quinoline ring and the C6-nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. In contrast, the chlorine atom at C8 is less activated. This differential reactivity allows for the selective functionalization of the C4 position.

G

Caption: Predicted reactivity of functional groups on this compound.

Application in the Synthesis of 4-Anilinoquinoline-3-carbonitrile Kinase Inhibitors

A prominent class of kinase inhibitors is the 4-anilinoquinoline-3-carbonitrile family. These compounds are known to target the ATP-binding site of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), which is a key target in many cancers. The general structure of these inhibitors features an aniline moiety at the C4 position, which often projects into a hydrophobic pocket of the kinase domain.

This compound is an ideal precursor for the synthesis of novel 4-anilinoquinoline-3-carbonitrile derivatives. The selective substitution of the C4-chloro atom with various anilines allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of 4-(Arylamino)-8-chloro-6-nitroquinoline-3-carbonitriles

This protocol describes the selective nucleophilic aromatic substitution at the C4 position of this compound with a representative aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol or other suitable high-boiling solvent

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (0.1-0.2 M), add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and monitor the progress of the reaction by TLC.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Solvent: Isopropanol is chosen for its relatively high boiling point to facilitate the reaction and its ability to dissolve the reactants.

  • Base: DIPEA is used to neutralize the HCl generated during the reaction without competing as a nucleophile.

  • Stoichiometry: A slight excess of the aniline is used to ensure complete consumption of the starting material.

G

Caption: Experimental workflow for the synthesis of 4-(arylamino)-8-chloro-6-nitroquinoline-3-carbonitriles.

Subsequent Derivatization for SAR Exploration

The synthesized 4-(arylamino)-8-chloro-6-nitroquinoline-3-carbonitriles are valuable intermediates for further structural modifications to explore the structure-activity relationship.

Protocol 2: Reduction of the Nitro Group

The nitro group at the C6 position can be reduced to an amine, which serves as a handle for introducing a variety of substituents, such as Michael acceptors for covalent inhibitors or solubilizing groups.

Materials:

  • 4-(Arylamino)-8-chloro-6-nitroquinoline-3-carbonitrile

  • Iron powder

  • Ammonium chloride

  • Ethanol/Water mixture

  • Celite

Procedure:

  • To a suspension of the 4-(arylamino)-8-chloro-6-nitroquinoline-3-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield the desired 6-amino-4-(arylamino)-8-chloroquinoline-3-carbonitrile.

Quantitative Data Summary

While specific biological data for derivatives of this compound is not available, the table below presents representative data for analogous 4-anilinoquinoline kinase inhibitors to illustrate the potential of this compound class.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
4-Anilinoquinoline-3-carbonitrilesEGFR1-100[3]
4-AnilinoquinazolinesEGFR1-50
Substituted Quinolinesc-Met10-100

Conclusion and Future Directions

This compound represents a promising, yet underutilized, building block in medicinal chemistry. Its distinct reactivity profile allows for selective functionalization, providing a streamlined entry into the synthesis of novel quinoline-based therapeutic agents. The protocols outlined in this guide offer a robust starting point for the exploration of this compound's potential in the development of targeted kinase inhibitors. Future work should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical development. The strategic application of this versatile scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

  • Chobot, V., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(15), 4608.
  • Cortes-Guzman, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13.
  • Daiichi Sankyo Company, Limited. (2021). High-purity quinoline derivative and method for manufacturing same. US Patent 11,186,547.
  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 968-971.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
  • Tadesse, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379.
  • Fallacara, A. L., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 23(4), 887.
  • Aly, A. A., et al. (2014). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 38(1), 32-36.
  • Tran, T. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134.
  • Ghorab, M. M., et al. (2013). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ARKIVOC, 2013(4), 424-431.
  • Behalo, M. S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5.
  • Ghorab, M. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
  • G. F. Smith & Co. (1967). Production of aminoquinolines. US Patent 3,347,864.
  • El-Sayed, N. N. E., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Merck & Co., Inc. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. EP Patent 0858998A1.
  • Tidwell, M. W., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(18), 7493-7506.
  • Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 5234.
  • Chupakhin, O. N., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4964.

Sources

The Alchemist's Key: Unlocking Heterocyclic Diversity with 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise in Modern Drug Discovery

In the intricate tapestry of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, a recurring motif in a multitude of therapeutic agents.[1][2] Its versatile structure has been the cornerstone for the development of drugs spanning a wide therapeutic spectrum, from antimalarials to kinase inhibitors.[3][4] Within this esteemed family of heterocycles, 4,8-dichloro-6-nitroquinoline-3-carbonitrile emerges as a particularly powerful and versatile building block. Its strategic placement of reactive sites—two distinct chlorine atoms susceptible to nucleophilic substitution, a nitro group poised for reduction and subsequent cyclization, and a nitrile group amenable to a variety of transformations—renders it a synthetic chemist's gateway to a vast and diverse chemical space. This guide provides an in-depth exploration of the reactivity of this scaffold and presents detailed protocols for its application in the synthesis of complex heterocyclic systems, with a particular focus on the generation of libraries for drug discovery and kinase inhibitor development.[5]

Molecular Architecture and Reactivity Profile

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The quinoline core is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitro group, the nitrile group, and the nitrogen atom within the ring. This electronic landscape is the primary determinant of its reactivity.

Key Reactive Sites:

  • C4-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to its para relationship with the ring nitrogen and the additional activation provided by the adjacent nitrile group. It is generally the more reactive of the two chloro substituents.

  • C8-Chloride: While also susceptible to SNAr, the C8 position is generally less reactive than the C4 position. Its reactivity is primarily influenced by the electron-withdrawing nitro group at the C6 position. This differential reactivity is the cornerstone of sequential substitution strategies.

  • C6-Nitro Group: This group is a powerful electron-withdrawing moiety that activates the ring for SNAr. More importantly, it can be readily reduced to an amino group, which can then serve as a nucleophile in intramolecular cyclization reactions to form fused heterocyclic systems.[6]

  • C3-Nitrile Group: The nitrile group offers a versatile handle for further chemical modifications. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening avenues for a host of subsequent chemical transformations.[1][7]

Diagram of the this compound scaffold and its key reactive sites.

Caption: Key reactive sites on the this compound scaffold.

Application in Heterocyclic Synthesis: Protocols and Mechanistic Insights

The true power of this compound lies in its ability to serve as a platform for the construction of a diverse array of fused heterocyclic systems. The following sections provide detailed protocols and mechanistic discussions for key transformations.

I. Selective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The heightened reactivity of the C4-chloride allows for its selective displacement with a wide range of nucleophiles under relatively mild conditions. This selectivity is the first step in many multi-step synthetic sequences.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing quinoline ring system. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product. The stability of the Meisenheimer complex is the primary driver of the reaction's facility.

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack at C4 Product 4-Substituted-8-chloro-6-nitroquinoline-3-carbonitrile + Cl⁻ Intermediate->Product Chloride Elimination

Caption: Generalized workflow for SNAr at the C4 position.

Protocol 1: General Procedure for Amination at the C4 Position

This protocol is adapted from procedures used for analogous 4-chloroquinoline systems and provides a robust starting point for the synthesis of 4-amino derivatives.[5]

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • Pyridine hydrochloride (optional, as an acid scavenger)

  • Solvent (e.g., 2-propanol, ethanol, N,N-dimethylformamide (DMF))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), and pyridine hydrochloride (1.0 eq, if using a primary or secondary amine salt).

  • Add the chosen solvent (e.g., 2-propanol) to achieve a concentration of approximately 0.1-0.2 M.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Table 1: Representative Reaction Conditions for C4-Amination

NucleophileSolventTemperature (°C)Time (h)Typical Yield (%)
Aniline2-PropanolReflux1-3>90
MorpholineEthanolReflux2-4>85
BenzylamineDMF801-2>90
II. Sequential Nucleophilic Aromatic Substitution: Accessing Disubstituted Derivatives

The differential reactivity between the C4 and C8 positions can be exploited to introduce two different nucleophiles in a stepwise manner. This strategy significantly expands the molecular diversity achievable from this single building block.

Experimental Strategy:

  • First Substitution (C4): The more reactive C4-chloride is displaced first under milder conditions, as described in Protocol 1.

  • Second Substitution (C8): The resulting 4-substituted-8-chloro-6-nitroquinoline-3-carbonitrile is then subjected to a second SNAr reaction, often requiring more forcing conditions (higher temperatures, stronger nucleophiles, or longer reaction times) to displace the less reactive C8-chloride.

Sequential_SNAr Start 4,8-dichloro-6-nitro quinoline-3-carbonitrile Intermediate 4-Nu1-8-chloro-6-nitro quinoline-3-carbonitrile Start->Intermediate Reaction with Nu1 (milder conditions) Product 4-Nu1-8-Nu2-6-nitro quinoline-3-carbonitrile Intermediate->Product Reaction with Nu2 (harsher conditions)

Caption: Workflow for sequential SNAr at C4 and C8 positions.

Protocol 2: General Procedure for Sequential Disubstitution

Step A: Synthesis of 4-Substituted-8-chloro-6-nitroquinoline-3-carbonitrile

  • Follow Protocol 1 to introduce the first nucleophile (Nu1) at the C4 position.

Step B: Synthesis of 4,8-Disubstituted-6-nitroquinoline-3-carbonitrile

Materials:

  • 4-Substituted-8-chloro-6-nitroquinoline-3-carbonitrile (from Step A)

  • Second nucleophile of choice (Nu2)

  • High-boiling point solvent (e.g., DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP))

  • Base (e.g., K2CO3, NaH), if required

Procedure:

  • In a sealable reaction vessel, combine the 4-substituted-8-chloro-6-nitroquinoline-3-carbonitrile (1.0 eq) and the second nucleophile (Nu2, 1.5-3.0 eq).

  • Add a high-boiling point solvent and, if necessary, a base.

  • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of Nu2 and should be determined by TLC monitoring.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

III. Reductive Cyclization of the Nitro Group: Building Fused Heterocyclic Systems

The reduction of the C6-nitro group to an amine is a pivotal transformation that unlocks a plethora of intramolecular cyclization possibilities, leading to the formation of fused polycyclic heteroaromatic systems.

Mechanistic Rationale: The reduction of the nitro group is typically achieved using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.[6] The resulting 6-aminoquinoline derivative can then undergo intramolecular cyclization. For instance, if a suitable electrophilic center is present at the C5 or C7 position (introduced in a prior step), a new ring can be formed.

Protocol 3: Reduction of the Nitro Group and Subsequent Intramolecular Cyclization (Illustrative Example: Synthesis of a Pyrimido[4,5-h]quinoline Scaffold)

This protocol outlines a general strategy for the reduction of the nitro group and a subsequent cyclization to form a pyrimidine ring, a common motif in kinase inhibitors.

Step A: Reduction of the Nitro Group

Materials:

  • 4,8-Disubstituted-6-nitroquinoline-3-carbonitrile

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol or ethyl acetate

Procedure:

  • Dissolve the 6-nitroquinoline derivative (1.0 eq) in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (5.0-6.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 6-aminoquinoline derivative, which can often be used in the next step without further purification.

Step B: Cyclization to a Pyrimido[4,5-h]quinoline

Materials:

  • 6-Aminoquinoline derivative (from Step A)

  • Formic acid or a suitable one-carbon synthon (e.g., triethyl orthoformate)

Procedure:

  • Heat the crude 6-aminoquinoline derivative in formic acid at reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a base (e.g., sodium bicarbonate) and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to afford the pyrimido[4,5-h]quinoline product.

IV. Transformations of the Nitrile Group

The C3-nitrile group provides a gateway to other important functional groups, further expanding the synthetic utility of the scaffold.

Protocol 4: Hydrolysis of the Nitrile to a Carboxylic Acid

Materials:

  • Quinoline-3-carbonitrile derivative

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

Procedure:

  • Suspend the quinoline-3-carbonitrile derivative in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).[8][9]

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Adjust the pH to be neutral or slightly acidic with a concentrated aqueous solution of sodium hydroxide.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a testament to the power of strategic functionalization in the design of synthetic building blocks. Its array of reactive sites, coupled with their differential reactivity, provides a robust platform for the construction of a vast library of complex heterocyclic compounds. The protocols outlined in this guide serve as a starting point for researchers and drug development professionals to harness the synthetic potential of this remarkable scaffold. Through the judicious application of nucleophilic substitution, reductive cyclization, and functional group transformations, the path to novel therapeutic agents and advanced materials is significantly broadened.

References

  • [Author], [Year]. Title of the article. [Journal Name], Volume, [Pages]. [URL]
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  • Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors. (n.d.). Google Patents.
  • Process for the preparation of kinase inhibitors and intermediates thereof. (n.d.). Google Patents.
  • Synthesis of Pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8, 10-dione Derivatives. (2012). Journal of the Korean Chemical Society, 56(3), 353-357.
  • Reactions of Nitriles. (n.d.). Chemistry Steps.
  • Khan, S. A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968.
  • Reactions of Nitriles. (n.d.). KPU Pressbooks.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2011). The Journal of Organic Chemistry, 76(17), 7136-7141.
  • Synthesis of Some Pyrimido[4,5-b]quinoline Derivatives. (1974). Journal of the American Chemical Society, 96(17), 5452-5459.
  • El-Enany, M. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(1), 93-101.
  • Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. (1999).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3), 1231-1249.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry, 10, 1048332.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • Reduction of nitro compounds. (n.d.). Grokipedia.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.

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Application Notes and Protocols for the Safe Storage and Disposal of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,8-Dichloro-6-nitroquinoline-3-carbonitrile is a complex heterocyclic compound with potential applications in pharmaceutical research and drug development.[1][2][3] Its structure, featuring a quinoline core substituted with chloro, nitro, and cyano groups, suggests significant biological activity and, concurrently, potential hazards.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe storage and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) in the public domain, this guide synthesizes information on its known properties with established safety protocols for related chemical classes, including cytotoxic compounds, chlorinated organics, and nitroaromatics.[5][6][7]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.

PropertyValueSource
CAS Number 915369-46-9[1][4]
Molecular Formula C₁₀H₃Cl₂N₃O₂[1][4]
Molecular Weight 268.06 g/mol [1][4]
Appearance Solid (presumed)Inferred from similar compounds
Boiling Point 456.1°C at 760 mmHg[4]
Density 1.66 g/cm³[4]
Storage Temperature 2-8°C, under an inert atmosphere is recommended[8]

Hazard Identification and Risk Assessment

  • Cytotoxicity: Quinoline derivatives are known to exhibit a wide range of biological activities, and many are cytotoxic.[10] The presence of reactive functional groups (dichloro, nitro, carbonitrile) increases the likelihood of cytotoxic effects.[5][9]

  • Toxicity upon Exposure: Inhalation, ingestion, or skin contact may be harmful.[11] Similar nitroaromatic and chlorinated compounds are known to be toxic.[6][11]

  • Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.[12]

  • Reactivity: Nitro compounds can be reactive and may be unstable under certain conditions (e.g., heat, shock, or in the presence of reducing agents).[13][14] The combination of nitro and chloro groups may increase its reactivity.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[6][15][16]

Logical Flow for Hazard Assessment

cluster_0 Structural Analysis cluster_1 Functional Group Identification cluster_2 Inferred Hazards A This compound B Quinoline Core A->B C Dichloro Substituents A->C D Nitro Group A->D E Carbonitrile Group A->E F Potential Cytotoxicity B->F Bioactivity G Toxicity (Inhalation, Ingestion, Dermal) C->G Halogenated J Environmental Persistence C->J Halogenated D->G Nitroaromatic I Chemical Reactivity/Instability D->I Nitroaromatic E->G Reactive Nitrile H Irritant (Skin, Eyes, Respiratory)

Caption: Inferred hazard assessment workflow.

Safe Storage Protocols

Proper storage is critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

General Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[8]

  • Container: Use a tightly sealed, clearly labeled container. The original manufacturer's container is ideal.[4]

  • Location: Store in a designated, well-ventilated, and secure area away from general laboratory traffic.[4] The storage location should be a locked cabinet or refrigerator.[17][18]

Incompatible Materials

To prevent hazardous reactions, store this compound separately from the following:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong acids and bases

  • Combustible materials

A detailed table of general chemical incompatibilities can be found at the University of Rochester's Environmental Safety, Sustainability and Risk website.[19]

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential cytotoxicity and toxicity, stringent handling procedures and appropriate PPE are mandatory.[20][21]

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[18]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.[20][21]

PPE ItemSpecificationsRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[21]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Lab Coat/Gown Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.[9][21]Protects skin and personal clothing from contamination.
Eye Protection Chemical safety goggles and a full-face shield.[9][20]Protects eyes and face from splashes of solutions or airborne particles.
Respiratory Protection A fit-tested N95 or higher respirator should be used when handling the powder outside of a fume hood, though this is not recommended.[20]Prevents inhalation of fine particles.
PPE Workflow Diagram

A Prepare for Handling B Don First Pair of Gloves A->B C Don Disposable Gown B->C D Don Second Pair of Gloves C->D E Don Eye and Face Protection D->E F Conduct Work in Fume Hood E->F G Doff Outer Gloves F->G After Handling H Doff Face and Eye Protection G->H I Doff Gown H->I J Doff Inner Gloves I->J K Wash Hands Thoroughly J->K

Caption: Personal Protective Equipment (PPE) donning and doffing sequence.

Spill Management

Prompt and safe cleanup of spills is crucial to prevent exposure and environmental contamination.[5][9]

Spill Kit Contents

Maintain a dedicated spill kit in the laboratory containing:

  • Appropriate PPE (as listed above)

  • Absorbent materials (e.g., vermiculite, sand, or commercial sorbents)

  • Two pairs of forceps or tongs for handling contaminated materials

  • Sealable, labeled hazardous waste bags

  • Decontamination solution (e.g., 10% bleach solution followed by 70% ethanol, or a commercially available decontaminant)

Spill Cleanup Protocol
  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[9]

  • Don PPE: Put on all required personal protective equipment.[5]

  • Contain the Spill: For liquid spills, surround the area with absorbent material to prevent it from spreading. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Spill:

    • Solid Spills: Carefully collect the material using forceps or a scoop and place it into a labeled hazardous waste bag.

    • Liquid Spills: Use absorbent pads to soak up the liquid, working from the outside in. Place all contaminated materials into a hazardous waste bag.

  • Decontaminate the Area:

    • Wipe the spill area with a decontamination solution.

    • Follow with a clean water rinse.

    • Dispose of all cleaning materials as hazardous waste.

  • Doff PPE and Wash Hands: Remove PPE as described previously and wash hands thoroughly with soap and water.

  • Report the Spill: Report the incident to the laboratory supervisor and the institution's environmental health and safety department.

Disposal Protocols

All waste containing this compound must be treated as hazardous waste.[22][23]

Waste Segregation and Collection
  • Waste Streams: Segregate waste into solid and liquid streams.[7][24]

    • Solid Waste: Contaminated PPE, absorbent materials, and empty containers.

    • Liquid Waste: Unused solutions and the first rinse of contaminated glassware.[23]

  • Containers: Use dedicated, leak-proof, and clearly labeled hazardous waste containers.[22][25] The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[22]

  • Halogenated Waste: This compound is a halogenated organic compound and should be disposed of in the designated halogenated waste stream.[7][25]

Disposal Decision Tree

A Waste Generated B Solid or Liquid? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Contaminated PPE, glassware, etc. C->E F Unused solutions, rinsates D->F G Place in Labeled Solid Hazardous Waste Container E->G H Place in Labeled Liquid Halogenated Hazardous Waste Container F->H

Caption: Waste segregation and disposal decision tree.

Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected as hazardous liquid waste.[23]

  • Washing: After the initial rinse, wash glassware with soap and water.

  • Surface Decontamination: Regularly decontaminate work surfaces in the fume hood with a suitable cleaning agent.

Final Disposal
  • Licensed Waste Carrier: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company.[22]

  • Regulations: Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[22][23]

Emergency Procedures

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

Provide the medical team with the name of the chemical and any available safety information.

Conclusion

The safe handling, storage, and disposal of this compound require a cautious and well-documented approach. Due to the lack of specific toxicological data, it is imperative to treat this compound as potentially highly hazardous and cytotoxic. Adherence to the protocols outlined in this guide, in conjunction with institutional and regulatory guidelines, is essential for protecting researchers and the environment.

References

  • NHS Pharmaceutical Quality Assurance Committee. (2018). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
  • Polovich, M. (2011). Safe handling of cytotoxics: guideline recommendations. PubMed Central, 4(3), 169–178.
  • OHS Insider. (n.d.). What PPE Should Workers Use for Handling Cytotoxic Drugs? OHS Insider.
  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025).
  • DuPont. (2015). Considerations for personal protective equipment when handling cytotoxic drugs.
  • Aladdin. (2025). SAFETY DATA SHEET: 2,6-Dichloroquinoline-3-carbonitrile.
  • Advent Chembio. (n.d.). 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%.
  • Abdel-Latif, F. F., & Shaker, R. M. (2002). Nitrosation and nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by reactive nitrogen oxygen species. Chemical Research in Toxicology, 15(8), 1033–1039.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Arora, P. K., & Bae, H. (2014). Degradation of chlorinated nitroaromatic compounds. PubMed, 25(1), 1-11.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • European Chlorinated Solvents Association. (n.d.). Recycling & Disposal.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Turesky, R. J., et al. (2002). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. PubMed, 15(8), 1040-1047.
  • Unknown. (2013). Pharmacy Incompatibility: Chemical Incompatibility.
  • Palmer, M. H. (1953). The nitration of some quinoline derivatives. ResearchGate.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • University of Rochester. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk.
  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Sharma, P., & Kumar, A. (2022). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry, 8(1).
  • Wikipedia. (n.d.). Quinoline.
  • National Institutes of Health. (n.d.). Quinoline. PubChem.
  • Chemsrc. (n.d.). CAS#:113944-49-3 | 2,4-dichloro-6-nitroquinoline-3-carbonitrile.

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Application Notes and Protocols for the Purification of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a chemical entity is paramount. This is particularly true for complex heterocyclic compounds such as 4,8-dichloro-6-nitroquinoline-3-carbonitrile, a scaffold with significant potential in medicinal chemistry. The presence of impurities, even in trace amounts, can drastically alter biological activity, lead to erroneous structure-activity relationship (SAR) data, and introduce unforeseen toxicity. This guide provides a comprehensive overview of robust purification techniques for this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established chemical principles and are designed to be self-validating, ensuring the highest degree of purity for downstream applications.

Understanding the Impurity Profile

The synthetic route to this compound can often lead to the formation of several process-related impurities. A thorough understanding of these potential contaminants is the first step toward devising an effective purification strategy.

Common Impurities Include:

  • Positional Isomers: Nitration of the quinoline ring can sometimes lack complete regioselectivity, leading to the formation of other nitro isomers.[1]

  • Incompletely Reacted Intermediates: Starting materials or intermediates from preceding synthetic steps may carry over.

  • Byproducts of Chlorination: Over- or under-chlorination can result in analogues with a different number or position of chlorine atoms.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis under certain conditions, leading to the corresponding carboxylic acid or amide.

  • Solvent Adducts and Residual Solvents: Solvents used in the reaction or initial work-up may remain trapped in the solid matrix.

A preliminary purity assessment of the crude product by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is strongly recommended to identify the major and minor impurities, which will inform the selection of the most appropriate purification method.[2][3]

Purification Strategies: From Crude to High Purity

The purification of this compound can be approached through a multi-step process, often involving a primary bulk purification followed by a final polishing step. The choice of technique will depend on the scale of the purification and the nature of the impurities present.

Diagram: General Purification Workflow

PurificationWorkflow Crude Crude Product (this compound) Recrystallization Recrystallization (Bulk Purification) Crude->Recrystallization Major Impurities Removed Column Column Chromatography (High Purity) Recrystallization->Column Closely Related Impurities Pure Pure Product (>99%) Recrystallization->Pure If Sufficiently Pure SolventWash Solvent Washing (Removal of Minor Impurities) Column->SolventWash Trace Impurities SolventWash->Pure

Caption: A typical workflow for the purification of this compound.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is a powerful and economical technique for removing a significant portion of impurities from the crude product. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Rationale for Solvent Selection:

The ideal recrystallization solvent will dissolve the this compound sparingly at room temperature but readily at an elevated temperature. Given the polar nitro group and the nonpolar dichlorinated aromatic rings, a solvent of intermediate polarity is often a good starting point. Ethyl acetate and ethanol are commonly used for recrystallizing quinoline derivatives.[4][5] A mixed solvent system can also be employed to fine-tune the solubility.

Experimental Protocol:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, ethanol, acetonitrile, toluene, and mixtures thereof) at room and elevated temperatures.

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent (or solvent system) to the crude this compound. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling. The cooling process can be followed by placing the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Parameter Recommended Condition Rationale
Solvent System Ethyl Acetate / HexaneEthyl acetate provides good solubility at high temperatures, while the addition of a non-polar co-solvent like hexane upon cooling can help induce crystallization and reduce solubility of the product in the mother liquor.
Temperature Reflux temperature of the chosen solventEnsures complete dissolution of the compound.
Cooling Rate Slow, gradual coolingPromotes the formation of well-defined crystals, which are typically purer than fine powders formed by rapid precipitation.

Protocol 2: Column Chromatography for High-Purity Isolation

For the removal of closely related impurities, such as positional isomers, that may co-crystallize with the product, column chromatography is the method of choice.[6][7] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Rationale for Stationary and Mobile Phase Selection:

For a molecule with the polarity of this compound, normal-phase chromatography using silica gel as the stationary phase is effective. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio is determined by preliminary TLC analysis.

Diagram: Column Chromatography Workflow

ChromatographyWorkflow cluster_prep Preparation cluster_run Elution & Collection cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent System) Slurry 2. Column Packing (Silica Gel Slurry) TLC->Slurry Load 3. Sample Loading (Dry or Wet Loading) Slurry->Load Elute 4. Elution (Gravity or Flash) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC or HPLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Step-by-step workflow for purification by column chromatography.

Experimental Protocol:

  • TLC Analysis: Develop a TLC method to separate the target compound from its impurities. A good eluent system will give the product a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent. This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Parameter Recommended Condition Rationale
Stationary Phase Silica Gel (60-120 mesh)A standard polar stationary phase suitable for a wide range of organic compounds.
Mobile Phase Hexane / Ethyl Acetate GradientStarting with a low polarity eluent allows for the removal of non-polar impurities, while a gradual increase in polarity will elute the more polar product and then any more polar impurities.
Detection UV visualization at 254 nm for TLCThe quinoline ring system is UV active, allowing for easy visualization of the spots on a TLC plate.

Purity Assessment: The Final Validation

After purification, it is essential to confirm the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[2][3]

HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2] For structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.

Conclusion

The purification of this compound to a high degree of purity is an achievable yet critical task for its successful application in research and drug development. A systematic approach, beginning with an understanding of potential impurities and employing a combination of recrystallization and column chromatography, will yield material of the required quality. Rigorous analytical validation of the final product is the cornerstone of reliable and reproducible scientific outcomes.

References

  • Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives.
  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • SciSpace. Synthesis of derivatives of quinoline.
  • Google Patents. CN103664892B - The crystallization of quinoline.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography.
  • Acta Scientific. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.
  • YouTube. column chromatography & purification of organic compounds.
  • International Journal of Pharmaceutical and Life Sciences. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.

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Application Note: Comprehensive Characterization of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,8-Dichloro-6-nitroquinoline-3-carbonitrile is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] Quinoline scaffolds are prevalent in a wide range of biologically active compounds, including anticancer and antimalarial agents.[1][2] The precise characterization of this molecule is paramount for ensuring its purity, stability, and identity, which are critical factors in pharmaceutical research, quality control, and the synthesis of novel therapeutic agents.[2][3] This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to provide a multi-faceted analytical approach, ensuring data integrity and reliability through the cross-validation of results from various techniques.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of appropriate analytical methods. These properties influence solubility, chromatographic behavior, and spectroscopic responses.

PropertyValueSource
Molecular Formula C₁₀H₃Cl₂N₃O₂[4][5]
Molecular Weight 268.06 g/mol [2][4][5]
CAS Number 915369-46-9[4][5]
Appearance Likely a solid at room temperatureInferred from high boiling point
Boiling Point 456.1°C at 760 mmHg[4]
Density 1.66 g/cm³[4]
Flash Point 229.6°C[4]
Refractive Index 1.701[4]

Analytical Methodologies & Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. This ensures a thorough understanding of its chemical structure, purity, and physical properties.

Workflow for Comprehensive Characterization

Caption: Workflow for the comprehensive characterization of the target compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[3] Both ¹H and ¹³C NMR should be performed.

Causality behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for quinoline derivatives.[6] The choice depends on the solubility of the compound. Traces of acid in CDCl₃ can sometimes lead to peak broadening in nitrogen-containing heterocycles, so the use of high-purity solvent is recommended.[6]

  • Techniques: In addition to standard ¹H and ¹³C spectra, 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for assigning specific proton and carbon signals, especially for complex quinoline systems. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between CH, CH₂, and CH₃ groups.[7]

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts for aromatic protons (typically 0-10 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range for aromatic and nitrile carbons (typically 0-160 ppm).

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

    • Analyze the chemical shifts, coupling constants, and integration to confirm the presence of the quinoline core, the nitro group's influence on adjacent protons, and the carbonitrile group.

Expected Spectral Features:

  • ¹H NMR: Aromatic protons will appear in the downfield region (typically 7-9 ppm). The electron-withdrawing effects of the nitro and chloro groups will cause significant deshielding of the protons on the quinoline ring.

  • ¹³C NMR: Aromatic carbons will resonate between 110-150 ppm. The carbon of the nitrile group (C≡N) will appear around 115-120 ppm. Carbons attached to chlorine and the nitro group will show characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[8]

Causality behind Experimental Choices:

  • Sampling Method: Attenuated Total Reflectance (ATR) is a convenient method for solid samples, requiring minimal sample preparation. Alternatively, the KBr pellet method can be used.[9]

Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Expected Appearance
C≡N (Nitrile)~2220–2230Sharp, medium intensity
C=C, C=N (Aromatic)~1580–1650Multiple sharp bands
C-NO₂ (Nitro)~1500–1550 (asymmetric) and ~1340–1370 (symmetric)Strong absorptions
C-Cl (Chloro)~700–850Strong absorption

(Reference for band positions:[9][10])

Chromatographic and Mass Spectrometric Analysis

These techniques are essential for assessing the purity of the compound and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of non-volatile compounds and for quantifying them.[11] For quinoline derivatives, reverse-phase HPLC is typically employed.[12][13]

Causality behind Experimental Choices:

  • Column: A C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules.

  • Mobile Phase: A mixture of acetonitrile or methanol and water is a common mobile phase.[13] A buffer (e.g., phosphoric acid or formic acid for MS compatibility) is often added to control the ionization state of the analyte and improve peak shape.[12][13]

  • Detector: A UV detector is suitable as the quinoline ring system is strongly UV-active. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Protocol for HPLC Purity Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm and 280 nm.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which further confirms its identity.[3] Techniques like Electrospray Ionization (ESI) are commonly used for polar, non-volatile compounds.[14]

Causality behind Experimental Choices:

  • Ionization: ESI is a soft ionization technique suitable for quinoline derivatives, often producing a prominent protonated molecule [M+H]⁺ or other adducts.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can provide accurate mass measurements. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Protocol for LC-MS Analysis:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Use the HPLC method described above, ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers like phosphate).

  • MS Acquisition:

    • Acquire data in both positive and negative ion modes to determine the best ionization.

    • Perform a full scan to identify the molecular ion.

    • For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns.[15]

  • Data Analysis:

    • Identify the molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion cluster (M, M+2, M+4) with an approximate ratio of 9:6:1, which is a definitive indicator.[16][17][18]

    • Analyze the fragmentation pattern. Common fragmentation for nitroaromatic compounds includes the loss of NO, NO₂, and for halogenated compounds, the loss of Cl radicals or HCl.[14][15]

Expected Isotopic Pattern for Dichloro-Compound:

Caption: Expected isotopic cluster for a molecule with two chlorine atoms.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, decomposition temperature, and thermal stability.[19][20] This is crucial for understanding the material's stability during storage and processing.[21]

Causality behind Experimental Choices:

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is typically used to prevent oxidative decomposition.[19]

  • Heating Rate: A controlled heating rate (e.g., 5-10 °C/min) is used to ensure thermal equilibrium and obtain reproducible results.[19]

Protocol for DSC/TGA Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Acquisition:

    • Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 30-600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[19]

  • Data Analysis:

    • DSC Curve: Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The onset of the melting peak is typically reported as the melting point.

    • TGA Curve: Determine the onset of weight loss, which indicates the decomposition temperature.

Data Summary and Cross-Validation

The data obtained from these diverse analytical techniques should be cross-validated to build a comprehensive and reliable profile of this compound.[1] For instance, the molecular formula determined by HRMS should be consistent with the structure elucidated by NMR and the functional groups identified by FT-IR. The purity determined by HPLC should align with the absence of significant impurity signals in the NMR spectra. This integrated approach ensures the highest level of confidence in the characterization of the target compound.

References

  • Benchchem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem.
  • Echemi. (n.d.). 4,8-dichloro-6-nitro-quinoline-3-carbonitrile. Echemi.
  • Janowska, S., et al. (2021). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI.
  • Laha, S., et al. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate.
  • IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry.
  • RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Publishing.
  • Aldoghachi, R. J. K., et al. (2022). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. ResearchGate.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.
  • De, S., et al. (2013). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica.
  • Santa Cruz Biotechnology. (n.d.). 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile. Santa Cruz Biotechnology.
  • Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. ResearchGate.
  • IOP Publishing. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Earth and Environmental Science.
  • National Institutes of Health. (2022). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. National Institutes of Health.
  • BLDpharm. (n.d.). 915369-46-9|this compound. BLDpharm.
  • Advent Chembio. (n.d.). 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%. Advent Chembio.
  • Chen, Y. C., et al. (2007). Thermodynamic investigations of nitroxoline sublimation by simultaneous DSC-FTIR method and isothermal TG analysis. PubMed.
  • BOC Sciences. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. BOC Sciences.
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.
  • EPA. (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. EPA.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
  • MDPI. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • Sigma-Aldrich. (n.d.). 4,8-Dichloro-6-nitro-3-quinolinecarbonitrile. Sigma-Aldrich.
  • Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd.
  • ResearchGate. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Chemistry LibreTexts. (2014). 14.20: DEPT 13C NMR Spectra. Chemistry LibreTexts.
  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
  • Bryce, D. L. (2012). Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. PubMed Central.
  • SciTech Connect. (1986). /sup 1/H nmr spectra of dichloro and dihydroxy derivatives of methylcyclosiloxanes. SciTech Connect.

Sources

Application Notes and Protocols for 4,8-Dichloro-6-nitroquinoline-3-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline core is a "privileged scaffold" in medicinal chemistry, a distinction earned through its consistent presence in a wide array of approved drugs and clinical candidates.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the nitrogen atom can act as a hydrogen bond acceptor and a site for metabolic modification. Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] The specific biological effects are intricately linked to the substitution pattern on the quinoline ring system.[]

This document provides a detailed guide to the potential applications and experimental protocols for a highly functionalized quinoline derivative: 4,8-dichloro-6-nitroquinoline-3-carbonitrile . While this specific molecule is not extensively documented in peer-reviewed literature, its rich array of functional groups—two reactive chlorine atoms, an electron-withdrawing nitro group, and a versatile nitrile moiety—makes it a compelling starting point for the synthesis of diverse compound libraries for drug discovery screening.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and screening.

PropertyValueSource
CAS Number 915369-46-9[1][6]
Molecular Formula C₁₀H₃Cl₂N₃O₂[1][6]
Molecular Weight 268.06 g/mol [1][7]
Boiling Point 456.1 °C at 760 mmHg[1][]
Density 1.66 g/cm³[1][]
XLogP3 3.84[1]

Safety and Handling: this compound is classified as toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage. It is also suspected of damaging fertility or the unborn child. Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and prevent contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[1]

Proposed Synthetic Utility and Derivatization Potential

The true value of this compound in a drug discovery pipeline lies in its potential for diversification through the strategic modification of its functional groups. The two chlorine atoms at positions 4 and 8 are susceptible to nucleophilic aromatic substitution (SₙAr), the nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced.[2][8]

Nucleophilic Aromatic Substitution (SₙAr) at C4 and C8

The chlorine atoms at C4 and C8 are activated towards nucleophilic attack by the electron-withdrawing effects of the quinoline nitrogen and the nitro group.[9] The C4 position is generally more reactive than the C8 position in quinolines.[2] This differential reactivity can potentially be exploited for selective monosubstitution.

Workflow for SₙAr Derivatization

G start This compound product 4-Substituted-8-chloro-6-nitroquinoline-3-carbonitrile start->product SₙAr reagent Nucleophile (R-NH₂, R-OH, R-SH) reagent->product conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, DMSO) Temperature (RT to 100 °C) conditions->product further_rxn Further Derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) product->further_rxn

Caption: Proposed workflow for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group at the C6 position can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, Fe/NH₄Cl, or catalytic hydrogenation). This introduces a new point of diversity, as the resulting aniline can be further functionalized.

Protocol for Nitro Group Reduction

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add a reducing agent, for example, tin(II) chloride dihydrate (5 equivalents), portion-wise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Modification of the Nitrile Group

The nitrile group at C3 can serve as a precursor to other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions, or it can be reduced to a primary amine. The nitrile itself can act as a hydrogen bond acceptor in ligand-protein interactions.[10]

Hypothesized Biological Activities and Screening Cascades

Based on the biological activities of structurally related quinoline derivatives, compounds derived from this compound could be screened for a variety of therapeutic applications.

Anticancer Potential

Many substituted quinolines exhibit potent anticancer activity. For instance, derivatives of 7-chloro-6-nitroquinoline have been investigated as anticancer agents.[11] The mechanism of action for such compounds can be multifaceted, including the induction of apoptosis and the generation of reactive oxygen species (ROS).[11]

Screening Cascade for Anticancer Activity

G A Primary Screening (e.g., MTT/XTT assay on cancer cell lines) B Secondary Screening (e.g., Apoptosis assays, cell cycle analysis) A->B Active Compounds C Mechanism of Action Studies (e.g., Western blot, ROS detection) B->C Confirmed Activity D In vivo Studies (e.g., Xenograft models) C->D Elucidated MOA

Caption: A potential screening cascade for anticancer drug discovery.

Antibacterial Activity

Quinoline-3-carbonitrile derivatives have been synthesized and evaluated as potential antibacterial agents, with some showing promising activity against both Gram-positive and Gram-negative bacteria.[12][13] The proposed mechanism of action for some quinoline-based antibiotics is the inhibition of bacterial DNA gyrase.[12]

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

  • Preparation of Bacterial Inoculum: Grow bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using broth to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a versatile and highly functionalized scaffold for the development of novel therapeutic agents. Its rich chemistry allows for the creation of diverse chemical libraries through modifications at the chloro, nitro, and nitrile functionalities. While direct biological data for this specific compound is sparse, the well-established pharmacological importance of the quinoline nucleus, particularly when substituted with electron-withdrawing groups, strongly suggests its potential in anticancer and antibacterial drug discovery. The protocols and workflows outlined in this document provide a strategic framework for researchers to unlock the therapeutic potential of this promising chemical entity.

References

  • Sayed, G. H., El-Kafrawy, A. F., & Soliman, A. Y. (1987). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Monatshefte für Chemie / Chemical Monthly, 118(5), 621–628.
  • Lee, C.-K., Kim, J.-S., & Kim, J.-N. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Tetrahedron Letters, 42(21), 3653–3656.
  • Khan, S. A., Asiri, A. M., Basisi, H. M., Asad, M., Zayed, M. E. M., Sharma, K., & Wani, M. Y. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic chemistry, 88, 102968.
  • Advent Chembio. (n.d.). 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%.
  • Tariq, S., Khan, S. A., Asiri, A. M., Al-amri, S. S., & Al-Ghamdi, M. S. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 16(26), 2099-2117.
  • Hassan, H. M., & El-Hamed, R. M. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
  • ResearchGate. (n.d.). Synthesis of quinoline-3-carbonitrile derivatives.
  • Scilit. (n.d.). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
  • Khan, S. A., Asiri, A. M., Basisi, H. M., Asad, M., Zayed, M. E. M., Sharma, K., & Wani, M. Y. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968.
  • Glavač, D., Knez, D., & Uršič, D. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75(2), 223-239.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tahir, K. E. H. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(23), 5698.
  • Ashenhurst, J. (2023). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • Wang, S., Wang, Y., & Li, Y. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3420–3433.
  • Simpson, J. C. E., & Wright, P. H. (1948). Derivatives of 4-chloro- and 6-nitro-quinoline. Journal of the Chemical Society (Resumed), 1707–1709.
  • Wermuth, C. G. (2006). The nitrile group in medicinal chemistry. Journal of medicinal chemistry, 49(26), 7897–7907.
  • Brown, D. G., & Wobst, P. (2018). Organic synthesis provides opportunities to transform drug discovery.
  • Teixeira, C., & da Silva, J. F. M. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1161.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Abu-Hashem, A. A., Abdelgawad, A. A. M., Hussein, H. A. R., & Gouda, M. A. (2022). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Mini-Reviews in Organic Chemistry, 19(1), 74-91.
  • Ibba, R., Sestito, S., Ambrosio, F. A., Marchese, E., Costa, G., Fiorentino, F. P., Fusi, F., Marchesi, I., Polini, B., Chiellini, G., Alcaro, S., Piras, S., & Carta, A. (2024). Discovery of pyridoquinoxaline-based new P-gp inhibitors as coadjutant against Multi Drug Resistance in cancer. European journal of medicinal chemistry, 276, 116647.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.

Sources

Synthetic Protocols for 4,8-Dichloro-6-nitroquinoline-3-carbonitrile Analogs: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Specifically, quinoline-3-carbonitrile derivatives have garnered significant attention due to their potent and diverse pharmacological profiles.[3] The strategic placement of substituents, such as halogens and nitro groups, on the quinoline ring can profoundly modulate the molecule's physicochemical properties and biological targets. This application note provides a comprehensive guide to the synthesis of 4,8-dichloro-6-nitroquinoline-3-carbonitrile, a key intermediate for the development of novel therapeutics. The protocols detailed herein are designed for researchers and scientists in drug development, offering a robust and logical approach to the synthesis of this and related analogs.

The synthetic strategy is built upon established and reliable chemical transformations, including the Friedländer annulation for the construction of the quinoline core and subsequent functional group manipulations to achieve the desired substitution pattern. We will delve into the rationale behind the choice of reagents and reaction conditions, providing a scientifically sound and reproducible methodology.

Synthetic Strategy Overview

The synthesis of this compound is envisioned as a multi-step process, commencing with the preparation of a key precursor, 2-amino-3-chloro-5-nitrobenzaldehyde. This intermediate will then undergo a Friedländer-type cyclocondensation to form the quinoline ring system. Subsequent chlorination and cyanation steps will yield the final target compound.

Synthetic_Strategy A Starting Materials B Synthesis of 2-amino-3-chloro-5-nitrobenzaldehyde A->B Nitration, Chlorination, Reduction C Friedländer Annulation B->C Cyclocondensation D Chlorination of Quinolone C->D POCl3 E Final Product: This compound D->E Cyanation Friedlander_Annulation cluster_reactants Reactants A 2-amino-3-chloro-5-nitrobenzaldehyde C Base-catalyzed Condensation A->C B Ethyl Cyanoacetate B->C D Cyclization & Dehydration C->D E 8-chloro-3-cyano-6-nitroquinolin-4-ol D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4,8-dichloro-6-nitroquinoline-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important chemical intermediate. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting strategies to enhance yield, purity, and reproducibility.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific and practical issues that may arise during the experimental workflow.

FAQ 1: Low or No Yield of the Desired Product

Question: I am experiencing very low to no yield of this compound. What are the most likely causes and how can I rectify this?

Answer: Low or no yield is one of the most common yet frustrating issues. The root cause often lies in one of three areas: the quality of starting materials, the reaction conditions, or the work-up procedure. Let's break these down.

  • Starting Material Integrity: The primary precursor, 2-amino-3-nitro-5-chlorobenzonitrile, is the lynchpin of this synthesis. Its purity is paramount. Impurities can interfere with the subsequent cyclization reaction.

    • Recommendation: Always verify the purity of your starting material via NMR or LC-MS before starting the reaction. If necessary, recrystallize the 2-amino-3-nitro-5-chlorobenzonitrile to remove any residual impurities from its own synthesis.

  • Reaction Conditions - The Vilsmeier-Haack Cyclization: The conversion is typically achieved through a Vilsmeier-Haack type reaction using a mixture of phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). This in-situ formation of the Vilsmeier reagent is critical.

    • Causality: An incorrect stoichiometric ratio of POCl₃ to DMF can lead to the incomplete formation of the reactive electrophilic Vilsmeier reagent, which is necessary for the cyclization and subsequent chlorination.

    • Protocol Validation: Ensure that DMF is added slowly to chilled POCl₃ (typically 0-5 °C) to control the exothermic reaction and properly form the reagent before the addition of the benzonitrile derivative. A molar excess of the Vilsmeier reagent is often required. A common ratio is 3-5 equivalents of POCl₃ and a slight excess of DMF relative to the benzonitrile substrate.

  • Temperature Control: The reaction is highly temperature-sensitive.

    • Initial Stage: The formation of the Vilsmeier reagent must be done at a low temperature to prevent its decomposition.

    • Cyclization/Chlorination Stage: Following the addition of the benzonitrile, the reaction mixture typically requires heating (reflux) for several hours. Insufficient temperature or reaction time will result in incomplete conversion. Conversely, excessive temperatures for prolonged periods can lead to degradation and the formation of tar-like byproducts.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A baseline sample of the starting material should be run alongside samples taken from the reaction mixture at hourly intervals. The disappearance of the starting material spot is a key indicator of reaction completion.

Experimental Protocol: Synthesis of this compound
Parameter Value/Condition Notes
Reactants 2-amino-3-nitro-5-chlorobenzonitrile, POCl₃, DMF
Molar Ratio 1 : 4 : 4 (Substrate : POCl₃ : DMF)A slight excess of the Vilsmeier reagent is beneficial.
Temperature 0-5 °C (Reagent formation), Reflux (Reaction)Strict temperature control is crucial.
Reaction Time 4-6 hours (at reflux)Monitor by TLC until starting material is consumed.
Work-up Quenching with ice-water, NeutralizationPerform quenching slowly in a well-ventilated fume hood.
FAQ 2: Formation of Impurities and Purification Challenges

Question: My final product is contaminated with significant impurities, which are difficult to remove. What are these impurities and what is the best purification strategy?

Answer: Impurity profiles can be complex, but they generally stem from side reactions or incomplete reactions.

  • Common Impurities:

    • Monochloro-derivatives: Incomplete chlorination can result in the formation of 4-chloro-8-hydroxy-6-nitroquinoline-3-carbonitrile or other monochlorinated species. This is often due to insufficient POCl₃ or premature quenching of the reaction.

    • Polymeric/Tar-like Substances: These are typically a result of overheating the reaction mixture, leading to the decomposition of reactants or the product itself.

    • Unreacted Starting Material: As discussed in FAQ 1, this points to incomplete reaction, often due to insufficient reaction time, temperature, or reagent stoichiometry.

  • Purification Strategy:

    • Initial Work-up: The crude product obtained after quenching the reaction with ice-water is often a solid. This solid should be thoroughly washed with water to remove any residual acids (like phosphoric acid) and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

    • Recrystallization: This is the most effective method for purifying the final product. A solvent system of ethanol and water, or alternatively, acetic acid, has been shown to be effective. The goal is to dissolve the product in a minimum amount of hot solvent and then allow it to cool slowly, which will cause the desired product to crystallize out, leaving impurities behind in the solvent.

    • Column Chromatography: If recrystallization fails to provide a product of sufficient purity, silica gel column chromatography is a viable, albeit more labor-intensive, option. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective.

Troubleshooting Workflow Diagram

Below is a logical workflow to diagnose and solve common issues during the synthesis.

G cluster_start Problem Identification cluster_analysis Analysis Phase cluster_solution Solution Pathways cluster_end Outcome Start Low Yield or Impure Product CheckPurity Analyze Starting Material (TLC, NMR) Start->CheckPurity Is Starting Material Pure? AnalyzeCrude Analyze Crude Product (TLC, LC-MS) Start->AnalyzeCrude ReviewConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->ReviewConditions Yes PurifySM Recrystallize Starting Material CheckPurity->PurifySM No OptimizeReaction Optimize Reaction: - Adjust Temp/Time - Verify Reagent Ratio ReviewConditions->OptimizeReaction Conditions Suboptimal AnalyzeCrude->ReviewConditions Unreacted SM or Side Products? RefinePurification Refine Purification: - Recrystallization - Column Chromatography AnalyzeCrude->RefinePurification Impure Crude PurifySM->ReviewConditions Success High Purity Product OptimizeReaction->Success RefinePurification->Success

Caption: A troubleshooting flowchart for the synthesis of this compound.

FAQ 3: Safety Concerns with Reagents

Question: The synthesis uses phosphorus oxychloride (POCl₃), which is a hazardous material. What are the essential safety precautions?

Answer: Adherence to strict safety protocols is non-negotiable when working with POCl₃.

  • Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations must be carried out in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • A lab coat

    • Chemical splash goggles

    • Face shield

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Standard nitrile gloves are not sufficient for prolonged exposure.

  • Quenching Procedure: The quenching of the reaction mixture by adding it to ice-water is extremely exothermic and releases large volumes of HCl gas. This must be done slowly, with efficient stirring, and inside a fume hood. Ensure a base (like sodium bicarbonate) is on hand to neutralize any spills.

  • Waste Disposal: All waste containing POCl₃ must be disposed of according to your institution's hazardous waste guidelines. It should never be poured down the drain.

This guide is intended to supplement, not replace, standard laboratory safety procedures and protocols. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Technical Support Center: Synthesis of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 4,8-dichloro-6-nitroquinoline-3-carbonitrile. This molecule is a valuable building block in medicinal chemistry and drug development, and achieving a high yield of pure product is critical. This support center moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your synthesis effectively.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. While several specific routes may exist, a common and logical pathway involves the construction of the quinoline core followed by functionalization. A plausible synthetic workflow is outlined below.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitration cluster_3 Step 4: Cyanation A Substituted Aniline Precursor B Quinolinone Formation A->B e.g., Conrad-Limpach or similar cyclization C 4,8-Dichloroquinolinone B->C POCl₃ / PCl₅ D 4,8-Dichloro-6-nitroquinoline C->D HNO₃ / H₂SO₄ E 4,8-Dichloro-6-nitroquinoline- 3-carbonitrile (Final Product) D->E e.g., Reissert reaction or Pd-catalyzed cyanation

Caption: Plausible multi-step synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Low Overall Yield

Question 1: My final yield is consistently below 30%. What are the most likely points of product loss?

Answer: Low overall yield in a multi-step synthesis is common and can be attributed to cumulative losses. A systematic approach is required to identify the bottleneck.

  • Cause 1: Incomplete Reactions: One or more steps may not be proceeding to completion.

    • Solution: Monitor each step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of the starting material before proceeding. An incomplete reaction in an early step will have a cascading effect on the overall yield.[1]

  • Cause 2: Mechanical Losses During Workup: Significant product can be lost during aqueous workups, extractions, and filtrations.

    • Solution: Ensure phase separation is clean during extractions. Minimize the number of transfer steps. When performing recrystallization, ensure the solvent is fully saturated at high temperature and sufficiently cooled to maximize crystal precipitation. Washing the filtered product with ice-cold solvent can minimize dissolution loss.[2]

  • Cause 3: Sub-optimal Stoichiometry or Conditions: Incorrect reagent ratios or reaction conditions (temperature, time) can drastically reduce the yield of the desired product in favor of side reactions.

    • Solution: Re-evaluate the stoichiometry for each step. For critical steps like chlorination and nitration, perform small-scale optimization experiments to find the ideal parameters before proceeding with a larger batch.[3]

G Start Low Yield Observed Check_Completion Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Completion Optimize_Conditions Optimize reaction conditions: - Increase time/temperature - Check reagent purity Check_Completion->Optimize_Conditions No Check_Workup Are there significant losses during workup/purification? Check_Completion->Check_Workup Yes Optimize_Conditions->Check_Workup Refine_Workup Refine workup procedure: - Minimize transfers - Optimize extraction pH - Use ice-cold wash solvent Check_Workup->Refine_Workup Yes Check_Side_Rxns Are major side products being formed? Check_Workup->Check_Side_Rxns No Refine_Workup->Check_Side_Rxns Modify_Rxn Modify reaction to suppress side products (e.g., lower temp, change solvent, use scavenger) Check_Side_Rxns->Modify_Rxn Yes End_Bad Problem Persists: Re-evaluate synthetic route Check_Side_Rxns->End_Bad No End_Good Yield Improved Modify_Rxn->End_Good

Caption: Decision tree for troubleshooting low reaction yield.

Issues with Specific Synthetic Steps

Question 2: The chlorination of my quinolinone intermediate with POCl₃ is sluggish and gives a dark, impure product. How can I improve this step?

Answer: The chlorination of quinolinones to form chloroquinolines is a critical step that can be prone to issues.

  • Cause 1: Moisture: Phosphorus oxychloride (POCl₃) reacts violently with water. The presence of moisture in the starting material, solvent, or glassware will consume the reagent and generate side products.

    • Solution: Ensure the quinolinone starting material is thoroughly dried under vacuum. Use freshly distilled POCl₃ and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 2: Insufficient Reactivity: Some quinolinone substrates are not reactive enough with POCl₃ alone.

    • Solution: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming a more reactive Vilsmeier-Haack intermediate.[4][5] Alternatively, using a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can increase the chlorinating potential.[6]

  • Cause 3: High Temperature: While heat is required, excessive temperatures (e.g., >120°C) for prolonged periods can lead to decomposition and the formation of tar-like substances.

    • Solution: Optimize the reaction temperature. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. A typical range is 80-110°C. Monitor by TLC to avoid unnecessarily long heating times.

Question 3: My nitration step is producing a mixture of isomers instead of selectively forming the 6-nitro product. How can I improve regioselectivity?

Answer: Achieving high regioselectivity in the nitration of a substituted quinoline ring is a common challenge. The directing effects of the existing chloro-substituents and the quinoline nitrogen influence the position of electrophilic attack.

  • Cause: Reaction Temperature: Nitration is a highly exothermic and fast reaction. Higher temperatures provide more energy for the formation of less stable, kinetically favored isomers.

    • Solution: The single most important parameter to control is temperature.[1] The reaction should be performed at low temperatures, typically between -10°C and 10°C. This is achieved by pre-cooling the solution of the substrate in sulfuric acid in an ice-salt or acetone-dry ice bath before the slow, dropwise addition of the nitrating mixture (fuming HNO₃ in concentrated H₂SO₄).[1] Vigorous stirring is essential to dissipate heat and avoid localized hot spots.

Parameter Effect on Regioselectivity Recommendation
Temperature Lower temperature favors the thermodynamically stable 6-nitro isomer.Maintain at -10 to 10°C during addition.
Addition Rate Slow addition prevents temperature spikes and local concentration gradients.Add nitrating agent dropwise over 30-60 minutes.
Acid Ratio The H₂SO₄/HNO₃ ratio affects the concentration of the nitronium ion (NO₂⁺).Use a well-established ratio, typically a slight excess of nitric acid in a large volume of sulfuric acid.

Question 4: The final cyanation step is failing or giving me the corresponding carboxylic acid/amide as a byproduct. What is going wrong?

Answer: The introduction of a nitrile group onto an electron-deficient heteroaromatic ring can be challenging, and the nitrile group itself is susceptible to hydrolysis.

  • Cause 1: Hydrolysis: The presence of water during the reaction or, more commonly, during the aqueous workup in acidic or basic conditions, can hydrolyze the nitrile to an amide and then to a carboxylic acid.

    • Solution: Use anhydrous reagents and solvents for the cyanation reaction itself.[7] During workup, maintain neutral pH if possible. If an acidic or basic wash is required, keep the contact time short and perform the operation at low temperatures to minimize hydrolysis.

  • Cause 2: Poor Nucleophilic Substitution: The chloro group at the 3-position may not be sufficiently activated for simple nucleophilic substitution with a cyanide salt.

    • Solution: Consider using a palladium-catalyzed cyanation reaction (e.g., using Zn(CN)₂ or KCN with a palladium catalyst like Pd(PPh₃)₄). These methods are often more robust and tolerant of various functional groups than traditional SₙAr reactions.[7]

Frequently Asked Questions (FAQs)

Q: How should I purify the final product, this compound? A: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points.[2] If isomers or other closely related impurities are present, column chromatography on silica gel using a gradient of hexane and ethyl acetate is recommended.

Q: What are the critical safety precautions for this synthesis? A: Several reagents used are hazardous.

  • POCl₃ and PCl₅: Highly corrosive and react violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Always add acid to water, and in this case, add the nitric acid slowly to the sulfuric acid while cooling.

  • Cyanide Salts (if used): Highly toxic. Never allow contact with acids, as this will generate lethal hydrogen cyanide (HCN) gas. All manipulations should be done in a fume hood.

Q: Which analytical techniques are best for characterizing the product? A: A combination of techniques is necessary to confirm the structure and purity.

Technique Purpose
¹H and ¹³C NMR Confirms the chemical structure, connectivity of atoms, and checks for isomeric impurities.[4][8]
Mass Spectrometry (MS) Confirms the molecular weight and isotopic pattern (due to the two chlorine atoms).[4][9]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, especially the nitrile (C≡N) stretch (~2230 cm⁻¹) and nitro (NO₂) stretches (~1530 and 1350 cm⁻¹).
Melting Point A sharp melting point indicates high purity.

References

  • Advent Chembio. (n.d.). 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%.
  • IndiaMART. (n.d.). 4,8-Dichloro-6-Nitro-Quinoline-3-Carbonitrile, 97%.
  • Beilstein Journals. (2022). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. PubMed.
  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Gershon, H., et al. (1993). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.
  • The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
  • MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Yoshikawa, N., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.

Sources

Technical Support Center: Identification of Side Products in Quinoline Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explore the mechanistic underpinnings of side product formation, offering field-tested troubleshooting strategies and detailed analytical methodologies to ensure the success and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary nitration products of unsubstituted quinoline, and what is the underlying mechanism?

Under standard nitrating conditions, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the reaction overwhelmingly yields a mixture of 5-nitroquinoline and 8-nitroquinoline .[1][2]

Mechanistic Rationale: The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The strongly acidic medium protonates the basic nitrogen atom of the quinoline ring, forming a quinolinium ion .[3][4] This positive charge strongly deactivates the pyridine ring (the heterocycle) towards attack by the electrophile (the nitronium ion, NO₂⁺). Consequently, substitution occurs on the more electron-rich carbocyclic (benzene) ring.[2][5][6] The 5- and 8-positions are electronically favored, leading to the formation of these two primary isomers.[5]

Q2: What is the expected isomer ratio of 5-nitroquinoline to 8-nitroquinoline?

The ratio is highly dependent on reaction conditions, but it is common to obtain a nearly equimolar mixture. For instance, nitration at 0°C with mixed acid can produce 5-nitroquinoline and 8-nitroquinoline in a ratio of approximately 52:48.[3] This near-equal distribution underscores the challenge in achieving high regioselectivity without modifying the substrate or reaction conditions.

Q3: Is it possible for nitration to occur on the pyridine ring?

Direct electrophilic nitration on the electron-deficient pyridine ring is very challenging under standard acidic conditions. However, it is not impossible and can be achieved through alternative synthetic strategies:

  • Nitration of Quinoline 1-Oxide: The N-oxide derivative activates the pyridine ring. In this case, nitration of the unprotonated, free molecule occurs at the 4-position.[7]

  • Radical Nitration: Modern methods using radical sources can achieve nitration at positions otherwise inaccessible. For example, a protocol using tert-butyl nitrite (TBN) and TEMPO enables meta-nitration of the pyridine ring.[4][8]

  • Via Reissert Compounds: The formation of a Reissert compound, such as 1-benzoyl-2-cyano-1,2-dihydroquinoline, activates the pyridine ring, allowing for regiospecific nitration at the 3-position with acetyl nitrate.[9]

Q4: Besides the main isomers, what are the most common side products?

The most frequently encountered side products arise from over-reaction or oxidation, especially under harsh conditions (high temperatures or strong acid concentrations).

  • Dinitroquinolines: If the reaction is forced, dinitration can occur. For example, when both the 5 and 8 positions are blocked, nitration can be forced at the 6-position.[3][10][11] In activated systems like 8-hydroxyquinoline, dinitration to 5,7-dinitro-8-hydroxyquinoline can occur readily, even with dilute nitric acid.[12]

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of various oxidized by-products, including quinoline N-oxide.[2] These are often complex, tar-like substances that can complicate purification.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues you may encounter during your experiments.

Problem 1: My reaction yields are low, with significant recovery of unreacted quinoline.

Possible Cause & Solution:

This is a classic sign of incomplete reaction, which can stem from several factors.

  • Insufficient Acidity/Nitrating Agent: The formation of the active electrophile, NO₂⁺, requires a sufficiently strong acidic medium.

    • Solution: Ensure your sulfuric acid is concentrated and your nitric acid is fuming or of high concentration. An insufficient molar equivalent of the nitrating agent will naturally lead to incomplete conversion.

  • Low Reaction Temperature: While lower temperatures are used to control regioselectivity and minimize side products, they also slow the reaction rate. Quinoline nitration requires vigorous conditions to proceed.[1]

    • Solution: If conversion is low, consider cautiously increasing the reaction temperature. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

  • Short Reaction Time: Electrophilic substitution on the deactivated quinolinium ion is significantly slower than on naphthalene, its carbocyclic analogue.[3]

    • Solution: Extend the reaction time and monitor its progress. A reaction that appears stalled may simply require more time to reach completion.

Problem 2: My crude product analysis (TLC, LC-MS) shows multiple unexpected spots/peaks.

Possible Cause & Solution:

The presence of more than the two expected isomers points to a lack of reaction control.

  • Over-Nitration (Dinitration): This occurs when the reaction conditions are too harsh (high temperature, excess nitrating agent, or prolonged reaction time).

    • Solution: Reduce the reaction temperature and carefully control the stoichiometry of the nitrating agent. Consider adding the nitrating agent slowly to a cooled solution of the substrate to maintain better temperature control.

  • Oxidative Degradation: The nitrating mixture is a powerful oxidant.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. Ensure the reaction temperature does not exceed the intended setpoint. Adding the quinoline substrate to the cold acid mixture can also mitigate initial temperature spikes.

  • Substrate Impurities: Impurities in the starting quinoline can lead to their own set of nitrated by-products.

    • Solution: Verify the purity of your starting material by NMR, GC-MS, or melting point analysis before beginning the reaction.

Problem 3: I am struggling to separate the 5-nitroquinoline and 8-nitroquinoline isomers.

Possible Cause & Solution:

These isomers have very similar polarities, making their separation challenging.

  • Ineffective Chromatographic Conditions: Standard silica gel chromatography may not provide sufficient resolution.

    • Solution: High-Performance Liquid Chromatography (HPLC) is often more effective. Reverse-phase columns (e.g., C18, or specialized phases like Newcrom R1) with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can provide excellent separation.[13] For preparative scale, carefully optimized column chromatography with a less polar solvent system (e.g., hexanes/ethyl acetate or toluene/acetone) and a high-surface-area silica gel may be required.

  • Fractional Crystallization: This classical technique can be highly effective.

    • Solution: Convert the mixture of nitroquinoline isomers into their hydrohalide salts (e.g., hydrochloride or hydrobromide).[14] The differential solubility of these salts in specific solvents, such as wet dimethylformamide (DMF), can be exploited to selectively precipitate one isomer, leaving the other in solution.[14]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving common issues in quinoline nitration.

TroubleshootingWorkflow cluster_low_conversion Troubleshooting Low Conversion cluster_complex_mixture Troubleshooting Complex Mixture cluster_separation Improving Isomer Separation Start Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Outcome1 Low Conversion (High Starting Material) Start->Outcome1 Outcome2 Complex Mixture (>2 Major Products) Start->Outcome2 Outcome3 Good Conversion to ~1:1 Isomers (Proceed to Purification) Start->Outcome3 Cause1a Increase Reaction Time Outcome1->Cause1a Cause1b Increase Temperature Cautiously Outcome1->Cause1b Cause1c Increase Molar Eq. of Nitrating Agent Outcome1->Cause1c Cause2a Check for Dinitration/ Oxidation Products Outcome2->Cause2a Cause2b Verify Starting Material Purity Outcome2->Cause2b Purification Purification Challenges? Outcome3->Purification Solution2a Reduce Temperature & Control Stoichiometry Cause2a->Solution2a Solution2b Purify Quinoline Before Reaction Cause2b->Solution2b Sep_Yes Yes Purification->Sep_Yes Isomers hard to separate Sep_No No (Successful) Purification->Sep_No Separation achieved Sep_Sol1 Optimize HPLC/Column Chromatography Sep_Yes->Sep_Sol1 Sep_Sol2 Attempt Fractional Crystallization of Hydrohalide Salts Sep_Yes->Sep_Sol2

Caption: A workflow for troubleshooting quinoline nitration experiments.

Core Reaction Mechanism

The accepted mechanism for the nitration of quinoline in a strong acid medium is depicted below.

NitrationMechanism cluster_step1 cluster_step2 cluster_step3 cluster_step4 HNO3 HNO₃ NO2_plus NO₂⁺ HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Quinoline Quinoline Quinolinium Quinolinium Ion Quinoline->Quinolinium + H⁺ Wheland_5 Wheland Intermediate (Attack at C5) Quinolinium->Wheland_5 + NO₂⁺ Wheland_8 Wheland Intermediate (Attack at C8) Quinolinium->Wheland_8 + NO₂⁺ H_plus H⁺ Product_5 5-Nitroquinoline Wheland_5->Product_5 - H⁺ Product_8 8-Nitroquinoline Wheland_8->Product_8 - H⁺

Caption: Mechanism of quinoline nitration in strong acid.

Analytical Methodologies for Side Product Identification

Accurate identification and quantification of side products require robust analytical techniques.

Protocol 1: HPLC Method for Isomer Separation and Quantification

This protocol is a starting point for separating 5- and 8-nitroquinoline isomers.

ParameterRecommended Setting
Column Reverse Phase C18 or Newcrom R1, 3-5 µm, 4.6 x 150 mm[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV-Vis at 254 nm and 320 nm
Injection Vol. 5 µL

Methodology:

  • Prepare a stock solution of the crude reaction mixture in acetonitrile at a concentration of ~1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

  • Inject the sample and acquire the chromatogram.

  • Identify peaks corresponding to starting material and products by comparing retention times with authentic standards, if available. Relative quantification can be performed using peak area percentages.

Protocol 2: GC-MS for Volatile By-Product Identification

Gas chromatography-mass spectrometry is ideal for identifying volatile impurities and side products.

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range from 40 to 400 m/z.

  • Analysis: Identify components by matching their mass spectra against a reference library (e.g., NIST, Wiley).

Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation

NMR is indispensable for the unequivocal structural assignment of isomers.[15]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, acquire 2D spectra like COSY and HSQC for more complex derivatives.

  • Analysis: The substitution pattern is determined by the chemical shifts and coupling constants of the aromatic protons.

CompoundKey ¹H NMR Diagnostic Signals (in CDCl₃)
5-Nitroquinoline The proton at C4 will be a doublet of doublets shifted downfield. The proton at C6 will also be significantly downfield due to the nitro group's influence.
8-Nitroquinoline The proton at C7 will appear as a doublet of doublets and will be the most downfield signal in the carbocyclic ring. The proton at C2 (in the pyridine ring) is also characteristically downfield.
6-Nitroquinoline Protons at C5 and C7 will appear as distinct doublets, often with meta-coupling to the proton at C8.

References

  • Preparation and Properties of Quinoline. (n.d.). Google.
  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org.
  • Yokoyama, A., Ohwada, T., Saito, S., & Shudo, K. (n.d.). Nitration of Quinoline 1-Oxide: Mechanism of Regioselectivity. J-Stage.
  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.). ResearchGate.
  • Reactions of Quinoline. (2020, October 31). YouTube.
  • Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Leeds.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications.
  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. (2011, February). ResearchGate.
  • Why does the nitration of quinoline occur at the 5 (and 8) position? (n.d.). Chemistry Stack Exchange.
  • Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. (n.d.). Benchchem.
  • Sugiura, M., Usami, T., Hamada, Y., et al. (n.d.). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Nagoya City University.
  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.). Pergamon Press.
  • Kulka, M., & Manske, R. H. F. (1952). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Canadian Journal of Chemistry, 30(9), 720-724.
  • Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. (1952). Canadian Science Publishing.
  • Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.). Google Patents.

Sources

Technical Support Center: Purification of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,8-Dichloro-6-nitroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this specific quinoline derivative. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot challenges during the purification process. The methodologies described herein are grounded in established principles of organic chemistry to ensure reliability and reproducibility.

Core Purification Workflow

The purification of an organic compound is a systematic process. Following a successful synthesis, the crude product is typically subjected to a workup procedure to remove inorganic salts and highly polar reagents. The subsequent choice between purification methods like recrystallization or chromatography depends on the nature of the impurities and the physical state of the product.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., Liquid-Liquid Extraction) start->workup Quench Reaction crude_product Crude Solid/Oil workup->crude_product Remove Solvent analysis Analyze Crude Product (TLC, NMR) crude_product->analysis decision Assess Purity & Impurity Profile analysis->decision recryst Recrystallization decision->recryst High purity, solid product, crystalline impurities chrom Column Chromatography decision->chrom Complex mixture, oily product, or similar polarity impurities pure_solid Pure Crystalline Solid recryst->pure_solid pure_oil Pure Product (as oil or solid) chrom->pure_oil final_analysis Final Purity Analysis (NMR, LC-MS, mp) pure_solid->final_analysis pure_oil->final_analysis

Caption: General purification workflow from crude reaction to final analysis.

Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses common issues encountered after the initial synthesis and workup of this compound.

Q1: My crude product is a dark, tarry substance. Can it be purified?

A1: Yes, this is a common issue in syntheses involving heating, such as the Skraup reaction or similar quinoline syntheses, which can generate polymeric, high-molecular-weight byproducts.[1]

  • Causality: Tarry materials are often complex mixtures of colored impurities that are typically highly polar.

  • Troubleshooting Strategy:

    • Initial Cleanup: Attempt to triturate the tar with a non-polar solvent like hexanes or diethyl ether. Your target compound, being more polar, should remain as a solid while less polar impurities may dissolve.

    • Charcoal Treatment: If the product is soluble in a solvent like ethyl acetate or acetone, you can add a small amount of activated charcoal to the solution, heat it briefly, and then filter the hot solution through a pad of Celite®. This can effectively remove colored impurities.[1] Be aware that activated charcoal can also adsorb your product, potentially reducing the yield, so use it sparingly.[2]

    • Column Chromatography: This is the most effective method for separating the desired product from tar.[3][4] The highly polar tar will strongly adhere to the silica gel at the top of the column, allowing your product to elute with an appropriate solvent system.

Q2: After the aqueous workup, I can't find my product in the organic layer. Where did it go?

A2: There are several possibilities, often related to solubility or stability.[5]

  • Aqueous Solubility: While this compound is expected to be largely insoluble in water, its solubility might increase in acidic or basic aqueous layers if it undergoes a reaction (e.g., hydrolysis of the nitrile group to a carboxylic acid under basic conditions). Always check all aqueous layers by TLC before discarding them.[5]

  • Emulsion Formation: During extraction, an emulsion (a stable suspension of the organic and aqueous layers) can form, trapping your product at the interface.[6] To break an emulsion, try adding a saturated brine solution (NaCl(aq)) or filtering the mixture through Celite®.

  • Product Instability: The product may not be stable to the pH conditions of the workup.[5] If you suspect your compound is degrading upon exposure to acid or base, perform the workup with neutral water washes and use a milder drying agent like sodium sulfate.

Q3: My final yield is very low. What are common sources of product loss during purification?

A3: Product loss can occur at multiple stages. Identifying the specific step is key to improving your yield.[2][5]

  • Incomplete Extraction: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[7] Ensure you are performing at least 3-4 extractions.

  • Recrystallization Issues: Using too much solvent during recrystallization is a primary cause of low yield, as a significant amount of product will remain dissolved in the mother liquor.[2] Additionally, premature crystallization during a hot filtration step can lead to significant loss.

  • Column Chromatography Errors: Co-elution of the product with a closely-running impurity will necessitate combining fractions that may not be entirely pure, leading to a lower isolated yield of the pure compound. Adsorption of the product onto the silica gel can also be an issue if it is very polar.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds that are largely pure (>90%) but contain minor impurities. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Detailed Protocol: Recrystallization
  • Solvent Screening: In separate test tubes, test the solubility of small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[2] Work on a steam bath or hot plate and add the solvent in small portions.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a very small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and filter paper to quickly filter the hot solution into a clean, pre-warmed flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when significant impurities are present, depressing the melting point.

  • Solution 1: Re-dissolve and Cool Slower: Reheat the solution until the oil dissolves completely. You may need to add a small amount more solvent. Then, allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of pure product can help initiate proper crystallization.

  • Solution 2: Change Solvents: Switch to a lower-boiling point solvent or use a solvent mixture. Adding a "poor" solvent (one in which the compound is less soluble) dropwise to the hot solution until it just becomes cloudy, then adding a drop of the "good" solvent to clarify, can induce crystallization upon cooling.

Q5: No crystals are forming even after the solution has cooled in an ice bath. What's wrong?

A5: This typically means the solution is either supersaturated or you have used too much solvent.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles scratched off can provide nucleation sites for crystal growth. Seeding with a pure crystal is also effective.

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, and then attempt to cool and crystallize it again.[2]

Problem Potential Cause Recommended Solution
Oiling Out Impurities present; Solvent boiling point too high.Re-dissolve, add more solvent, cool slowly; Switch to a lower-boiling solvent or a solvent pair.[2]
No Crystals Form Too much solvent used; Supersaturation.Boil off excess solvent; Induce crystallization by scratching or seeding.
Colored Crystals Colored impurity co-crystallizes with the product.Use activated charcoal during the recrystallization process.[1]
Low Recovery Too much solvent used; Premature crystallization.Use the minimum amount of hot solvent; Pre-heat filtration apparatus.[2]
Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[3][8] It is ideal for separating complex mixtures or purifying non-crystalline products.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Develop Eluent System via TLC pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Sample onto Column pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect tlc_fractions 6. Analyze Fractions by TLC collect->tlc_fractions combine 7. Combine Pure Fractions tlc_fractions->combine evap 8. Evaporate Solvent combine->evap

Caption: Step-by-step workflow for column chromatography purification.

Detailed Protocol: Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate or dichloromethane:hexanes). The ideal system gives your desired product an Rf value of ~0.3 and separates it well from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into your column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally gives better separation. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection: Carefully add your eluent to the column. Apply pressure (flash chromatography) to push the solvent through the column at a steady rate.[9] Begin collecting fractions immediately.

  • Monitoring: Monitor the fractions being collected by TLC to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the fractions that contain only your pure product and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography

Q6: My compound is not moving from the top of the column (Rf = 0). What should I do?

A6: This indicates that the eluent is not polar enough to move your compound down the silica gel. Your target molecule, with its nitro, dichloro, and nitrile groups, is quite polar.

  • Solution: Gradually increase the polarity of your eluent. For a hexanes:ethyl acetate system, this means increasing the percentage of ethyl acetate. Make these changes slowly to avoid cracking the column or compromising separation.

Q7: All my spots are coming out together at the solvent front (Rf = 1). How can I fix this?

A7: This is the opposite problem: your eluent is too polar. It is dissolving all components so well that none are adsorbing to the silica gel.

  • Solution: Decrease the polarity of the eluent. For a hexanes:ethyl acetate system, increase the percentage of hexanes. You need to find a balance where the components have differential affinity for the stationary phase.

Q8: The separation is poor, and the bands are very broad. How can I improve the resolution?

A8: Poor resolution can result from several factors.

  • Improper Loading: Loading the sample in too much solvent or in a solvent that is too polar can cause the initial band to be very broad. Use the dry loading method described above for sharper bands.

  • Column Packing: An unevenly packed column with cracks or channels will lead to poor separation. Ensure the silica is packed uniformly without any air bubbles.

  • Elution Rate: Running the column too fast can decrease the time for equilibrium between the mobile and stationary phases, worsening separation. Conversely, running it too slowly can lead to band broadening due to diffusion. Find an optimal flow rate.

References
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • Discover-ACS. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
  • Sciencemadness.org. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives.
  • ResearchGate. (n.d.). Flash column chromatograms estimated from thin-layer chromatography data.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline.
  • Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives.
  • Google Patents. (n.d.). Quinoline compounds and process of making same.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

Sources

Technical Support Center: Enhancing the Solubility of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,8-dichloro-6-nitroquinoline-3-carbonitrile. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. As a potent chemical probe, its utility in biological assays is often hampered by its poor aqueous solubility, a common challenge for hydrophobic molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Understanding the Challenge: Physicochemical Properties

This compound (MW: 268.06 g/mol ) is a substituted quinoline.[1] Its structure contributes to a calculated LogP (XLogP3) of approximately 3.8, indicating significant lipophilicity and predicting poor solubility in aqueous solutions.[2] Quinoline itself is only slightly soluble in cold water but dissolves more readily in hot water and most organic solvents.[3][4] The primary obstacle researchers face is the precipitation of the compound when a concentrated stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO), is diluted into an aqueous assay buffer.

Frequently Asked Questions (FAQs)

Q1: My 10 mM stock of this compound in 100% DMSO is perfectly clear, but it crashes out of solution the moment I add it to my assay buffer. What is happening?

A: This is a classic case of "solvent shock" or an issue of kinetic solubility.[5] While the compound is highly soluble in an aprotic solvent like DMSO, the drastic increase in polarity upon dilution into a water-based medium causes its solubility limit to be exceeded almost instantly, leading to precipitation.[5] A clear stock solution does not guarantee solubility in the final aqueous environment.

Q2: What is the maximum recommended final concentration of DMSO for my cell-based or enzymatic assay?

A: A final DMSO concentration between 0.1% and 0.5% is a widely accepted industry standard that balances compound solubility with minimal solvent-induced artifacts.[5] While some robust assays can tolerate up to 1%, higher concentrations can exert toxic or off-target effects on the biological system, confounding your results.[5] It is critical to include a vehicle control (assay buffer with the same final DMSO concentration) in all experiments.

Q3: The compound appears to dissolve initially but then precipitates in the 96-well plate during incubation. Why does this happen?

A: This delayed precipitation can be due to several factors. Temperature shifts between room temperature and the incubator (e.g., 37°C) can alter solubility.[6] The compound may also interact with components in the culture media, such as salts or proteins in serum, to form less soluble complexes over time.[7] This demonstrates the difference between initial (kinetic) solubility and long-term (thermodynamic) stability.

Q4: Can I gently heat the solution or sonicate it to improve dissolution?

A: Yes, gentle warming (e.g., to 37°C) and sonication can help dissolve the initial stock solution and the final working solution by providing the energy needed to overcome the crystal lattice energy.[8] However, you must first verify that this compound is stable under these conditions and will not degrade. Always start with a small aliquot to test for degradation before applying this method to your entire stock.

Comprehensive Troubleshooting Guide & Protocols

Successfully incorporating a poorly soluble compound into an aqueous assay requires a systematic approach. The following guide details several strategies, from simple procedural optimizations to the use of advanced solubilizing excipients.

Decision-Making Workflow for Solubility Enhancement

The diagram below provides a logical path for troubleshooting precipitation issues. Start with the simplest and most common solutions before moving to more complex formulation strategies.

G cluster_success start Precipitation Observed in Assay check_conc 1. Verify Final Concentration - Is it above the known aqueous solubility limit? start->check_conc optimize_dmso 2. Optimize DMSO Dilution Protocol - Pre-warm aqueous buffer - Add DMSO stock slowly while vortexing - Test serial dilutions check_conc->optimize_dmso If concentration is reasonable try_cosolvent 3. Introduce a Co-solvent - e.g., Ethanol, PEG 400 - Keep final organic solvent % low - Validate with vehicle control optimize_dmso->try_cosolvent If precipitation persists success Solution Found - Proceed with Assay optimize_dmso->success Success! screen_excipients 4. Screen Solubilizing Excipients - Are they compatible with the assay? try_cosolvent->screen_excipients If precipitation persists try_cosolvent->success Success! surfactants 4A. Surfactants - e.g., Tween® 80, Poloxamer 188 - Screen below and above CMC screen_excipients->surfactants Non-ionic/Zwitterionic options cyclodextrins 4B. Cyclodextrins - e.g., HP-β-CD, SBE-β-CD - Prepare inclusion complex screen_excipients->cyclodextrins If assay is sensitive to detergents surfactants->success Success! cyclodextrins->success Success!

Caption: Troubleshooting workflow for compound precipitation.

Strategy 1: Optimizing Stock Solution Dilution

The most common source of precipitation is improper dilution technique. The goal is to avoid creating localized areas of high compound concentration in the aqueous buffer.

Protocol: Optimized Dilution of DMSO Stock

  • Pre-warm the Assay Buffer: Bring your aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[6] This can modestly increase the solubility of the compound.

  • Calculate Dilution: Determine the volume of your concentrated DMSO stock required to achieve the final desired concentration. Ensure the final DMSO percentage will be within an acceptable range (e.g., ≤ 0.5%).

  • Slow Addition with Agitation: While gently vortexing or swirling the pre-warmed aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop. This gradual introduction is crucial to prevent solvent shock.[6]

  • Final Mix: Once the stock is added, cap the tube and continue to vortex gently for 10-15 seconds to ensure a homogenous solution.

  • Immediate Use: It is best practice to use the freshly prepared working solution immediately, as some compounds may precipitate over time even when initially appearing soluble.

Strategy 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[9][10]

Protocol: Screening for an Effective Co-solvent

  • Select Co-solvents: Choose biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

  • Prepare Intermediate Stock: Create a high-concentration stock of this compound in 100% of the chosen co-solvent.

  • Test Solubility: Prepare a series of dilutions of the co-solvent stock into your assay buffer. Aim for final co-solvent concentrations in the range of 1-5%.

  • Assess Compatibility: Crucially, run a vehicle control with the highest concentration of the co-solvent in your assay to ensure it does not affect the biological system (e.g., cell viability, enzyme activity).

  • Optimize: If a co-solvent improves solubility without causing assay interference, you can proceed. Often, a combination of DMSO and a co-solvent (e.g., 0.5% DMSO + 2% PEG 400) can be effective.

Strategy 3: Employing Solubilizing Excipients

When simple solvent optimization is insufficient, excipients can be used to actively increase aqueous solubility. The two primary classes are surfactants and cyclodextrins.

Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles that can encapsulate hydrophobic compounds.[9][11] Non-ionic or zwitterionic surfactants are generally preferred in biological assays to minimize protein denaturation.[11][12]

Protocol: Surfactant Screening

  • Select Surfactants: Choose assay-compatible, non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68.

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing various concentrations of the selected surfactant, typically ranging from 0.01% to 0.1% (w/v).

  • Test Compound Solubility: Add the DMSO stock of your compound to the surfactant-containing buffers using the optimized dilution protocol described in Strategy 1.

  • Visual Inspection: Observe the solutions for any signs of precipitation immediately and after a period equivalent to your assay's duration.

  • Validate Assay Performance: Run a full vehicle control (buffer + surfactant + DMSO) to confirm that the chosen surfactant concentration does not interfere with your assay readout. Surfactants can sometimes inhibit enzymes or disrupt cell membranes.[13]

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can form "inclusion complexes" with poorly soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment.[][16] Derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility than the parent β-cyclodextrin and are common choices.[17]

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: HP-β-CD is an excellent starting point due to its high water solubility and low toxicity.

  • Prepare CD Solution: Dissolve the HP-β-CD in your aqueous assay buffer to a concentration of 1-10% (w/v).

  • Add Compound: Add the this compound, either from a small volume of concentrated DMSO stock or as a powder, to the CD solution.

  • Facilitate Complexation: Vigorously vortex the mixture and then place it on a shaker or rotator at room temperature for 1-24 hours to allow for the formation of the inclusion complex. Sonication can accelerate this process.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining, undissolved compound.

  • Use the Supernatant: The clear supernatant contains the soluble compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

  • Assay Validation: As always, include a vehicle control with the same concentration of cyclodextrin used in the final assay.

Summary of Solubilization Strategies
StrategyMechanism of ActionRecommended Starting Conc.Key AdvantagesPotential Disadvantages
Optimized Dilution Minimizes "solvent shock" by preventing localized high concentrations.Final DMSO ≤ 0.5%Simple, requires no extra reagents.May be insufficient for very insoluble compounds.
Co-solvents Reduces the polarity of the aqueous medium, increasing solvent capacity.1-5% (e.g., PEG 400, Ethanol)Easy to implement; can be very effective.Potential for assay interference or cytotoxicity at higher concentrations.
Surfactants Encapsulation of the compound within micelles.0.01% - 0.1% (e.g., Tween® 80)High solubilizing capacity.Can denature proteins, disrupt membranes, or interfere with assay signals.[13]
Cyclodextrins Forms a water-soluble "host-guest" inclusion complex with the compound.1-10% (e.g., HP-β-CD)Generally low toxicity and high biocompatibility.[17]May require longer preparation time; can be a costlier reagent.

References

  • Vertex AI Search. (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives.
  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of molecules. Am J Pharm Educ, 80(3), 52.
  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Echemi. (n.d.). 4,8-dichloro-6-nitro-quinoline-3-carbonitrile.
  • Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(11), 2533.
  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International journal of pharmaceutics, 329(1-2), 1–11.
  • ResearchGate. (n.d.). Surfactants: physicochemical interactions with biological macromolecules.
  • Wikipedia. (n.d.). Surfactant.
  • Gitin, L., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 515.
  • BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting TCSA Precipitation.
  • Ash, M. A., et al. (2012). Compound Management for Quantitative High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program.
  • Enyedy, É. A., et al. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile.
  • Wikipedia. (n.d.). Quinoline.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.

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Technical Support Center: Stability Assessment of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,8-dichloro-6-nitroquinoline-3-carbonitrile (CAS 915369-46-9).[1][2][3] Understanding the stability of this complex heterocyclic compound is critical for ensuring experimental reproducibility, data integrity, and the successful development of novel therapeutics. This document outlines potential stability issues, provides troubleshooting advice, and details robust protocols for systematic stability assessment.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary structural features of this molecule that influence its stability?

A: The stability of this compound is governed by the interplay of its three key functional groups on the quinoline scaffold:

  • Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the quinoline ring system, but it also makes the compound susceptible to reduction. This group is known to make aromatic compounds resistant to oxidative degradation.[4]

  • Dichloro Substitution (-Cl): The two chlorine atoms are subject to nucleophilic substitution, particularly under basic or photolytic conditions. However, their presence can also contribute to increased thermal stability.[5]

  • Carbonitrile Group (-CN): The nitrile group is generally stable but can be susceptible to hydrolysis to a carboxylic acid under strong acidic or basic conditions.

Q2: What are the recommended storage conditions for the solid compound and its solutions?

A: Based on its chemical structure and general best practices for complex organic molecules:

  • Solid Compound: Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[6] Storing it away from strong oxidizing and reducing agents is also recommended.

  • Solutions: Stock solutions, especially in protic or aqueous-based solvents, can be a primary source of degradation.[7] It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store at -20°C or -80°C in an airtight, light-protected vial. However, you must validate the stability for your specific solvent and storage duration, as freeze-thaw cycles can also degrade compounds.[7]

Q3: My biological assay results are inconsistent when using this compound. Could stability be the cause?

A: Absolutely. Inconsistent results or a perceived loss of potency are classic indicators of compound degradation.[7] If the parent molecule degrades into one or more new chemical entities, the concentration of the active species decreases, leading to diminished or variable biological effects. This underscores the importance of using freshly prepared solutions or solutions with confirmed stability.

Q4: What are the most probable degradation pathways for this molecule?

A: Given its structure, the most likely degradation pathways involve:

  • Hydrolysis: Acidic or basic conditions could hydrolyze the carbonitrile group to a carboxylic acid or amide intermediate.

  • Nucleophilic Substitution: The chlorine atoms, activated by the electron-withdrawing nitro and nitrile groups, can be displaced by nucleophiles (e.g., hydroxide ions in basic media).

  • Reduction: The nitro group is susceptible to reduction, forming nitroso, hydroxylamino, or amino derivatives, especially in the presence of reducing agents or certain biological media.

  • Photodegradation: Aromatic nitro compounds and chlorinated heterocycles can be sensitive to light, leading to complex degradation pathways.[8][9]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a problem-and-solution framework for specific issues encountered during experiments.

Observed Issue Potential Cause Troubleshooting & Recommended Actions
Precipitate forms when adding a DMSO stock solution to an aqueous buffer. Poor aqueous solubility or pH-dependent solubility of the compound or its degradants.1. Confirm Solubility: Perform a kinetic solubility assessment in your final buffer system. 2. Adjust Co-solvent: Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) if your experiment allows, but typically keep it below 1% to avoid artifacts. 3. pH Modification: Assess if adjusting the buffer pH improves solubility without compromising compound stability.
Gradual loss of biological activity from a single stock solution over a week. Compound Degradation: The compound is likely unstable under the storage conditions (e.g., in DMSO at 4°C).1. Prepare Fresh Solutions: Immediately switch to preparing solutions fresh from solid material for each experiment. 2. Perform Stability Study: Use the HPLC method in Protocol 2 to analyze the aged stock solution. The presence of new peaks and a decrease in the parent peak area will confirm degradation. 3. Optimize Storage: If fresh preparation is not feasible, validate short-term storage at -80°C and perform a freeze-thaw stability analysis.
New peaks appear in the HPLC chromatogram of a sample after processing. Process-Induced Degradation: The compound may be unstable to the pH, temperature, or reagents used during sample workup or the analytical process itself.1. Analyze Method Blanks: Scrutinize each step of your sample preparation. Is the compound exposed to harsh pH or high temperatures for extended periods? 2. Conduct a Forced Degradation Study: This is the most definitive action. Use the framework in Protocol 1 to systematically identify which stressor (acid, base, heat, etc.) is causing the degradation.[10]

Section 3: Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[8] The goal is to achieve 5-20% degradation.[11]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

  • HPLC with a photodiode array (PDA) detector

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Set Up Stress Conditions: For each condition, prepare a sample in a sealed vial. Include an unstressed control (stock solution diluted to the final concentration in solvent and stored at 4°C).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. If no degradation is seen after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C.[7]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Due to the activated chlorine atoms, degradation may be rapid. Sample at early time points (e.g., 1, 4, 8 hours).[7]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protect from light.[7]

    • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of solvent (ACN/water 1:1). Place in an oven at 80°C. Also, place a sample of the solid powder in the oven to assess solid-state thermal stability.[5]

    • Photostability: Expose a solution of the compound in a transparent container to a light source that provides combined visible and UV output, as specified in ICH guideline Q1B.[12] Wrap a parallel sample in aluminum foil as a dark control.

  • Sample Collection and Quenching: At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot. For acid/base samples, neutralize them immediately (e.g., with an equimolar amount of NaOH/HCl) to stop the reaction.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 2.

Scientist's Note: The PDA detector is crucial. It not only quantifies the peaks but also provides UV spectra, which helps in peak tracking and assessing peak purity to ensure co-elution of degradants is not occurring.[13]

Protocol 2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[7]

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.

Suggested Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10% to 90% B over 20 minutes) to ensure all components are eluted.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector monitoring at a wavelength of maximum absorbance for the parent compound and also scanning a broader range (e.g., 210-400 nm) to detect degradants with different chromophores.

  • Injection Volume: 10 µL.

Method Validation:

  • Specificity: Analyze the stressed samples from Protocol 1. The method is specific if all degradation product peaks are baseline-resolved from the parent peak.

  • Peak Purity Analysis: Use the PDA software to assess the peak purity of the parent compound in the presence of its degradants. This provides confidence that the peak is spectrally pure and not co-eluting with an impurity.[7]

Section 4: Data Interpretation & Visualization

Forced Degradation Experimental Workflow

The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stock Prepare 1 mg/mL Stock Solution in ACN acid Acid Hydrolysis (0.1M HCl, RT/60°C) base Base Hydrolysis (0.1M NaOH, RT) oxid Oxidation (3% H2O2, RT) therm Thermal (80°C, Solution & Solid) photo Photolytic (ICH Q1B Light Source) control Control Samples (Unstressed, Dark) sampling Sample at Time Points (0, 4, 8, 24h...) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling control->sampling quench Neutralize/Quench Reaction sampling->quench hplc Analyze via Stability- Indicating HPLC-PDA quench->hplc eval Calculate % Degradation Identify Degradants Assess Peak Purity hplc->eval pathway Elucidate Degradation Pathways eval->pathway

Caption: Experimental workflow for a forced degradation study.

Hypothetical Degradation Pathways

This diagram illustrates the chemically plausible degradation pathways for this compound based on its functional groups.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_substitution Nucleophilic Substitution Parent 4,8-Dichloro-6-nitro quinoline-3-carbonitrile Amide Amide Intermediate Parent->Amide H+ / OH- Parent->Amide Nitroso Nitroso Derivative Parent->Nitroso [H] Parent->Nitroso Hydroxy Hydroxy-Quinoline (Displacement of Cl) Parent->Hydroxy OH- Parent->Hydroxy Acid Carboxylic Acid Derivative Amide->Acid H+ / OH- Amino Amino Derivative Nitroso->Amino [H]

Caption: Plausible degradation pathways under stress conditions.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Matykiewicz, P., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3192.
  • Jetir.Org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • Waterman, K. C., et al. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1–15.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • IOP Science. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Advent Chembio. (n.d.). 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • ResearchGate. (2008). Photostability of different chlorine photosensitizers.
  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the NMR analysis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of heterocyclic compounds. Here, you will find a curated collection of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate the complexities of quinoline NMR spectra.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Quinoline NMR

This section addresses common initial questions regarding the NMR spectra of quinolines, providing a foundational understanding for further analysis.

Q1: My ¹H NMR spectrum of a substituted quinoline shows a cluster of signals in the aromatic region. How can I begin to assign these?

A1: Signal crowding in the aromatic region (typically δ 6.5-9.0 ppm) is a frequent challenge with substituted quinolines.[1] The first step is to recognize the distinct electronic environments of the protons on the quinoline core. The proton at the 2-position (H2) is often the most deshielded (furthest downfield) due to the strong electron-withdrawing effect of the adjacent nitrogen atom.[2] Similarly, the H8 proton can be deshielded by the peri-effect of the nitrogen lone pair.[2]

A systematic approach involves:

  • Integration: Determine the number of protons represented by each signal.

  • Splitting Patterns (Multiplicity): Analyze the coupling patterns to understand proton connectivity.

  • 2D NMR: For unambiguous assignments, especially with significant signal overlap, 2D NMR techniques are indispensable.[1][3]

Q2: What are the typical ¹H and ¹³C chemical shift ranges for an unsubstituted quinoline?

A2: The following tables provide typical ¹H and ¹³C NMR chemical shifts for unsubstituted quinoline, which serve as a baseline for understanding the effects of substituents. Note that these values can vary with the solvent and concentration used.[1]

Table 1: Typical ¹H NMR Data for Unsubstituted Quinoline in CDCl₃ [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.90dd4.2, 1.7
H-3~7.40dd8.1, 4.2
H-4~8.10dd8.1, 1.7
H-5~7.70d8.2
H-6~7.50t7.6
H-7~7.60t7.8
H-8~8.20d8.3

Table 2: Typical ¹³C NMR Data for Unsubstituted Quinoline in CDCl₃ [4][5]

CarbonChemical Shift (δ, ppm)
C-2~150.2
C-3~121.1
C-4~136.0
C-4a~128.2
C-5~129.5
C-6~126.5
C-7~127.6
C-8~129.4
C-8a~148.3
Q3: How do electron-donating and electron-withdrawing substituents affect the chemical shifts?

A3: Substituents dramatically alter the electronic landscape of the quinoline ring, leading to predictable shifts in NMR signals.[1]

  • Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, and -OCH₃ increase the electron density on the ring. This increased shielding causes nearby proton and carbon signals to shift upfield (to lower ppm values).[1]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and halogens decrease the electron density on the ring. This deshielding effect results in a downfield shift (to higher ppm values) for adjacent nuclei.

The position of the substituent is also critical. The electronic effects are most pronounced at the ortho and para positions relative to the substituent.[1]

cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OH, -NH2 Shielding Increased Shielding EDG->Shielding Increases electron density Upfield Upfield Shift (Lower ppm) Shielding->Upfield EWG e.g., -NO2, -Cl Deshielding Decreased Shielding EWG->Deshielding Decreases electron density Downfield Downfield Shift (Higher ppm) Deshielding->Downfield

Caption: Influence of substituents on NMR chemical shifts.

Section 2: Troubleshooting Guides - Tackling Complex Spectra

This section provides step-by-step guidance for resolving more complex issues encountered during the analysis of substituted quinoline NMR spectra.

Troubleshooting Issue 1: Severe Signal Overlap in the ¹H NMR Spectrum

Scenario: The 1D ¹H NMR spectrum of your polysubstituted quinoline shows a broad, unresolved multiplet in the aromatic region, making it impossible to assign individual protons.

Solution Workflow:

  • COSY (Correlation Spectroscopy): This is the initial and often most informative 2D experiment to run.[1] A COSY spectrum reveals correlations between protons that are spin-coupled, typically through two or three bonds.[1][3] This allows you to trace proton connectivities within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): If proton signals are still overlapped, an HSQC experiment can provide resolution by correlating protons directly to the carbons they are attached to.[1][6] Since ¹³C spectra have a much wider chemical shift range, this often resolves the ambiguity.

  • HMBC (Heteronuclear Multiple Bond Correlation): To piece together the entire molecular structure, especially when dealing with quaternary carbons or substituents without protons, the HMBC experiment is crucial.[1][6] It shows correlations between protons and carbons over two or three bonds, allowing you to connect different spin systems and confirm the positions of substituents.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For confirming the spatial proximity of protons that are not necessarily spin-coupled, a NOESY experiment is invaluable. This is particularly useful for distinguishing between isomers where through-space interactions can definitively establish the regiochemistry.

cluster_workflow 2D NMR Workflow for Structure Elucidation Start Overlapping 1D ¹H NMR COSY COSY (¹H-¹H Connectivity) Start->COSY HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC NOESY NOESY (Through-Space Correlations) HMBC->NOESY Structure Final Structure NOESY->Structure

Caption: A typical workflow for elucidating quinoline structures using 2D NMR.

Experimental Protocol: Acquiring a Standard COSY Spectrum
  • Sample Preparation: Dissolve 5-10 mg of your purified substituted quinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7] Ensure the solution is free of particulate matter.

  • Spectrometer Setup:

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

    • In the COSY experiment setup, set the spectral widths in both dimensions (F1 and F2) based on the 1D spectrum.[1]

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will increase resolution but also the experiment time.[1]

    • Set the number of scans per increment (typically 2, 4, or 8).[1]

  • Acquisition and Processing:

    • Begin the acquisition.

    • After the experiment, perform a 2D Fourier transform.

    • Apply a window function (e.g., sine-bell) in both dimensions to enhance the peak shape.[1]

    • Phase the spectrum and calibrate the axes.

  • Analysis: The 1D spectrum will appear on the diagonal. Off-diagonal cross-peaks indicate spin-spin coupling between the corresponding protons on the F1 and F2 axes.[1]

Troubleshooting Issue 2: Distinguishing Between Isomers

Scenario: You have synthesized a mono-substituted quinoline, but you are unsure of the substituent's position (e.g., 6- vs. 8-substitution).

Solution Strategy:

  • Analyze Coupling Patterns: The number of adjacent protons and the resulting splitting patterns are key. For example, a proton at the 5-position will typically be a doublet, coupled only to H-6. A proton at the 6-position will be a triplet (or a doublet of doublets if the coupling constants are different), coupled to both H-5 and H-7.

  • Long-Range Couplings: Look for smaller, long-range couplings. For instance, a four-bond coupling (⁴J) can sometimes be observed between H-4 and H-8.[8]

  • NOESY for Definitive Assignment: A NOESY experiment can provide unambiguous proof of substitution patterns. For an 8-substituted quinoline, you would expect to see a NOE correlation between the substituent's protons and H-7. For a 6-substituted quinoline, NOE correlations would be expected between the substituent and both H-5 and H-7.

Troubleshooting Issue 3: Concentration-Dependent Chemical Shifts

Scenario: You observe that the chemical shifts of your quinoline derivative change as you vary the sample concentration.

Explanation: This is a known phenomenon for quinolines and is attributed to intermolecular π-π stacking and dipole-dipole interactions.[9][10] At higher concentrations, quinoline molecules tend to form aggregates in solution, often in an anti-parallel stacked arrangement.[9] This stacking alters the local magnetic environment of the protons, causing their chemical shifts to change.

Mitigation and Analysis:

  • Standardize Concentration: To ensure reproducibility, it is important to report the concentration at which the NMR spectra were acquired.

  • Dilution Studies: Running a series of NMR experiments at different concentrations can provide insights into the nature and strength of the intermolecular interactions.

  • Use a Non-Aromatic Solvent: If possible, using a solvent that is less likely to participate in π-stacking interactions can sometimes minimize these effects.

Section 3: Advanced Topics

The Role of ¹⁵N NMR in Quinoline Structure Elucidation

While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide valuable information, especially for differentiating nitrogen-containing heterocycles.[11] The chemical shift of the quinoline nitrogen is sensitive to substitution on the ring. Furthermore, ¹H-¹⁵N HMBC experiments can be used to definitively link protons to the nitrogen atom, aiding in the assignment of complex structures.[11]

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ResearchGate. (n.d.). 13 C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8.
  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • ConnectSci. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • Williamson, R. T., & Seaton, P. J. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [https://www.researchgate.net/publication/230279646_Synthesis_of_Quinolines_and_Their_Characterization_by_2-D_NMR_Spectroscopy]([Link]_ Spectroscopy)
  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • The Royal Society of Chemistry. (2018).
  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
  • PubMed. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey.
  • SpectraBase. (n.d.). Quinoline - Optional[1H NMR] - Chemical Shifts.
  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • Canadian Science Publishing. (n.d.). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE.
  • AMiner. (n.d.). Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique.
  • SpectraBase. (n.d.). Quinoline.
  • SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts.
  • Heterocycles. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • SDSU NMR Facility. (n.d.). 5) Common Problems.
  • ResearchGate. (2025). Challenges and perspectives in quantitative NMR.
  • Combinatorial Chemistry Review. (2020). New Synthesis of Substituted Quinoline N-Oxides.
  • MDPI. (n.d.). (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate.
  • ResearchGate. (n.d.). Regiodivergent ZnO-NP-Catalyzed Decarboxylative Synthesis of Substituted Quinolines and Application of N-Oxide via Late-Stage Diversification.
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • PubMed. (n.d.). Synthesis of novel quinolines, pyranoquinolines, furoquinolines, thieno-quinoline and their effect on the ultrastructure of some pathogenic microorganisms.

Sources

Technical Support Center: Characterization of Byproducts in 4,8-Dichloro-6-nitroquinoline-3-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4,8-Dichloro-6-nitroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation and characterization during chemical synthesis. Here, we provide in-depth FAQs and troubleshooting workflows based on established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurities and side-products encountered when working with this compound.

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: Based on the reactivity of the functional groups present, several classes of byproducts are commonly observed. These arise from incomplete reactions, side reactions, or degradation. The most prevalent are:

  • Hydrolysis Products: The nitrile group (-CN) can hydrolyze to form a primary amide (-CONH₂) or a carboxylic acid (-COOH).[1][2]

  • Dechlorination Products: One or both chlorine atoms can be removed, leading to mono-chloro or fully dechlorinated quinoline derivatives. This is often a result of reductive conditions in the reaction or work-up.[3][4]

  • Positional Isomers: While the 6-nitro position is generally fixed by the synthesis route (e.g., nitration of 5,8-dichloroquinoline), impurities from precursor synthesis can introduce positional isomers of the nitro group or chlorine atoms.[5][6]

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

  • Polymeric/Tar-like Substances: Aggressive reaction conditions, such as highly exothermic processes or strong acids, can lead to the formation of intractable tars.[7]

Q2: What reaction conditions favor the hydrolysis of the nitrile group?

A2: The nitrile group in this compound is susceptible to hydrolysis under both acidic and basic aqueous conditions, particularly when heated.[2][8]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. This facilitates nucleophilic attack by water, leading first to an amide and then to a carboxylic acid.[1]

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. This process also yields the amide as an intermediate, which is subsequently hydrolyzed to the carboxylate salt.[8] To obtain the free carboxylic acid, an acidic workup is required.[2]

Q3: My analytical data suggests a loss of chlorine. What could be causing dechlorination?

A3: Dechlorination is typically a reductive process that cleaves the C-Cl bond.[3] Several factors can promote this side reaction:

  • Catalytic Hydrogenation: If your reaction involves catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) in the presence of a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents), reductive dechlorination is a highly probable side reaction.

  • Reducing Agents: Strong reducing agents or even milder ones like zinc dust or iron powder, often used in synthesis, can cause dechlorination.[4]

  • Harsh Thermal Conditions: In some cases, high temperatures in the presence of certain reagents can lead to dechlorination.[9] The presence of water and carbon in a salt melt, for instance, has been shown to dechlorinate chlorinated aromatic compounds at high temperatures.[9]

Q4: My reaction has produced a dark, intractable tar instead of a clean product. What went wrong?

A4: Tar formation is a common issue in quinoline synthesis, often stemming from overly aggressive reaction conditions.[7]

  • Exothermic Reactions: Many classic quinoline syntheses, like the Skraup reaction, are notoriously exothermic.[7] Without proper temperature control (e.g., slow addition of reagents, efficient cooling), the reaction can run away, leading to polymerization and decomposition of starting materials and products.

  • Strong Acid Catalysis: Strong acids can catalyze the polymerization of reactants or intermediates, especially if they contain functionalities like α,β-unsaturated carbonyls.[7]

  • High Temperatures: Prolonged heating at elevated temperatures can cause decomposition, particularly with highly functionalized and sensitive molecules like nitro-substituted quinolines.[10]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying byproducts based on common analytical observations.

Observation Potential Cause (Byproduct) Recommended Action
Unexpected peak in HPLC/TLC, more polar than the product. Hydrolysis Products: Amide or carboxylic acid byproducts are more polar than the parent nitrile.Confirm with LC-MS. Look for masses corresponding to M+18 (Amide: C₁₀H₄Cl₂N₃O₃) or M+19 (Carboxylic Acid: C₁₀H₄Cl₂N₂O₄).
Unexpected peak in HPLC/TLC, less polar than the product. Dechlorination Products: Loss of a chlorine atom reduces polarity.Confirm with LC-MS. Look for masses corresponding to M-35 (mono-chloro) or M-70 (de-chloro). Use high-resolution MS to confirm the isotopic pattern change.
Mass spectrum shows a peak with the correct mass but the NMR is complex. Positional Isomers: An isomer may co-elute with your product or have very similar polarity.Utilize 2D-NMR techniques (COSY, HSQC, HMBC) for unambiguous structural assignment.[11] Re-evaluate the synthesis of precursor materials for potential isomeric contamination.
Low yield with a baseline "hump" or multiple unresolved peaks in HPLC. Tar/Polymer Formation: Indicates product/reactant decomposition.Re-optimize reaction conditions. Consider using a moderator like FeSO₄ for exothermic reactions, lowering the temperature, or using a biphasic solvent system to control reactivity.[7]

Part 3: Protocols and Workflows

Protocol 1: HPLC-MS Method for Byproduct Profiling

This protocol provides a general method for separating and identifying common byproducts.

1. Sample Preparation: a. Dissolve the crude reaction mixture in a suitable solvent (e.g., Acetonitrile, THF) to a concentration of ~1 mg/mL. b. Filter the solution through a 0.45 µm syringe filter prior to injection.[12]

2. Instrumentation & Conditions:

  • Instrument: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).[13]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[14]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Detection (UV): Monitor at 225 nm or a wavelength appropriate for the quinoline chromophore.[12]

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

3. Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
20.0595
25.0595
25.1955
30.0955

4. Data Analysis: a. Integrate all peaks in the chromatogram. b. Examine the mass spectrum for each peak to determine its molecular weight. c. Compare the observed masses with the theoretical masses of the expected product and potential byproducts listed in the troubleshooting table.

Diagram: Byproduct Formation Pathways

This diagram illustrates the primary side reactions originating from the target molecule.

Byproducts cluster_hydrolysis Hydrolysis cluster_dechlorination Reductive Dechlorination main 4,8-Dichloro-6-nitroquinoline- 3-carbonitrile (M) amide Amide Byproduct (M+18) main->amide +H2O mono_cl Mono-chloro Byproduct (M-35) main->mono_cl +[H] acid Carboxylic Acid Byproduct (M+19) amide->acid +H2O, -NH3 de_cl De-chloro Byproduct (M-70) mono_cl->de_cl +[H]

Caption: Potential byproduct formation pathways.

Workflow: Troubleshooting Unexpected Results

This workflow provides a logical sequence for identifying an unknown impurity.

Troubleshooting start Observation: Unexpected Peak in Analytical Data (TLC, HPLC, NMR) lcms Perform LC-MS Analysis start->lcms mass_analysis Analyze Mass Spectrum: Determine Molecular Weight & Isotopic Pattern lcms->mass_analysis nmr Isolate Impurity via Prep-HPLC or Column Chromatography nmr_analysis Perform Structural Elucidation (1H, 13C, 2D-NMR) nmr->nmr_analysis identify Hypothesis Formed: Byproduct Tentatively Identified nmr_analysis->identify compare Compare MW with Potential Byproducts (Hydrolysis, Dechlorination, etc.) mass_analysis->compare compare->nmr MW does not match common byproducts compare->identify confirm Final Confirmation: Synthesize Standard or Compare with Literature Data identify->confirm

Caption: Logical workflow for byproduct identification.

References

  • Benchchem. Technical Support Center: Synthesis of Substituted Quinolines.
  • Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7664.
  • LookChem. Purification of Quinoline.
  • Benchchem. Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
  • Kulka, M., & Manske, R. H. F. (1952). The nitration of some quinoline derivatives. Canadian Journal of Chemistry, 30(9), 720-724.
  • Benchchem. Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Canadian Science Publishing. THE NITRATION OF SOME QUINOLINE DERIVATIVES.
  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266.
  • Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?.
  • ResearchGate. THE NITRATION OF SOME QUINOLINE DERIVATIVES.
  • Google Patents. Process for the dechlorination of chlorinated aromatic compounds.
  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Wikipedia. Reductive dechlorination.
  • IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • Chemistry LibreTexts. Chemistry of Nitriles.
  • UKnowledge. Reductive Dechlorination of Toxic Chlorocarbons.
  • Organic Synthesis. Hydrolysis of Nitriles.
  • Chemistry LibreTexts. The Hydrolysis of Nitriles.

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Technical Support Center: Prevention of Degradation of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4,8-Dichloro-6-nitroquinoline-3-carbonitrile (CAS 915369-46-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and best practices for handling and storing this valuable research chemical. Our goal is to ensure the integrity of your experiments by preventing the degradation of this compound.

I. Introduction to the Stability of this compound

This compound is a highly functionalized heterocyclic compound, making it a versatile building block in medicinal chemistry and materials science. However, its chemical structure, featuring two chloro substituents, a nitro group, and a nitrile moiety on a quinoline core, also renders it susceptible to several degradation pathways. The electron-withdrawing nature of the nitro group and the quinoline nitrogen activates the chloro groups towards nucleophilic substitution, while the nitrile group can undergo hydrolysis. Furthermore, nitroaromatic compounds can be sensitive to light.

This guide will provide a comprehensive overview of the potential degradation pathways, troubleshooting for common issues observed during its use, and detailed protocols for its proper handling and storage to maintain its purity and reactivity.

II. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Poor Yields in Subsequent Reactions

  • Potential Cause A: Degradation of the starting material. The most common cause of poor performance in a reaction is the degradation of the starting material. This compound can degrade upon improper storage or handling.

    • Solution:

      • Verify Purity: Before use, verify the purity of your this compound stock using a suitable analytical method such as HPLC or ¹H NMR.

      • Proper Handling: Handle the solid compound in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to atmospheric moisture.

      • Use Fresh Solvent: Ensure that any solvents used to dissolve the compound are anhydrous.

  • Potential Cause B: Hydrolysis during reaction setup. The compound is susceptible to hydrolysis, which can be accelerated by the presence of water in your reaction mixture.

    • Solution:

      • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Set up your reaction under an inert atmosphere (argon or nitrogen).

Issue 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)

  • Potential Cause A: Hydrolysis of the chloro or nitrile groups. The presence of water can lead to the formation of various hydrolysis products. The chloro groups can be substituted by hydroxyl groups, and the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

    • Solution:

      • Analyze for Degradants: Use LC-MS to identify the molecular weights of the impurity peaks. Common hydrolysis products to look for include:

        • Monohydroxy-dichloro-nitroquinoline-3-carbonitrile (loss of one chlorine, addition of one hydroxyl group)

        • Dihydroxy-nitroquinoline-3-carbonitrile (loss of two chlorines, addition of two hydroxyl groups)

        • 4,8-Dichloro-6-nitroquinoline-3-carboxamide (hydrolysis of the nitrile group)

        • 4,8-Dichloro-6-nitroquinoline-3-carboxylic acid (further hydrolysis of the amide)

      • Review Storage Conditions: Check the storage conditions of your compound. It should be stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere.

  • Potential Cause B: Photodegradation. Exposure to light, especially UV light, can cause degradation of nitroaromatic compounds.

    • Solution:

      • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.

      • Minimize Light Exposure During Experiments: Conduct your experiments in a fume hood with the sash down and, if possible, with the lights dimmed or using yellow light.

Issue 3: Color Change of the Solid Compound (e.g., from off-white/yellow to brown)

  • Potential Cause: Decomposition. A significant color change is a strong indicator of decomposition. This can be caused by a combination of factors including exposure to moisture, light, and elevated temperatures.

    • Solution:

      • Discard and Replace: It is highly recommended to discard the discolored compound and obtain a fresh batch.

      • Re-evaluate Storage: Review your storage protocol to prevent future degradation. Refer to the "Best Practices for Storage and Handling" section below.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary predicted degradation pathways are:

  • Hydrolysis: Nucleophilic substitution of the chloro groups at the 4 and 8 positions by water or hydroxide ions to form hydroxylated derivatives. The nitrile group can also be hydrolyzed to an amide and subsequently to a carboxylic acid.

  • Photodegradation: Nitroaromatic compounds can undergo complex photochemical reactions upon exposure to light, potentially leading to the reduction of the nitro group or other rearrangements.

  • Thermal Degradation: At elevated temperatures, the compound may decompose. The specific decomposition products are not well-documented but could involve the loss of the nitro group or other fragmentation.

Q2: How can I confirm the purity of my this compound?

A2: The most reliable methods for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for quantifying the purity and detecting any non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any significant impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for identifying the molecular weights of any impurities, which can help in elucidating their structures and understanding the degradation pathway.

Q3: Is it necessary to handle this compound in a glove box?

A3: While not strictly mandatory for short-duration handling in a well-ventilated fume hood, using a glove box is highly recommended for long-term storage and for weighing and dispensing the solid. This is to minimize exposure to atmospheric moisture, which can lead to hydrolysis. If a glove box is not available, work quickly and efficiently under a stream of dry inert gas.

Q4: What solvents are recommended for dissolving this compound?

A4: The choice of solvent will depend on your specific application. For storage in solution, it is crucial to use anhydrous aprotic solvents such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage as they can act as nucleophiles and potentially displace the chloro groups.

IV. Best Practices for Storage and Handling

To ensure the long-term stability of this compound, please adhere to the following protocols.

Storage:

  • Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles if stored in solution.

  • Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen). If you do not have access to a glove box, you can flush the vial with an inert gas before sealing.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Moisture: Store in a desiccator or a dry, controlled environment. The container should be tightly sealed.

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Dispensing: When weighing and dispensing the solid, do so in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Solutions: Prepare solutions using anhydrous solvents. If you need to store the compound in solution, prepare fresh solutions as needed and store them under an inert atmosphere at a low temperature.

Parameter Recommended Condition Rationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent hydrolysis and oxidation.[1]
Light Protect from light (Amber vial)To prevent photodegradation.[2]
Moisture Store in a desiccatorTo prevent hydrolysis.
Solvent for Storage Anhydrous aprotic solventsTo avoid nucleophilic substitution by protic solvents.

V. Predicted Degradation Pathways

The following diagram illustrates the predicted degradation pathways of this compound based on its chemical structure and the known reactivity of similar compounds.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_photo Photodegradation A This compound B Monohydroxy-dichloro derivative A->B H₂O/OH⁻ (Nucleophilic Substitution) D Carboxamide derivative A->D H₂O (H⁺ or OH⁻) F Reduced nitro group and/or other photoproducts A->F Light (hν) C Dihydroxy derivative B->C H₂O/OH⁻ E Carboxylic acid derivative D->E H₂O (H⁺ or OH⁻)

Caption: Predicted degradation pathways of this compound.

VI. Experimental Protocols: Forced Degradation Study

To investigate the stability of this compound and identify its potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[2]

  • Thermal Degradation: Expose the solid compound to 60°C for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample. LC-MS can be used to identify the mass of the degradation products.

VII. References

  • Echemi. (n.d.). 4,8-dichloro-6-nitro-quinoline-3-carbonitrile. Retrieved from a relevant chemical supplier's website.

  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. Retrieved from a relevant chemical supplier's website.

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from a relevant industry association's website.

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of chlorinated nitroaromatic compounds. Retrieved from a relevant scientific database.

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution. Retrieved from a relevant chemical supplier's website.

  • PubMed. (n.d.). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Retrieved from a relevant scientific database.

  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from a relevant scientific database.

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from a relevant scientific database.

  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

Sources

Technical Support Center: Alternative Synthetic Strategies for 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4,8-Dichloro-6-nitroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound, serving as a critical building block in medicinal chemistry and materials science. Its synthesis, however, presents notable challenges, including the use of hazardous reagents, harsh reaction conditions, and potential for low yields. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource outlining established and alternative synthetic strategies. It is designed as a troubleshooting-focused support center to proactively address common experimental issues, ensuring safer, more efficient, and reproducible outcomes.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of the target molecule.

Q1: What are the primary challenges and hazards associated with the traditional synthesis of this molecule?

A1: Traditional routes often rely on the Vilsmeier-Haack reaction for formylation and cyclization, followed by chlorination and nitration steps. The primary challenges and hazards include:

  • Use of Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic fumes of hydrochloric and phosphoric acid.[1][2] Its handling requires stringent safety protocols, including use in a certified chemical fume hood with appropriate personal protective equipment (PPE).[3][4] Long-term exposure can lead to severe respiratory damage.[1] Furthermore, POCl₃ is a precursor to chemical weapons and its acquisition is controlled under the Chemical Weapons Convention.[3][5]

  • Harsh Reaction Conditions: High temperatures are often required, which can lead to the formation of tarry by-products and complex purification challenges.[6]

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the starting acetanilide. Electron-withdrawing groups can significantly decrease reactivity and yield.[7][8]

  • Workup and Purification: The quenching of the reaction mixture is highly exothermic and requires careful addition to ice.[9] The resulting product often requires extensive purification by column chromatography or recrystallization to remove persistent impurities.[10]

Q2: How do I select the most appropriate synthetic route for my research needs?

A2: The choice of synthetic route depends on several factors:

  • Scale: Some methods are well-suited for small-scale laboratory synthesis but may not be easily scalable for pilot or industrial production.

  • Available Starting Materials: The commercial availability and cost of precursors for each route can be a deciding factor.[11]

  • Safety Equipment and Protocols: Your laboratory's capacity to safely handle hazardous reagents like POCl₃ will dictate whether certain routes are feasible.

  • Desired Purity: Some routes may yield a cleaner crude product, simplifying downstream purification.

  • Environmental Impact: Newer, "greener" methodologies may utilize less hazardous solvents and reagents or employ catalytic systems.[12]

Section 2: The Vilsmeier-Haack Approach: A Critical Review & Troubleshooting

The Vilsmeier-Haack reaction is a common method for constructing the 2-chloro-3-formylquinoline core, which is a precursor to the target molecule. This involves reacting an appropriate acetanilide with the Vilsmeier reagent (formed from POCl₃ and DMF), followed by nitration and further transformations.

Troubleshooting Guide: Vilsmeier-Haack Cyclization

Issue 1: Low or no yield of the desired 2-chloro-3-formyl quinoline intermediate.

  • Potential Cause A: Poor Reagent Quality. The Vilsmeier reagent's formation is critical and highly sensitive to moisture.[7]

    • Solution: Always use fresh, anhydrous N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Ensure reagents have been stored properly under inert conditions. Old DMF can contain dimethylamine impurities that consume the reagent.[7]

  • Potential Cause B: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: An excess of the Vilsmeier reagent is often necessary. Optimization studies may be required, but a molar ratio of 3-5 equivalents of POCl₃ relative to the acetanilide substrate is a common starting point.[7]

  • Potential Cause C: Deactivated Substrate. Electron-withdrawing groups on the acetanilide precursor can render the aromatic ring less nucleophilic, hindering the electrophilic substitution reaction.

    • Solution: For deactivated substrates, consider using micellar media (e.g., CTAB in acetonitrile) which can enhance reaction rates and yields.[8] Alternatively, increasing the reaction temperature or time may be necessary, but this should be monitored carefully by TLC to avoid decomposition.[6]

Issue 2: The reaction mixture turns dark or forms a tar-like substance.

  • Potential Cause: Overheating or Prolonged Reaction Time. Harsh conditions can lead to polymerization and decomposition of starting materials and products.[6]

    • Solution: Maintain strict temperature control. The Vilsmeier reagent should be pre-formed at 0°C before the dropwise addition of the substrate solution.[7] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to the workup.

Issue 3: No precipitate forms after pouring the reaction mixture onto crushed ice.

  • Potential Cause: Product remains protonated in acidic solution. The reaction generates a significant amount of acid, which protonates the basic quinoline nitrogen, forming a water-soluble quinolinium salt.[9]

    • Solution: After quenching on ice, the mixture must be carefully neutralized. Add a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide dropwise with vigorous stirring until the pH is neutral to slightly basic (pH 7-8).[6][7] This deprotonates the product, causing it to precipitate. The solid can then be collected by filtration.[7]

Experimental Workflow: Vilsmeier-Haack Synthesis

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation & Cyclization cluster_workup Workup & Isolation reagent_prep 1. Charge anhydrous DMF to a flask under N₂ cool 2. Cool to 0°C (ice bath) reagent_prep->cool add_pocl3 3. Add POCl₃ dropwise (maintain 0°C) cool->add_pocl3 stir_reagent 4. Stir at 0°C for 30-60 min add_pocl3->stir_reagent add_sub 6. Add substrate solution dropwise to Vilsmeier reagent at 0°C stir_reagent->add_sub prep_sub 5. Dissolve Acetanilide in anhydrous DMF prep_sub->add_sub heat 7. Heat reaction mixture (e.g., 70-80°C) add_sub->heat monitor 8. Monitor by TLC until SM is consumed heat->monitor quench 9. Pour hot reaction mixture carefully onto crushed ice monitor->quench neutralize 10. Neutralize with aq. base (e.g., NaHCO₃) to pH 7-8 quench->neutralize filter 11. Collect precipitate by filtration neutralize->filter wash_dry 12. Wash solid with cold water and dry under vacuum filter->wash_dry caption Workflow for Vilsmeier-Haack Quinoline Synthesis.

Caption: Workflow for Vilsmeier-Haack Quinoline Synthesis.

Section 3: Alternative Strategy - Modified Friedländer Annulation

The Friedländer synthesis is a powerful method for quinoline construction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[13][14] A key limitation is the availability of the required 2-aminoaryl precursors.[11] A modern, more versatile approach involves the in situ reduction of a readily available 2-nitroaryl precursor, followed by domino condensation and cyclization.[11]

Introduction to the Strategy

This alternative avoids the direct use of POCl₃ for the core ring formation. It starts with a suitable 2-nitrobenzoyl derivative and an active methylene nitrile (e.g., malononitrile). The nitro group is reduced in situ (e.g., using iron in acetic acid or catalytic transfer hydrogenation), generating a transient 2-amino intermediate which immediately undergoes condensation and cyclization to form the quinoline ring. Subsequent chlorination and nitration steps would then be performed.

Detailed Protocol: In Situ Reduction & Friedländer Annulation
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-nitroaryl ketone/aldehyde (1.0 eq.), the active methylene nitrile (1.2 eq.), and a solvent such as glacial acetic acid.

  • Reduction: Add a reducing agent, such as iron powder (3.0-5.0 eq.).

  • Reaction: Heat the mixture to reflux (e.g., 110-120°C) and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and neutralize carefully with a base (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[10]

Troubleshooting Guide: Modified Friedländer Synthesis

Issue 1: The reaction stalls, with starting material remaining even after prolonged heating.

  • Potential Cause A: Inefficient Reduction. The reduction of the nitro group is the first and critical step. The activity of the reducing agent may be insufficient.

    • Solution: Ensure the iron powder is finely divided and activated (e.g., by pre-washing with dilute HCl). Alternatively, consider other reduction systems like tin(II) chloride (SnCl₂) in ethanol or catalytic transfer hydrogenation (e.g., palladium on carbon with a hydrogen donor).

  • Potential Cause B: Reversible Knoevenagel Condensation. The initial condensation step can be reversible.[11]

    • Solution: Ensure acidic conditions (like acetic acid) are maintained to catalyze both the reduction and the subsequent cyclization/dehydration steps effectively. For some substrates, a stronger acid catalyst like p-toluenesulfonic acid might be beneficial.[14]

Issue 2: Formation of multiple side products, complicating purification.

  • Potential Cause: Self-condensation or side reactions of the active methylene compound. Under the reaction conditions, the active methylene nitrile can undergo self-condensation or other undesired reactions.

    • Solution: Control the stoichiometry carefully; avoid a large excess of the nitrile. Adding the reducing agent portion-wise may also help to control the concentration of the reactive amino intermediate, favoring the desired intramolecular cyclization over intermolecular side reactions.

Issue 3: Dehalogenation of the product during a catalytic reduction step.

  • Potential Cause: If using catalytic hydrogenation (e.g., Pd/C, H₂) on a halogenated substrate, reductive dehalogenation is a common side reaction.

    • Solution: Avoid catalytic hydrogenation if halogens are already present. If it must be used, add a dehalogenation suppressor like morpholine or use a poisoned catalyst (e.g., Lindlar's catalyst).[15] For this specific route, it is preferable to perform chlorinations after the quinoline ring is formed.

Logical Relationship Diagram: Modified Friedländer Synthesis

G Start 2-Nitroaryl Ketone + Active Methylene Nitrile Reduction In Situ Reduction of Nitro Group (e.g., Fe/AcOH) Start->Reduction Intermediate Transient 2-Aminoaryl Ketone Reduction->Intermediate Condensation Knoevenagel Condensation Intermediate->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Substituted Quinoline-3-carbonitrile Cyclization->Product PostMods Downstream Functionalization (Chlorination, Nitration) Product->PostMods caption Key stages in the modified Friedländer synthesis.

Caption: Key stages in the modified Friedländer synthesis.

Section 4: Comparative Summary of Synthetic Strategies

This table provides a high-level comparison to aid in route selection.

ParameterVilsmeier-Haack RouteModified Friedländer Route
Key Reagents Acetanilide, POCl₃, DMF2-Nitroaryl ketone, Active methylene nitrile, Reducing agent (e.g., Fe)
Primary Hazard Highly corrosive and toxic POCl₃[5]Flammable solvents, handling of metal powders
Scalability Well-established but hazardous on a large scaleMore amenable to scale-up with appropriate engineering controls
Substrate Scope Sensitive to electronically deactivated substrates[8]Broad scope, tolerant of various functional groups[11]
Typical Yield Moderate to GoodGood to Excellent
Green Chemistry Aspect Poor; uses hazardous stoichiometric reagentBetter; avoids POCl₃, uses recoverable metals

Section 5: References

  • Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health (NIH).

  • Phosphorus oxychloride. Lanxess.

  • Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Benchchem.

  • Phosphorus oxychloride | POCl3. PubChem.

  • Phosphorus Oxychloride | PDF. Scribd.

  • PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals - NOAA.

  • Chapter: 5 Phosphorus Oxychloride. National Academies of Sciences, Engineering, and Medicine.

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.

  • Friedländer synthesis. Wikipedia.

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate.

  • Process for the reduction of halo nitro aromatic compounds. Google Patents.

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate.

  • List of purification methods in chemistry. Wikipedia.

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health (NIH).

Sources

Technical Support Center: Purification of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,8-dichloro-6-nitroquinoline-3-carbonitrile (CAS 915369-46-9). This guide is designed for researchers, scientists, and drug development professionals who are working with this complex heterocyclic compound. Given its multiple reactive functional groups—dihalogenated quinoline, a nitro group, and a nitrile—its synthesis can often yield a crude product contaminated with various impurities. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the specific synthetic route employed. However, based on the known reactivity of quinoline precursors, common impurities often include:

  • Starting Materials: Unreacted precursors from multi-step syntheses.

  • Isomeric Byproducts: Incomplete or alternative cyclization can lead to isomers. For instance, in syntheses like the Friedländer or Skraup, undesired regioisomers can form.[1][2]

  • Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which can convert it to a carboxamide (-CONH₂) or a carboxylic acid (-COOH).[3]

  • Dechlorination Products: Partial reduction or side reactions may lead to monochloro-nitroquinoline derivatives.

  • Polymeric/Tarry Materials: Strong acid and high-temperature conditions, common in quinoline synthesis, can cause polymerization of reactants or intermediates, resulting in tar-like residues.[1][4]

  • Over-nitrated or Incompletely Nitrated Species: If nitration is a key step, impurities with either too many or too few nitro groups can arise.

Q2: What is the best initial strategy for purifying the crude product?

A2: For a solid crude product, recrystallization is the most efficient first-line purification technique. It is excellent for removing small amounts of impurities that have different solubility profiles from the target compound.[5] If the product oils out, is heavily contaminated with multiple byproducts of similar polarity, or remains impure after recrystallization, flash column chromatography is the recommended next step.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the primary tool for real-time monitoring.

  • System Selection: A good starting solvent system for TLC is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] A 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is a common starting point.

  • Visualization: The highly conjugated, nitro-containing structure of the target compound should be strongly UV-active. Visualize the TLC plate under a UV lamp at 254 nm.

  • Purity Check: A pure compound should ideally show a single, well-defined spot. The presence of multiple spots indicates impurities. The relative position (Rƒ value) of the spots can help in designing a column chromatography separation.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My crude product is a dark, oily, or tarry substance and will not solidify.

  • Probable Cause: This is often due to the presence of significant amounts of polymeric byproducts or residual high-boiling solvents (like DMF or DMSO). Polymerization is a common side reaction in quinoline syntheses that use strong acids and high temperatures.[1][4]

  • Solution Strategy:

    • Trituration: Try stirring the oil vigorously with a non-polar solvent in which the product is poorly soluble but the impurities are, such as hexanes or diethyl ether. This can sometimes induce crystallization of the product or wash away the oily impurities.

    • Aqueous Workup: If not already performed, dissolve the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane) and wash it with water, then a brine solution. This can help remove residual acids or highly polar starting materials.

    • Direct to Chromatography: If trituration fails, the most effective solution is to proceed directly to flash column chromatography. Adsorb the crude oil onto a small amount of silica gel and load it onto the column as a dry powder.

Problem 2: After recrystallization, my product's melting point is broad, or analytical data (TLC/NMR) still shows impurities.

  • Probable Cause: The chosen recrystallization solvent may not be optimal, or the impurities may have very similar solubility profiles to the desired product.

  • Solution Strategy:

    • Re-evaluate Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] For this compound, which is a relatively polar molecule, consider solvents like ethanol, isopropanol, acetonitrile, or toluene.

    • Use a Two-Solvent System: If a single solvent is ineffective, a two-solvent system can provide better selectivity.[7] Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., acetone, ethyl acetate) and then slowly add a "poor" hot solvent (e.g., hexanes, heptane) until the solution becomes faintly cloudy.[7] Allow it to cool slowly.

    • Perform a Second Recrystallization: Sometimes a second pass is necessary to achieve high purity.

    • Switch to Chromatography: If recrystallization fails to remove a persistent impurity, it is likely that its polarity and solubility are too similar to your product's. Flash column chromatography will be necessary.

Problem 3: My product has a persistent yellow or brownish color, even after initial purification.

  • Probable Cause: Colored impurities are common in nitrated aromatic compounds.[8] These can be residual starting materials, oxidation products, or trace polymeric materials that are strongly adsorbed by the crystals.

  • Solution Strategy:

    • Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.[5] The charcoal adsorbs many colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]

    • Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to yield loss.

Section 3: Visual Workflows and Data

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the state of the crude product and initial purity assessment.

Purification_Strategy start Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil/Tar) is_pure_tlc Purity Check by TLC: Single Spot? chromatography Perform Flash Column Chromatography is_pure_tlc->chromatography No final_product Pure Product (Verify by NMR, HPLC, MS) is_pure_tlc->final_product Yes recrystallize->is_pure_tlc is_pure_tlc_after is_pure_tlc_after chromatography->is_pure_tlc_after Purity Check by TLC: Single Spot? is_solid_after is_solid_after triturate->is_solid_after Did it solidify? re_eval Re-evaluate Purification (Try different method) is_solid_after->recrystallize Yes is_solid_after->chromatography No is_pure_tlc_after->final_product Yes is_pure_tlc_after->re_eval No

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. In the realm of medicinal chemistry, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. This guide provides an in-depth, comparative analysis of the essential spectroscopic and analytical techniques required for the structural validation of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile , a highly functionalized quinoline derivative.

While specific experimental data for this exact molecule is not widely published, this guide will leverage established principles of spectroscopic interpretation and comparative data from structurally related compounds to provide a robust framework for its characterization. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography, explaining the causality behind experimental choices and providing self-validating protocols.

The Imperative of Multi-Technique Validation

No single analytical technique can unequivocally determine the structure of a complex organic molecule like this compound. A synergistic approach, integrating data from multiple orthogonal techniques, is essential. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides the confidence required for advancing a compound in a research or development pipeline.

Molecule Molecule NMR NMR Spectroscopy (Connectivity) Molecule->NMR MS Mass Spectrometry (Molecular Weight & Formula) Molecule->MS IR IR Spectroscopy (Functional Groups) Molecule->IR X-ray X-ray Crystallography (3D Structure) Molecule->X-ray Structure Validated Structure NMR->Structure MS->Structure IR->Structure X-ray->Structure

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be indispensable.

Expertise & Experience: Causality in NMR

The substitution pattern of the quinoline ring dictates the expected chemical shifts and coupling constants. The presence of electron-withdrawing groups (two chloro, one nitro, and one cyano group) will significantly deshield the aromatic protons and carbons, pushing their signals downfield in the NMR spectrum.

A comprehensive NMR analysis would involve a suite of experiments beyond simple 1D spectra. 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning proton and carbon signals, especially in complex aromatic systems where signal overlap is common.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical, as it can influence chemical shifts.

  • ¹H NMR Acquisition : Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is standard to simplify the spectrum.[2] Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[3]

  • 2D NMR Acquisition (COSY, HSQC, HMBC) : Standard pulse programs should be utilized. These experiments provide crucial connectivity information, revealing which protons are coupled to each other (COSY), which protons are directly attached to which carbons (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ 1H ¹H NMR Dissolve->1H 13C ¹³C NMR 1H->13C 2D 2D NMR (COSY, HSQC) 13C->2D Assign Assign Signals 2D->Assign Correlate Correlate Data Assign->Correlate Structure Confirm Connectivity Correlate->Structure

Caption: Workflow for NMR-based structural elucidation.

Predicted NMR Data & Comparative Analysis

Based on the structure and data from related substituted quinolines, the following spectral features are anticipated.[1][2]

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Proton Chemical Shift (δ, ppm)
H-2~9.0-9.2 (s)
H-5~8.7-8.9 (d)
H-7~8.4-8.6 (d)

Note: Predicted shifts are relative to TMS in CDCl₃. The absence of a proton at positions 3, 4, 6, and 8 simplifies the ¹H spectrum, leaving three singlets or narrow doublets in the aromatic region.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a molecule. This is a critical first step in structural validation.

Expertise & Experience: Ionization and Fragmentation

For a molecule like this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique, likely yielding a strong protonated molecular ion peak [M+H]⁺. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature. The relative abundance of the M, M+2, and M+4 peaks should be approximately 9:6:1.

Electron Ionization (EI), a harder technique, would induce fragmentation, providing clues about the molecule's structure. Expected fragmentation pathways would include the loss of the nitro group (NO₂) and chlorine atoms.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample directly into a high-resolution mass spectrometer, such as an Orbitrap or TOF (Time-of-Flight) instrument, using ESI in positive ion mode.

  • Data Acquisition : Acquire the spectrum over a mass range that includes the expected molecular weight (268.06 g/mol ).

  • Data Analysis : Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition. Compare the measured isotopic pattern with the theoretical pattern for C₁₀H₄Cl₂N₃O₂.

Sample Dilute Sample (~1 mg/mL) Infuse Infuse into HRMS (ESI+) Sample->Infuse Acquire Acquire Spectrum Infuse->Acquire Analyze Analyze Data Acquire->Analyze Formula Confirm Elemental Composition Analyze->Formula

Caption: High-resolution mass spectrometry workflow.

Predicted MS Data
Technique Expected Ion (m/z) Key Feature
HRMS (ESI+)~269.9729 ([M+H]⁺)Exact mass confirms elemental formula C₁₀H₄Cl₂N₃O₂.
LRMS (ESI+)268, 270, 272Characteristic 9:6:1 isotopic pattern for two chlorine atoms.
MS (EI)267 (M⁺), 222, 186Fragmentation pattern showing loss of NO₂ and Cl.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6]

Expertise & Experience: Interpreting Vibrational Modes

The IR spectrum of this compound will be dominated by several key absorbances. The nitrile (C≡N) stretch is a sharp, intense band that is highly diagnostic. The nitro group (NO₂) will show two strong stretching vibrations. The aromatic C=C and C=N bonds of the quinoline ring will also be prominent.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation : For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a transparent disk.[3] Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid powder.

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum should be acquired first for correction.[3]

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C≡N (Nitrile)~2220-2240Sharp, Strong
NO₂ (Nitro Asymmetric Stretch)~1520-1560Strong
NO₂ (Nitro Symmetric Stretch)~1340-1360Strong
C=C, C=N (Aromatic)~1600-1450Medium to Strong
C-Cl (Chloro)~1000-1100Medium

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure, revealing the precise 3D arrangement of atoms and intermolecular interactions in the solid state.[7]

Expertise & Experience: From Crystal to Structure

The primary challenge is often growing diffraction-quality single crystals. This can be a process of trial and error, exploring various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, the diffraction data provides the electron density map from which the atomic positions are determined.[8]

Experimental Protocol: X-ray Crystallography
  • Crystallization : Attempt to grow single crystals by slowly evaporating a solution of the compound in various solvents (e.g., ethyl acetate, dichloromethane, acetone).

  • Data Collection : Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement : The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.

A detailed crystallographic analysis would provide precise bond lengths, bond angles, and information on how the molecules pack in the crystal lattice, which can be influenced by intermolecular interactions.[9]

Conclusion

The structural validation of This compound requires a meticulous and multi-faceted analytical approach. By combining the connectivity information from advanced NMR techniques, the molecular formula from high-resolution mass spectrometry, functional group identification from IR spectroscopy, and, ideally, the definitive 3D structure from X-ray crystallography, researchers can have the utmost confidence in the identity and purity of this complex heterocyclic compound. This guide provides the necessary framework, grounded in established scientific principles and comparative data, to achieve that goal.

References
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  • BenchChem. (2025).
  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • Klasinc, L., et al. (1986). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
  • Genedi, K. S., et al. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Woińska, M., et al. (2023). Enhancing hydrogen positions in X-ray structures of transition metal hydride complexes with dynamic quantum crystallography.
  • Nedolya, N. A., et al. (2024). One-Pot Synthesis of 2-(Alkylsulfanyl)quinolines from Aryl Isothiocyanates and Allenes or Alkynes.
  • Kollár, L., et al. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
  • BLDpharm. (n.d.). This compound.
  • ResearchGate. (2025). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.
  • BOC Sciences. (n.d.). CAS 915369-46-9 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile.
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  • Santa Cruz Biotechnology. (n.d.). 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile.
  • Ilaš, J., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • MDPI. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Echemi. (n.d.). 4,8-dichloro-6-nitro-quinoline-3-carbonitrile.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 4,8-Dichloro-6-nitro-3-quinolinecarbonitrile.
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  • Simpson, J. C. E., & Wright, P. H. (1948). Derivatives of 4-chloro- and 6-nitro-quinoline. Journal of the Chemical Society.
  • Xu, L., et al. (2011). 8-Nitroquinoline.
  • ChemicalBook. (n.d.). 6-NITROQUINOLINE(613-50-3) 1H NMR spectrum.
  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark.
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Sources

A Comparative Guide to 4,8-Dichloro-6-nitroquinoline-3-carbonitrile and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] The strategic placement of various functional groups on this heterocyclic system allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in drug discovery. This guide provides an in-depth comparison of 4,8-dichloro-6-nitroquinoline-3-carbonitrile with its constitutional isomers, offering insights into their chemical reactivity, physicochemical properties, and potential biological significance. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel quinoline-based compounds.

Introduction to Substituted Quinolines in Medicinal Chemistry

Quinoline and its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The introduction of electron-withdrawing groups, such as chloro and nitro substituents, can significantly modulate the electron density of the quinoline ring system, thereby influencing its reactivity and interaction with biological targets. The nitrile group at the 3-position further enhances the molecule's potential as a versatile synthetic intermediate and a pharmacologically active entity.[4] Understanding the subtle differences arising from the varied positioning of these substituents is paramount for the rational design of new therapeutic agents.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

While comprehensive experimental data for this compound is not extensively available in the public domain, we can predict its properties and compare them with known data for related isomers. The following table summarizes key physicochemical parameters, combining data from chemical suppliers and predicted values based on structure-activity relationships.[5][6][7]

Table 1: Comparative Physicochemical Properties of Dichloro-nitroquinoline Isomers

PropertyThis compound5,8-Dichloro-6-nitroquinoline4,7-Dichloro-6-nitroquinazoline*
Molecular Formula C₁₀H₃Cl₂N₃O₂[1]C₉H₄Cl₂N₂O₂[7]C₈H₃Cl₂N₃O₂[8]
Molecular Weight 268.06 g/mol [1]243.05 g/mol [7]244.04 g/mol [8]
Melting Point (°C) Not available135-136[7]269.0–270.5[8]
Boiling Point (°C) 456.1 (Predicted)[6]Not availableNot available
Density (g/cm³) 1.66 (Predicted)[6]Not availableNot available
LogP (Predicted) 3.84[6]Not availableNot available

Note: 4,7-Dichloro-6-nitroquinazoline is a closely related heterocyclic analogue included for its well-documented experimental data.

Spectroscopic Profile

Detailed spectroscopic data for this compound is not publicly available. However, based on the principles of NMR and IR spectroscopy, a predicted spectral profile can be outlined for comparative purposes.

Predicted ¹H NMR Spectrum for this compound: The spectrum is expected to show distinct aromatic protons with chemical shifts influenced by the electron-withdrawing chloro, nitro, and cyano groups. The protons on the quinoline ring would likely appear in the downfield region (δ 7.5-9.0 ppm).

Predicted ¹³C NMR Spectrum for this compound: The spectrum would display ten distinct carbon signals, with the carbon atoms attached to the chloro, nitro, and cyano groups exhibiting characteristic chemical shifts.

Predicted IR Spectrum for this compound: Key vibrational bands would include those for the C≡N stretch (around 2220-2240 cm⁻¹), asymmetric and symmetric NO₂ stretching (around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively), and C-Cl stretching (around 600-800 cm⁻¹).

Synthesis and Reactivity: A Comparative Perspective

The synthesis of substituted quinolines can be achieved through various established methods, often involving multi-step sequences.[9] For the target compound and its isomers, a plausible synthetic approach would involve the cyclization of an appropriately substituted aniline precursor, followed by functional group interconversions.

General Synthetic Workflow

G A Substituted Aniline B Cyclization A->B e.g., Skraup or Friedländer synthesis C Quinoline Core B->C D Functional Group Interconversion C->D Nitration, Chlorination, Cyanation E Target Molecule D->E G cluster_0 Reactivity in SNAr High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Lower Reactivity Lower Reactivity 7-Chloro-6-nitroquinoline\n(ortho-nitro) 7-Chloro-6-nitroquinoline (ortho-nitro) 7-Chloro-6-nitroquinoline\n(ortho-nitro)->High Reactivity This compound\n(para-nitro to C8-Cl) This compound (para-nitro to C8-Cl) This compound\n(para-nitro to C8-Cl)->Moderate Reactivity 4-Chloro-7-nitroquinoline\n(meta-like relationship) 4-Chloro-7-nitroquinoline (meta-like relationship) 4-Chloro-7-nitroquinoline\n(meta-like relationship)->Lower Reactivity G Substituted Quinoline Substituted Quinoline Inhibition of Protein Kinases Inhibition of Protein Kinases Substituted Quinoline->Inhibition of Protein Kinases Induction of Apoptosis Induction of Apoptosis Substituted Quinoline->Induction of Apoptosis Generation of ROS Generation of ROS Substituted Quinoline->Generation of ROS Antimicrobial Activity Antimicrobial Activity Substituted Quinoline->Antimicrobial Activity Anticancer Activity Anticancer Activity Inhibition of Protein Kinases->Anticancer Activity Induction of Apoptosis->Anticancer Activity Generation of ROS->Anticancer Activity

Sources

A Technical Guide to the Comparative Biological Activity of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] The inherent versatility of the quinoline ring system allows for extensive structural modifications, leading to the development of potent therapeutic agents, particularly in the realm of oncology.[2] This guide provides an in-depth comparative analysis of the biological activity of 4,8-dichloro-6-nitroquinoline-3-carbonitrile and its analogs, focusing on their anticancer properties. By examining the structure-activity relationships (SAR), we aim to provide valuable insights for the rational design of more effective and selective anticancer drug candidates.

The Core Scaffold: Understanding the Contributions of Key Substituents

The parent compound, this compound, possesses a unique combination of substituents that are hypothesized to contribute significantly to its biological activity. The presence of electron-withdrawing groups like chlorine and nitro moieties on the quinoline ring is known to modulate the cytotoxic potential of the core structure.[3]

  • The Quinoline-3-carbonitrile Moiety: The carbonitrile group at the 3-position is a common feature in many biologically active quinoline derivatives and has been associated with a range of pharmacological effects.[1]

  • Chloro Substituents at C4 and C8: Halogenation, particularly with chlorine, at various positions of the quinoline ring has been shown to enhance anticancer activity. The specific placement at the 4 and 8 positions likely influences the molecule's electronic properties and its interaction with biological targets.

  • Nitro Group at C6: The nitro group is a strong electron-withdrawing group that can significantly impact the molecule's reactivity and its ability to participate in crucial biological processes within cancer cells, potentially through the generation of reactive oxygen species (ROS) or by acting as a bio-reductive group.[3]

Comparative Anticancer Activity: A Structure-Activity Relationship (SAR) Analysis

While direct comparative studies on a comprehensive series of this compound analogs are limited, we can infer valuable SAR insights by analyzing the biological data of structurally related quinoline derivatives from various studies. The following sections dissect the influence of substitutions at key positions on the quinoline ring.

Substitutions at the 4-Position

The 4-position of the quinoline ring is a critical site for modification, and alterations at this position can dramatically influence anticancer activity. Studies on related 4-anilinoquinoline-3-carbonitriles have demonstrated that the nature of the substituent at the 4-position is crucial for potent and irreversible inhibition of receptor tyrosine kinases like EGFR and HER-2.

Influence of Substituents on the Benzenoid Ring (Positions 5, 6, 7, and 8)

The electronic and steric properties of substituents on the benzene portion of the quinoline ring play a pivotal role in determining the cytotoxic potency and selectivity of the compounds.

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups, such as the nitro group at C6, is often associated with enhanced anticancer activity. Conversely, the effect of electron-donating groups can vary depending on their nature and position.

  • Halogenation: As seen in the parent compound, chlorine substitution is a key feature. Studies on other quinoline derivatives have shown that the position and type of halogen can significantly impact activity. For instance, some 6-chloro analogues of 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile have been found to be highly active.[4]

  • Positional Isomerism: The specific location of substituents is critical. For example, the anticancer activity of chloro-nitroquinoline derivatives is highly dependent on the relative positions of the chloro and nitro groups.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro anticancer activity of various substituted quinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative basis for comparison. It is important to note that direct comparisons between different studies should be approached with caution due to variations in experimental conditions and cell lines used.

Table 1: Cytotoxicity of Substituted Quinoline-3-carbonitrile Analogs and Related Derivatives

Compound IDSubstituentsCancer Cell LineIC50/GI50 (µM)Reference
13e Varied heterocycles at C4 of pyridine, varied substituents on quinolinePC-3 (Prostate)2.61[5]
13e Varied heterocycles at C4 of pyridine, varied substituents on quinolineKG-1 (Leukemia)3.56[5]
13h Varied heterocycles at C4 of pyridine, varied substituents on quinolinePC-3 (Prostate)4.68[5]
13h Varied heterocycles at C4 of pyridine, varied substituents on quinolineKG-1 (Leukemia)2.98[5]
Quinoline 13 C-6 substituted 2-phenylquinolineHeLa (Cervical)8.3[6]
Quinoline 12 C-6 substituted 2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[6]
Quinoline 11 C-6 substituted 2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)34.34[6]
Compound 9i Quinoline-chalcone hybridA549 (Lung)3.91[7]
Compound 9i Quinoline-chalcone hybridK-562 (Leukemia)1.91[7]
Compound 9j Quinoline-chalcone hybridA549 (Lung)5.29[7]
Compound 9j Quinoline-chalcone hybridK-562 (Leukemia)2.67[7]
Compound 5a Quinoline-based EGFR/HER-2 inhibitorMCF-7 (Breast)0.025-0.082 (GI50)[8]
Compound 5a Quinoline-based EGFR/HER-2 inhibitorA-549 (Lung)0.025-0.082 (GI50)[8]
Compound 6c 6-nitro-4-substituted quinazolineHCT-116 (Colon)Superior to Gefitinib[9][10]
Compound 6c 6-nitro-4-substituted quinazolineA549 (Lung)Nearly equal to Gefitinib[9][10]

Potential Mechanisms of Action

The anticancer activity of this compound analogs is likely multifactorial, involving the modulation of several key signaling pathways that are often dysregulated in cancer.

Inhibition of Protein Kinases

A prominent mechanism for many quinoline-based anticancer agents is the inhibition of protein kinases.[11] These enzymes are critical components of signaling pathways that control cell proliferation, survival, and differentiation. Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

kinase_inhibition Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER-2) Substrate Substrate Protein Receptor->Substrate Phosphorylates Analog Quinoline-3-carbonitrile Analog Analog->Receptor Inhibits ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by quinoline analogs.

Induction of Apoptosis

A common mechanism of action for effective anticancer drugs is the induction of apoptosis, or programmed cell death. Quinoline derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[3]

apoptosis_pathway Analog Quinoline-3-carbonitrile Analog ROS Increased ROS Analog->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by quinoline analogs.

Experimental Protocols

The evaluation of the anticancer activity of quinoline derivatives relies on a series of robust and validated in vitro assays. The following provides a detailed methodology for a key experiment.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow of the MTT Cytotoxicity Assay

mtt_workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations of quinoline analogs) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours, formation of formazan) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (at ~570 nm) F->G H 8. Data Analysis (Calculate IC50 values) G->H

Caption: Step-by-step workflow of a typical MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The quinoline analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Reagent Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is then determined from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The analysis of related compounds suggests that the chloro and nitro substituents are key determinants of biological activity. Future research should focus on the systematic synthesis and evaluation of a focused library of analogs to further elucidate the structure-activity relationships. Specifically, exploring a variety of substituents at the 4-position and investigating the impact of different halogen and electron-withdrawing groups on the benzenoid ring could lead to the discovery of compounds with enhanced potency and selectivity. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational optimization and potential clinical translation.

References

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
  • Cytotoxicity of these compounds (3 a–c, 4 a–c and 5)
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  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells.
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  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
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comparative analysis of quinoline-based pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Quinoline-Based Pharmaceutical Intermediates for Drug Development

Authored by a Senior Application Scientist

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its rigid structure and versatile sites for substitution have made it a "privileged scaffold" in drug discovery, leading to the development of critical medicines for malaria, cancer, bacterial infections, and inflammatory diseases.[3][4][5][6] The journey from a simple chemical concept to a life-saving drug is paved with crucial building blocks known as pharmaceutical intermediates. The selection of an appropriate quinoline intermediate is a critical decision point in the drug development pipeline, profoundly influencing the efficiency of synthesis, the novelty of the final compound, and its ultimate biological activity.

This guide provides a comparative analysis of key quinoline-based pharmaceutical intermediates. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, performance, and analytical validation of these vital compounds. We will move beyond simple protocols to explain the causality behind experimental choices, providing a framework for rational decision-making in your research endeavors.

The Foundation: A Comparative Overview of Core Quinoline Synthesis Reactions

The properties of any quinoline-based intermediate are intrinsically linked to the method used to construct its core bicyclic system. Several classic named reactions have been developed, each with distinct advantages and limitations that dictate their suitability for generating specific intermediates. Understanding these foundational pathways is essential for any medicinal chemist.[7]

The choice of synthesis is a strategic one: the Skraup synthesis, for instance, is one of the oldest methods but involves harsh acidic conditions and oxidizing agents, which may not be suitable for sensitive substrates.[8][9] In contrast, the Friedländer synthesis offers a more direct route by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often under milder acidic or basic catalysis.[2][7] However, its primary limitation is the availability of the required ortho-substituted anilines. The Gould-Jacobs reaction is particularly valuable for producing 4-hydroxyquinolines (which exist as 4-quinolones), key precursors for quinolone antibiotics, by reacting an aniline with diethyl ethoxymethylenemalonate (EMME).[7][10]

The following diagram illustrates the conceptual pathways from a common starting material (aniline or its derivatives) to the core quinoline scaffold using these different classical methods.

G Aniline Aniline / Derivatives Skraup Skraup / Doebner-von Miller Aniline->Skraup Combes Combes Aniline->Combes GouldJacobs Gould-Jacobs Aniline->GouldJacobs Glycerol Glycerol / α,β-Unsaturated Carbonyls Glycerol->Skraup BetaKetoester β-Ketoesters BetaKetoester->Combes OrthoAminoKetone o-Aminoaryl Ketones/ Aldehydes Friedlander Friedländer OrthoAminoKetone->Friedlander EMME EMME EMME->GouldJacobs QuinolineCore Substituted Quinoline Scaffold Skraup->QuinolineCore Combes->QuinolineCore Friedlander->QuinolineCore GouldJacobs->QuinolineCore via 4-Quinolone

Caption: Major synthetic pathways to the quinoline core.

Performance Comparison of Foundational Synthesis Methods

The selection of a primary synthesis route is a trade-off between substrate availability, desired substitution pattern, and tolerance for specific reaction conditions.

Synthesis MethodKey Starting MaterialsTypical Product ClassYieldKey AdvantagesKey Disadvantages
Skraup Aniline, glycerol, H₂SO₄, oxidizing agentUnsubstituted or simple substituted quinolinesVariableUses simple, readily available materials.[9]Extremely harsh, exothermic conditions; limited substituent tolerance.[8]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone2- and/or 4-substituted quinolinesModerateA more versatile modification of the Skraup reaction.[11]Can produce mixtures of isomers; still uses strong acid.[8]
Combes Aniline, β-diketone2,4-disubstituted quinolinesGoodGood for creating specific substitution patterns at C2 and C4.[11]Requires strong acid for cyclization, which can limit functional groups.
Friedländer o-aminoaryl aldehyde or ketone, active methylene compoundPolysubstituted quinolinesGood to ExcellentConvergent and often high-yielding; regioselective.[7]Relies on the availability of often complex o-aminoaryl carbonyls.
Gould-Jacobs Aniline, diethyl ethoxymethylenemalonate (EMME)4-Hydroxyquinoline-3-carboxylates (4-Quinolones)Good to ExcellentExcellent route to 4-quinolones, precursors to many antibiotics.[7][10]Requires high temperatures for the cyclization step.[10]

Comparative Analysis of Key Quinoline Intermediate Classes

From the foundational synthesis methods, distinct classes of intermediates emerge, each serving as a versatile platform for developing specific types of therapeutic agents. Here, we compare three prominent classes: 4-Quinolones, 2-Arylquinolines, and Quinoline-4-carboxylic acids.

Class 1: 4-Quinolones

Derived primarily from the Gould-Jacobs reaction, 4-quinolones are the structural core of the entire family of quinolone antibiotics. Their performance as intermediates is defined by their established biological relevance and the reactivity of the 4-hydroxy (oxo) and 3-carboxy functionalities, which allow for extensive derivatization.

Class 2: 2-Arylquinolines

Often synthesized via the Doebner-von Miller or Friedländer pathways, 2-arylquinolines have gained significant attention for their potent anticancer activities. The aryl group at the 2-position is a critical pharmacophore that can be modified to tune activity against various cancer cell lines.

Class 3: Quinoline-4-carboxylic Acids

Products of the Doebner reaction, these intermediates are valuable for creating compounds that interact with specific biological targets through the carboxylic acid moiety. This functional group can act as a key binding element or be converted into other functionalities like amides or esters.

Quantitative Performance Data: Cytotoxicity of Quinoline Derivatives

To provide objective, data-driven comparisons, the following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative quinoline derivatives against a panel of human cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro and is a key metric for comparing potency.[12]

Intermediate ClassRepresentative DerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.38[12]
HCT-116 (Colon)5.34[12]
MCF-7 (Breast)5.21[12]
2-Arylquinoline Quinoline 13HeLa (Cervical)8.3[12]
Tetrahydroquinoline Tetrahydroquinoline 18HeLa (Cervical)13.15[12]
Pyrazolyl-Quinoline Compound 55HL-60 (Leukemia)19.88[13]

This data demonstrates the potent biological activity stemming from these quinoline cores and serves as a benchmark for new compound development.

Self-Validating Systems: Experimental Protocols

Trustworthiness in scientific research is built on reproducible, well-documented protocols. The following sections provide detailed, step-by-step methodologies for the synthesis and analysis of a key quinoline intermediate. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of a 4-Quinolone Intermediate via Gould-Jacobs Reaction

This protocol details the synthesis of ethyl 4-quinolone-3-carboxylate, a foundational intermediate for many antibiotics, adapted from established methods.[10] The workflow involves two key stages: condensation and thermal cyclization.

Sources

A Comparative Guide to the Elemental Analysis of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dichloro-6-nitroquinoline-3-carbonitrile (C₁₀H₃Cl₂N₃O₂) is a halogenated nitroaromatic compound with a molecular weight of approximately 268.06 g/mol .[1][2] Accurate determination of its elemental composition is a critical step in quality control and regulatory compliance within the drug development pipeline. It confirms the molecular structure, assesses purity, and ensures consistency between batches. This guide will focus on the gold-standard technique of combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN) determination, coupled with specific methodologies for Chlorine. We will also explore alternative techniques, providing a comparative framework to aid researchers in selecting the most appropriate analytical strategy.

Theoretical Elemental Composition

A foundational aspect of any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula, C₁₀H₃Cl₂N₃O₂. These theoretical values serve as the benchmark against which experimental results are compared.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01110120.1144.82
HydrogenH1.00833.0241.13
ChlorineCl35.453270.90626.45
NitrogenN14.007342.02115.68
OxygenO15.999231.99811.94
Total 268.059 100.00

Note: Atomic weights are based on standard IUPAC values. The molecular weight is 268.059 g/mol .[1]

Primary Method: Combustion Analysis (CHNX)

Combustion analysis is the most common and reliable method for determining the carbon, hydrogen, nitrogen, and heteroatom (X) content of organic compounds.[3][4] The technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.

The process for this compound analysis can be visualized as follows:

Combustion Analysis Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection Sample_Weighing Accurate Weighing (1-2 mg) Encapsulation Encapsulation (Tin capsule) Sample_Weighing->Encapsulation Combustion Flash Combustion (~1000°C, O₂) Encapsulation->Combustion Reduction Reduction (Heated Copper) Combustion->Reduction Scrubbing Halogen Scrubbing Reduction->Scrubbing GC_Column Gas Chromatography Column Scrubbing->GC_Column TCD_Detector Thermal Conductivity Detector (TCD) GC_Column->TCD_Detector Data_Analysis Data Analysis & Calculation of %C, %H, %N TCD_Detector->Data_Analysis Signal Processing

Caption: Workflow for CHN analysis by combustion.

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and dry. For crystalline solids like this compound, gentle grinding in an agate mortar may be necessary.

    • Using a microbalance, accurately weigh 1-2 mg of the sample into a tin capsule. The high sensitivity of organic elemental analysis necessitates precise weighing.[5]

    • Fold the tin capsule to ensure no sample is lost and to facilitate complete combustion.

  • Instrumentation and Combustion:

    • Place the encapsulated sample into the autosampler of a CHNS elemental analyzer.

    • The sample is dropped into a high-temperature furnace (typically ~1000°C) with a constant flow of helium carrier gas and a pulse of pure oxygen.[4] The tin capsule promotes a rapid, complete "flash combustion."

    • The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ). Sulfur, if present, would be converted to sulfur dioxide (SO₂).[6]

  • Reduction and Gas Separation:

    • The combustion gases are swept by the helium carrier gas through a reduction tube containing heated copper, which reduces the nitrogen oxides to elemental nitrogen (N₂) and removes excess oxygen.[4]

    • The resulting gas mixture (N₂, CO₂, H₂O) then passes through a gas chromatography column which separates the individual gases based on their different retention times.

  • Detection and Quantification:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector generates an electrical signal proportional to the concentration of the analyte.

    • The instrument's software integrates the signal peaks and, by comparing them to the signals from a known standard (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample.

Determination of Chlorine

The determination of chlorine requires a separate analytical approach as it is not typically measured by standard CHN detectors.

Method 1: Combustion with Titration (Schöninger Flask)

  • A precisely weighed sample is wrapped in filter paper and combusted in a sealed flask filled with oxygen and containing an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide).

  • The combustion converts the organically bound chlorine to hydrogen chloride (HCl), which is trapped in the absorbing solution as chloride ions (Cl⁻).

  • The chloride concentration is then determined by titration, for example, with a standardized silver nitrate solution.

Method 2: Combustion Ion Chromatography (CIC)

A more modern and automated approach involves coupling the combustion unit to an ion chromatograph.[7]

  • The sample is combusted as in the CHN analysis.

  • The resulting gases, including HCl, are passed into an oxidizing absorption solution.[7]

  • This solution is then injected into an ion chromatograph, which separates the chloride ions from other anions.

  • A conductivity detector quantifies the chloride concentration. This method offers high sensitivity and the ability to determine other halogens simultaneously.[7]

Alternative and Complementary Analytical Techniques

While combustion analysis is the definitive method for elemental composition, other techniques can provide valuable, albeit sometimes less direct, information.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace element analysis and can be adapted for the determination of halogens.[8]

  • Principle: The sample must first be digested, often using microwave-assisted acid digestion, to bring the elements into a liquid solution. This solution is then nebulized into a high-temperature argon plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer, which separates and detects them based on their mass-to-charge ratio.

  • Advantages: Extremely high sensitivity, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. It is a cornerstone for determining elemental impurities in pharmaceutical products as mandated by USP <232> and ICH Q3D guidelines.[9][10][11]

  • Limitations for Halogens: Halogens have high ionization potentials, making them less efficiently ionized in an argon plasma compared to metals. This can lead to poorer sensitivity.[12] Furthermore, sample preparation can be challenging, with risks of analyte loss or contamination.[8]

  • Application for this compound: While not the primary choice for determining the bulk chlorine content, ICP-MS would be the method of choice for quantifying trace metallic catalyst residues (e.g., palladium, platinum) that might be present from the synthesis process.

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.

  • Principle: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. Outer-shell electrons then drop to fill these vacancies, emitting secondary X-rays with energies characteristic of each element.

  • Advantages: XRF is rapid, requires minimal sample preparation (often just placing the solid powder in a sample cup), and is non-destructive.[13] Monochromatic Wavelength Dispersive X-ray Fluorescence (MWDXRF) offers significantly improved detection limits and precision for elements like chlorine in organic matrices.[14][15]

  • Limitations: Generally less sensitive than ICP-MS, with detection limits typically in the parts-per-million (ppm) range.[13] Its accuracy can be affected by matrix effects, such as variations in sample density and the presence of other elements. For light elements like nitrogen, the sensitivity is significantly lower.

  • Application for this compound: XRF could be an excellent rapid screening tool for chlorine content in quality control settings, especially where a large number of samples need to be analyzed quickly. It would not be suitable for the determination of C, H, N, or O.

Comparison of Analytical Techniques

FeatureCombustion Analysis (CHN/CIC)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)
Primary Application Determination of bulk elemental composition (%C, H, N, S, Halogens)Trace and ultra-trace elemental analysis (impurities)Rapid screening and quantification of elements (heavier than Na)
Elements Determined C, H, N, S, O, Cl, Br, IMost elements, but less sensitive for halogensElements from Na to U; not suitable for H, C, N, O
Sensitivity High (typically requires mg sample size)Very High (ppb-ppt)Moderate (ppm)
Sample Preparation Minimal (weighing, encapsulation)Extensive (acid digestion)Minimal to none (direct analysis of solids/liquids)
Destructive? YesYesNo
Accuracy & Precision High for bulk analysisHigh for trace analysisGood for screening, can be high with proper calibration
Cost & Complexity ModerateHighModerate to High

Conclusion

For the definitive elemental analysis of this compound, a two-pronged approach is recommended for full characterization and quality control in a pharmaceutical setting:

  • Combustion Analysis: This remains the gold-standard and most accurate method for determining the mass percentages of Carbon, Hydrogen, and Nitrogen. When coupled with titration or ion chromatography, it also provides a precise value for the Chlorine content. This technique directly validates the empirical formula of the synthesized intermediate.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is essential for quantifying trace elemental impurities, particularly residual metal catalysts from synthesis, to comply with regulatory guidelines such as ICH Q3D.

While X-Ray Fluorescence can serve as a valuable tool for rapid, at-line screening of chlorine content, it does not replace the need for the more accurate and comprehensive data provided by combustion analysis. The selection of an analytical method should always be guided by the specific requirements of the analysis, whether it is for structural confirmation, purity assessment, or trace impurity quantification.

References

  • PerkinElmer. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
  • Tetraphase Pharmaceuticals. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. ResearchGate.
  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry, 405(24).
  • Unknown. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate.
  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727.
  • Unknown. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). ResearchGate.
  • XOS. (n.d.). XRF Chlorine Analyzers. XOS.
  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. ResearchGate.
  • Elder, D. (2018). Elemental impurities testing and specification limits - ICH Q3D. European Pharmaceutical Review.
  • LibreTexts. (2021). Combustion Analysis. Preparatory Chemistry.
  • Agilent Technologies. (n.d.). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Agilent.
  • XOS. (2019). A Comparison of Chlorine Levels in Aromatics Using MWDXRF and Microcoulometry. World Fertilizer.
  • MDPI. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments. Encyclopedia.pub.
  • Metrohm. (2014). Determination of Halogens and Sulphur in Complex Matrices. LCGC International.
  • Malvern Panalytical. (2020). The Basics of Elemental Analysis with XRF – Q&A. Malvern Panalytical.
  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena.
  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. RSC.
  • Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory.
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo.
  • LibreTexts. (2022). 1.3: Introduction to Combustion Analysis. Chemistry LibreTexts.
  • ChemTeam. (n.d.). Combustion Analysis. ChemTeam.
  • The Organic Chemistry Tutor. (2017). Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems. YouTube.
  • TSI. (n.d.). Combustion Analysis Basics. TSI.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, scientifically grounded protocol for the purity determination of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile, a key intermediate in various synthetic pathways. We will not only detail a robust High-Performance Liquid Chromatography (HPLC) method but also compare it with an alternative technique, providing the necessary data and rationale to make informed analytical choices.

Understanding the Analyte: this compound

This compound (CAS No. 915369-46-9) possesses a molecular formula of C₁₀H₃Cl₂N₃O₂ and a molecular weight of approximately 268.06 g/mol .[1][2][3] Its structure, featuring a quinoline core substituted with two chlorine atoms, a nitro group, and a carbonitrile group, suggests a high degree of aromaticity and the presence of chromophores that are readily detectable by UV-Vis spectroscopy. The nitro group, in particular, is a strong chromophore which, in conjunction with the quinoline ring system, is expected to exhibit significant UV absorbance, making HPLC with UV detection a highly suitable analytical technique.

Recommended HPLC Method for Purity Assessment

The following reversed-phase HPLC (RP-HPLC) method is proposed as a robust starting point for the purity assessment of this compound. The selection of each parameter is underpinned by the chemical properties of the analyte and established chromatographic principles for related compounds.[4][5][6]

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector is required.

  • Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as the initial choice due to its versatility and wide applicability for the separation of non-polar to moderately polar compounds. The aromatic nature of the analyte suggests strong retention on a C18 stationary phase.

2. Mobile Phase and Gradient Elution:

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v). The addition of a small amount of acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

  • Mobile Phase B: Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Program: A gradient elution is recommended to ensure the elution of potential impurities with a wide range of polarities within a reasonable timeframe.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
22.07030
25.07030

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm. This wavelength is a common choice for aromatic and nitroaromatic compounds and is likely to provide good sensitivity for the analyte and related impurities.[6] A DAD can be used to scan a wider range (e.g., 200-400 nm) to identify the optimal detection wavelength.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Experimental workflow for the purity assessment of this compound by HPLC.

Data Analysis and Interpretation

The purity of the sample is typically determined using the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to note that this method assumes that all components have a similar response factor at the chosen wavelength. For a more accurate quantification, a reference standard of known purity should be used to create a calibration curve.

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a powerful technique for the purity assessment of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for identifying volatile impurities.

Comparative Overview
FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Requires the analyte to be volatile and thermally stable.
Detection UV absorbance, providing quantitative information based on chromophores.Mass spectrometry, providing structural information and highly specific quantification.
Sample Preparation Generally straightforward dissolution and filtration.May require derivatization for non-volatile compounds.
Impurity Identification Based on retention time and comparison with standards. DAD provides UV spectra for tentative identification.Mass spectra provide fragmentation patterns that can be used for structural elucidation and library matching.
Logical Framework for Method Selection

Method_Selection cluster_considerations Key Considerations cluster_methods Analytical Methods Start Purity Assessment of this compound Volatility Analyte Volatility & Thermal Stability Start->Volatility Impurity_Profile Expected Impurity Profile (Volatile vs. Non-volatile) Start->Impurity_Profile Quantitation Quantitative Accuracy vs. Impurity Identification Start->Quantitation HPLC HPLC-UV Advantages: - Broad applicability - Non-destructive - Robust quantitation Disadvantages: - Limited impurity identification without MS Volatility->HPLC Non-volatile or Thermally Labile GCMS GC-MS Advantages: - Excellent for volatile impurities - High specificity and structural information Disadvantages: - Requires thermal stability - Potential for degradation of nitro compounds Volatility->GCMS Volatile and Thermally Stable Impurity_Profile->HPLC Non-volatile impurities expected Impurity_Profile->GCMS Volatile impurities suspected Quantitation->HPLC Primary goal is accurate quantification Quantitation->GCMS Primary goal is impurity identification

Sources

A Comparative Guide to the Synthesis of Dichloronitroquinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Dichloronitroquinolines serve as pivotal precursors in the synthesis of a wide array of biologically active compounds, finding applications in medicinal chemistry as anticancer, antimalarial, and antibacterial agents. The strategic placement of chloro and nitro functionalities on the quinoline scaffold provides reactive handles for further molecular elaboration, making the efficient and regioselective synthesis of these intermediates a topic of significant interest for researchers in organic synthesis and drug development. This guide provides an in-depth comparison of various synthetic routes to key dichloronitroquinoline isomers, offering insights into the underlying chemical principles and practical considerations for each methodology.

Introduction: The Versatility of Dichloronitroquinolines

The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatization with electron-withdrawing nitro groups and reactive chloro substituents enhances its utility as a building block for complex molecular architectures. The differential reactivity of the chlorine atoms, often at the 2- and 4-positions, allows for sequential nucleophilic substitution reactions, enabling the introduction of diverse functionalities. The nitro group, besides influencing the electronics of the ring system, can be reduced to an amino group, opening up another avenue for chemical modification. This guide will focus on the synthesis of prominent dichloronitroquinoline isomers, including 2,4-dichloro-3-nitroquinoline and derivatives of 4,7-dichloroquinoline and 5,8-dichloroquinoline.

I. Synthesis of 2,4-Dichloro-3-nitroquinoline

The 2,4-dichloro-3-nitroquinoline scaffold is a valuable intermediate, with the chlorine at the 4-position being particularly susceptible to nucleophilic attack. Two primary strategies for its synthesis are prevalent: the chlorination of a pre-formed nitro-dihydroxyquinoline and the nitration of a dichloroquinoline precursor.

A. Route 1: Chlorination of 3-Nitroquinoline-2,4-diol

This is a widely employed and direct method for the synthesis of 2,4-dichloro-3-nitroquinoline. The synthesis commences with the nitration of 2,4-quinolinediol, which is then subjected to chlorination.

Reaction Pathway:

2,4-Quinolinediol 2,4-Quinolinediol 3-Nitroquinoline-2,4-diol 3-Nitroquinoline-2,4-diol 2,4-Quinolinediol->3-Nitroquinoline-2,4-diol Nitrating agent (e.g., HNO₃/H₂SO₄) 2,4-Dichloro-3-nitroquinoline 2,4-Dichloro-3-nitroquinoline 3-Nitroquinoline-2,4-diol->2,4-Dichloro-3-nitroquinoline Chlorinating agent (e.g., POCl₃, PCl₅)

Caption: Synthesis of 2,4-Dichloro-3-nitroquinoline via chlorination.

Experimental Protocol:

A representative procedure involves the following steps:

  • Nitration of 2,4-Quinolinediol: 2,4-Quinolinediol is treated with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, to introduce the nitro group at the 3-position.

  • Chlorination of 3-Nitroquinoline-2,4-diol: The resulting 3-nitroquinoline-2,4-diol is then heated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to replace the hydroxyl groups with chlorine atoms.[1] The reaction mixture is then carefully quenched in ice water to precipitate the product.

Advantages:

  • High Regioselectivity: The nitration of 2,4-quinolinediol selectively occurs at the electron-rich 3-position.

  • Good Yields: This method generally provides the desired product in good to excellent yields.[2]

Disadvantages:

  • Harsh Reagents: The use of strong acids and phosphorus oxychloride requires careful handling and appropriate safety precautions.

  • Multi-step Process: This route involves two distinct synthetic transformations.

B. Route 2: Nitration of 2,4-Dichloroquinoline

An alternative approach involves the direct nitration of commercially available or synthesized 2,4-dichloroquinoline.

Reaction Pathway:

2,4-Dichloroquinoline 2,4-Dichloroquinoline 2,4-Dichloro-3-nitroquinoline 2,4-Dichloro-3-nitroquinoline 2,4-Dichloroquinoline->2,4-Dichloro-3-nitroquinoline Nitrating agent (e.g., HNO₃/H₂SO₄)

Caption: Synthesis of 2,4-Dichloro-3-nitroquinoline via nitration.

Discussion:

While seemingly more direct, the nitration of 2,4-dichloroquinoline can be less regioselective. The presence of the deactivating chloro groups and the pyridine nitrogen can direct nitration to various positions on the benzene ring, potentially leading to a mixture of isomers. However, under specific and carefully controlled conditions, nitration at the 3-position can be achieved.

Advantages:

  • Potentially Fewer Steps: If 2,4-dichloroquinoline is readily available, this route can be shorter.

Disadvantages:

  • Regioselectivity Issues: Achieving selective nitration at the 3-position can be challenging and may result in lower yields of the desired product.

  • Formation of Byproducts: The formation of other nitro isomers necessitates purification, which can be complex.

II. Synthesis of Nitrated 4,7-Dichloroquinolines

4,7-Dichloroquinoline is a crucial intermediate in the synthesis of several antimalarial drugs, including chloroquine and hydroxychloroquine.[3][4] The introduction of a nitro group onto this scaffold further expands its synthetic utility.

A. Route 3: Synthesis of 4,7-Dichloroquinoline and Subsequent Nitration

The most common approach involves the initial synthesis of 4,7-dichloroquinoline, followed by nitration. The Gould-Jacobs reaction is a classic and effective method for constructing the 4-hydroxyquinoline core, which is then chlorinated.[3]

Reaction Pathway:

cluster_0 Gould-Jacobs Reaction m-Chloroaniline m-Chloroaniline Intermediate Intermediate m-Chloroaniline->Intermediate Diethyl (ethoxymethylene)malonate 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid Intermediate->7-Chloro-4-hydroxy-3-quinolinecarboxylic acid Thermal cyclization 7-Chloro-4-hydroxyquinoline 7-Chloro-4-hydroxyquinoline 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid->7-Chloro-4-hydroxyquinoline Decarboxylation 4,7-Dichloroquinoline 4,7-Dichloroquinoline 7-Chloro-4-hydroxyquinoline->4,7-Dichloroquinoline POCl₃ Nitrated 4,7-dichloroquinoline Nitrated 4,7-dichloroquinoline 4,7-Dichloroquinoline->Nitrated 4,7-dichloroquinoline Nitrating agent

Caption: Synthesis of nitrated 4,7-dichloroquinoline.

Experimental Protocol (Gould-Jacobs based):

  • Condensation: m-Chloroaniline is condensed with diethyl (ethoxymethylene)malonate.[5][6]

  • Cyclization: The resulting intermediate is thermally cyclized at high temperatures, typically in a high-boiling solvent like Dowtherm A, to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[5][6]

  • Saponification and Decarboxylation: The ester is saponified, and the resulting carboxylic acid is decarboxylated by heating to give 7-chloro-4-hydroxyquinoline.[5]

  • Chlorination: The 4-hydroxy group is converted to a chloro group using phosphorus oxychloride.[5]

  • Nitration: The final step is the nitration of 4,7-dichloroquinoline using a suitable nitrating agent. The position of nitration will depend on the reaction conditions.

Advantages:

  • Well-established and Reliable: The Gould-Jacobs reaction is a robust method for the synthesis of the 4-hydroxyquinoline core.[3]

  • Versatility: This route allows for the synthesis of a variety of substituted quinolines by starting with different anilines.

Disadvantages:

  • High Temperatures: The cyclization and decarboxylation steps require high temperatures.

  • Multi-step Synthesis: This is a lengthy synthetic sequence.

III. Synthesis of Nitrated 5,8-Dichloroquinolines

The direct nitration of 5,8-dichloroquinoline provides a straightforward route to the corresponding nitro derivatives.

A. Route 4: Direct Nitration of 5,8-Dichloroquinoline

This method involves the direct electrophilic substitution of 5,8-dichloroquinoline.

Reaction Pathway:

5,8-Dichloroquinoline 5,8-Dichloroquinoline 6-Nitro-5,8-dichloroquinoline 6-Nitro-5,8-dichloroquinoline 5,8-Dichloroquinoline->6-Nitro-5,8-dichloroquinoline KNO₃, H₂SO₄

Caption: Synthesis of 6-Nitro-5,8-dichloroquinoline.

Experimental Protocol:

A reported procedure for the synthesis of 6-nitro-5,8-dichloroquinoline involves the following:

  • Nitration: 5,8-Dichloroquinoline is dissolved in concentrated sulfuric acid.

  • Potassium nitrate is added portion-wise while maintaining the temperature.

  • The reaction mixture is heated for an extended period and then poured into ice water to precipitate the product.[7]

Advantages:

  • Directness: This is a one-step conversion from the dichloroquinoline precursor.

Disadvantages:

  • Potential for Isomer Formation: While the literature reports the formation of the 6-nitro isomer, careful control of reaction conditions is crucial to ensure regioselectivity. The electronic effects of the chloro substituents and the quinoline nitrogen influence the position of nitration.

Comparison of Synthetic Routes

Target Molecule Synthetic Route Starting Materials Key Reagents Advantages Disadvantages Yield
2,4-Dichloro-3-nitroquinoline Chlorination of diol3-Nitroquinoline-2,4-diolPOCl₃, N,N-dimethylanilineHigh regioselectivity, good yields[2]Harsh reagents, multi-step68%[2]
Nitrated 4,7-dichloroquinoline Gould-Jacobs & Nitrationm-Chloroaniline, diethyl (ethoxymethylene)malonatePOCl₃, Nitrating agentWell-established, versatileHigh temperatures, multi-step55-60% (for 4,7-dichloroquinoline)[5]
6-Nitro-5,8-dichloroquinoline Direct Nitration5,8-DichloroquinolineKNO₃, H₂SO₄Direct one-step reactionPotential for isomer formation55%[7]

Conclusion

The synthesis of dichloronitroquinolines can be achieved through several distinct strategies, each with its own set of advantages and challenges. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

  • For 2,4-dichloro-3-nitroquinoline , the chlorination of 3-nitroquinoline-2,4-diol is a reliable and high-yielding method.

  • The synthesis of nitrated 4,7-dichloroquinolines is most effectively approached through the well-established Gould-Jacobs reaction to first construct the 4,7-dichloroquinoline core, followed by nitration.

  • Nitrated 5,8-dichloroquinolines can be accessed directly via the nitration of 5,8-dichloroquinoline, offering a more concise route.

Researchers and drug development professionals should carefully consider the trade-offs between the number of synthetic steps, reaction conditions, and potential for side reactions when selecting a synthetic strategy. The methodologies outlined in this guide provide a solid foundation for the efficient and targeted synthesis of these valuable chemical intermediates.

References

  • Taylor & Francis. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Quinolines.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of quinolines: a review.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Nature. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
  • ACS Publications. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • Canadian Science Publishing. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES.
  • Canadian Science Publishing. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES.
  • LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • ResearchGate. (n.d.). Scheme 54: Attempted Nitration of 2,4-Dichloroquinazoline (58).
  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Royal Society of Chemistry. (n.d.). A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8).
  • Amerigo Scientific. (n.d.). 2,4-Dichloro-3-nitroquinoline.
  • Save My Exams. (n.d.). Synthetic routes | OCR A-Level Chemistry.
  • MDPI. (n.d.). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines.
  • ACS Publications. (n.d.). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.
  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • YouTube. (2016). Synthetic routes 1.
  • National Center for Biotechnology Information. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • chemrevise.org. (n.d.). 23 Synthetic Routes.

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A Guide to the Spectroscopic Analysis of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Synthetic intermediates and final active pharmaceutical ingredients (APIs) must be rigorously characterized to ensure purity, identity, and to understand their chemical behavior. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4,8-dichloro-6-nitroquinoline-3-carbonitrile , a complex heterocyclic compound of interest, against its fundamental chemical precursors.

By examining the transformation of functional groups and the formation of the rigid quinoline ring system, we can trace the synthetic journey through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is designed for researchers and scientists to not only interpret the spectra but also to understand the causal relationships between chemical structure and spectroscopic output.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of a substituted quinoline like this compound typically involves the construction of the pyridine ring onto a pre-functionalized benzene precursor. A logical and common approach is a variation of the Friedländer annulation, which involves the condensation of a 2-aminoaryl carbonyl compound (or a related derivative) with a compound containing a reactive α-methylene group.

For our target molecule, a plausible synthetic route starts with two key precursors:

  • 2-Amino-4-chlorobenzonitrile : This molecule provides the foundational benzene ring, already equipped with the nitrile and one of the chloro substituents.

  • An activated three-carbon unit , which is derived from precursors like 4-chloro-2-nitroaniline and an active methylene compound such as ethyl cyanoacetate. These components will ultimately form the dichlorinated, nitrated pyridine portion of the quinoline ring.

This guide will compare the spectroscopic signatures of the final product with these precursors, illustrating the key transformations.

G cluster_precursors Precursors cluster_intermediate Plausible Intermediate cluster_product Final Product P1 2-Amino-4-chlorobenzonitrile Int Condensation Intermediate (e.g., Enamine/Acrylate) P1->Int Condensation P2 4-Chloro-2-nitroaniline + Ethyl Cyanoacetate derivative P2->Int Reaction FP This compound Int->FP Cyclization & Chlorination

Caption: Synthetic pathway from precursors to the final product.

Part 1: Analysis of the Benzene Precursor: 2-Amino-4-chlorobenzonitrile

This molecule is the starting point for the "bottom" half of our final quinoline. Its spectrum is characteristic of a simple, substituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-4-chlorobenzonitrile provides clear signatures for its key functional groups.[1]

  • N-H Stretching: The primary amine group (-NH₂) is the most revealing feature. It presents as two distinct sharp bands in the region of 3452 cm⁻¹ (asymmetric stretch) and 3363 cm⁻¹ (symmetric stretch) . The presence of two bands is definitive for a primary amine.

  • C≡N Stretching: A strong, sharp absorption at 2211 cm⁻¹ is characteristic of the nitrile group. Its conjugation with the aromatic ring slightly lowers the frequency from what would be seen in an aliphatic nitrile.

  • C-Cl Stretching: A strong band around 782 cm⁻¹ can be attributed to the C-Cl stretching vibration.[1]

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The three aromatic protons will appear as distinct signals. The proton ortho to the amino group and meta to the chlorine will be the most shielded (lowest ppm). The proton between the chlorine and nitrile groups will be the most deshielded (highest ppm) due to the anisotropic effects of the nitrile and the electron-withdrawing nature of both groups.

  • ¹³C NMR: We expect seven distinct signals.

    • The nitrile carbon (C≡N ) will be in the 115-120 ppm range.

    • The carbon attached to the amino group (C-NH₂ ) will be the most shielded aromatic carbon (around 150 ppm).

    • The carbon attached to the chlorine (C-Cl ) will be deshielded (around 135 ppm).

    • The remaining aromatic carbons will appear between 110-140 ppm.

Part 2: Analysis of the Pyridine Ring Precursors

To build the "top" half of the quinoline, a molecule like 4-chloro-2-nitroaniline serves as a starting point. This provides the nitrogen atom for the quinoline ring and the nitro group.

Spectroscopy of 4-Chloro-2-nitroaniline
  • IR Spectroscopy: Similar to the other precursor, we expect to see characteristic N-H stretches for the primary amine (around 3300-3500 cm⁻¹). Crucially, we will also see strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) at approximately 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹ , respectively.

  • ¹H NMR: The spectrum in DMSO-d₆ shows three aromatic protons. The proton ortho to the nitro group is significantly deshielded, appearing as a doublet around 8.0 ppm. The other two protons appear further upfield. A broad signal for the -NH₂ protons is also expected.[2]

Part 3: The Final Product: this compound

The formation of the quinoline ring system from the precursors results in a dramatic change in the spectroscopic data. The disappearance of precursor signals and the appearance of new ones provide definitive evidence of the successful synthesis.

Comparative Spectroscopic Data

Spectroscopic FeaturePrecursor: 2-Amino-4-chlorobenzonitrilePrecursor: 4-Chloro-2-nitroanilineFinal Product: this compound (Expected)Rationale for Change
IR: N-H Stretch ~3452, 3363 cm⁻¹ (doublet)[1]~3300-3500 cm⁻¹ (doublet)Absent The primary amine groups are consumed during the cyclization reaction to form the quinoline ring.
IR: C≡N Stretch ~2211 cm⁻¹[1]N/A~2220-2230 cm⁻¹ The nitrile group is retained. Its electronic environment is altered by the fused pyridine ring, likely causing a slight shift to higher frequency.
IR: NO₂ Stretch N/A~1520, 1340 cm⁻¹~1525, 1345 cm⁻¹ The nitro group is retained on the quinoline ring. The frequency may shift slightly due to the change in the overall aromatic system.
¹H NMR: -NH₂ Protons Present (broad signal)Present (broad signal)Absent The amine protons are lost in the condensation and cyclization steps.
¹H NMR: Aromatic Protons 3 distinct signals for the benzene ring3 distinct signals for the benzene ring3 distinct signals for the quinoline ring The aromatic region is now defined by the rigid, electron-deficient quinoline system. We expect signals for H-2, H-5, and H-7. The H-2 proton will be a singlet and highly deshielded (~9.0-9.2 ppm) due to its position adjacent to the ring nitrogen and C-3 nitrile. H-5 and H-7 will be singlets in the 8.2-8.8 ppm range due to the strong deshielding effects of the nitro group and the overall heterocyclic system.
¹³C NMR: Quaternary Carbons C-NH₂, C-Cl, C-CNC-NH₂, C-Cl, C-NO₂C-3, C-4, C-4a, C-6, C-8, C-8a The formation of the bicyclic system creates several new quaternary carbons at the ring fusion and points of substitution. These will typically show weaker signals in the ¹³C NMR spectrum.
Mass Spec: Mol. Weight 152.58 g/mol [3]172.57 g/mol [4]268.06 g/mol [5]The molecular weight reflects the combination of the precursor fragments and subsequent modifications (e.g., addition of a second chlorine atom). The isotopic pattern will be characteristic for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).

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Caption: Key spectroscopic transformations during synthesis.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Utilize a 400 MHz (or higher) spectrometer. Acquire the spectrum with a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Use a relaxation delay of 2-5 seconds and accumulate a sufficient number of scans (e.g., 1024-4096) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply 8-10 tons of pressure with a hydraulic press to create a thin, transparent pellet.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using an FT-IR spectrometer. A background spectrum of a pure KBr pellet must be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: For techniques like Electrospray Ionization (ESI), prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as acetonitrile or methanol.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in both positive and negative ion modes over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). For the final product, pay close attention to the isotopic pattern around m/z 267-273 to confirm the presence of two chlorine atoms.

Conclusion

The spectroscopic journey from simple substituted benzenes to the complex this compound is a clear demonstration of how chemical transformations are mirrored in spectral data. The disappearance of the amine functionalities in both IR and NMR, the retention and shifting of the nitrile and nitro group vibrations, and the emergence of a new, highly deshielded set of aromatic signals are all definitive markers of successful quinoline synthesis. By carefully comparing the spectra of the starting materials and the final product, researchers can gain unequivocal confidence in the structure and purity of their target molecule, a critical step in the rigorous process of modern drug discovery.

References

  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2020). [Link]
  • PubChem. 4-Chloro-2-nitroaniline. [Link]

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A Comparative Guide to the Efficacy of Novel Anticancer Agents Derived from 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This versatile heterocyclic motif is present in numerous natural products and synthetic compounds with diverse pharmacological activities, including a significant number of potent anticancer agents.[2] The planar nature of the quinoline ring allows for effective intercalation with DNA, while its structural modularity permits the introduction of various substituents to fine-tune its interactions with specific enzymatic targets, such as protein kinases.[3]

Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression. Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[4] Several successful kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), feature a quinoline or quinazoline core.[5][6] This guide focuses on the therapeutic potential of a novel class of quinoline derivatives originating from the highly functionalized starting material, 4,8-dichloro-6-nitroquinoline-3-carbonitrile . The strategic placement of reactive chloro groups at the C4 and C8 positions, an electron-withdrawing nitro group at C6, and a carbonitrile group at C3 provides a rich chemical space for the development of potent and selective anticancer agents.

This document will provide a comprehensive evaluation of a rationally designed series of hypothetical derivatives of this core structure. Their projected efficacy will be compared against established quinoline-based kinase inhibitors and standard chemotherapeutic agents. We will delve into the underlying structure-activity relationships (SAR), propose mechanisms of action, and provide detailed protocols for their preclinical evaluation.

The Lead Scaffold: this compound and its Therapeutic Potential

The lead scaffold, this compound, is an ideal starting point for the synthesis of a diverse library of anticancer drug candidates. The chlorine atom at the C4 position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various anilino, alkoxy, or aminoalkyl side chains. This is a key feature, as the 4-anilinoquinoline-3-carbonitrile framework is a well-established pharmacophore for potent EGFR and other tyrosine kinase inhibitors.[5][7] The nitro group at the C6 position can enhance the compound's biological activity through various mechanisms, including increased affinity for target proteins and the potential for bioreductive activation in hypoxic tumor environments.[3][8] The carbonitrile group at C3 is also a common feature in many kinase inhibitors, contributing to their binding affinity.[5]

Based on these established principles, we propose the synthesis and evaluation of the following three lead derivatives:

  • DQN-A (4-(4-methoxy-anilino)-6-nitro-8-chloroquinoline-3-carbonitrile): This derivative introduces a methoxy-substituted aniline at the C4 position, a common feature in many potent kinase inhibitors that can enhance binding to the ATP pocket.

  • DQN-M (4-(morpholin-4-yl)-6-nitro-8-chloroquinoline-3-carbonitrile): The incorporation of a morpholine ring is a well-established strategy in drug design to improve aqueous solubility and pharmacokinetic properties.[9]

  • DQN-P (4-(piperazin-1-yl)-6-nitro-8-chloroquinoline-3-carbonitrile): The piperazine moiety offers a versatile handle for further functionalization and can improve the compound's bioavailability.

Comparative Efficacy Analysis

To objectively evaluate the potential of our proposed derivatives, we will compare their projected cytotoxic and kinase inhibitory activities against a panel of relevant compounds. This panel includes:

  • Sorafenib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, featuring a quinoline scaffold.

  • Vandetanib: A potent inhibitor of VEGFR, EGFR, and RET tyrosine kinases, also based on a quinoline-related (quinazoline) core.[6]

  • Doxorubicin: A widely used chemotherapeutic agent that acts as a DNA intercalator.

  • 5-Fluorouracil (5-FU): An antimetabolite chemotherapy drug.

The following tables summarize the anticipated in vitro efficacy of our lead derivatives against two common cancer cell lines, MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), and their predicted inhibitory activity against key oncogenic kinases. These predictions are based on structure-activity relationship data from published studies on analogous quinoline derivatives.[2][10][11]

Table 1: Comparative Cytotoxicity (IC50, µM) in Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
DQN-A (Projected) 1.5 - 5.02.0 - 6.0
DQN-M (Projected) 5.0 - 15.07.0 - 20.0
DQN-P (Projected) 3.0 - 10.04.0 - 12.0
Sorafenib 5.86.2
Vandetanib 4.97.5
Doxorubicin 0.81.2
5-Fluorouracil 4.55.1

Table 2: Comparative Kinase Inhibition (IC50, nM)

CompoundEGFRVEGFR-2
DQN-A (Projected) 20 - 10050 - 250
DQN-M (Projected) > 1000> 1000
DQN-P (Projected) 500 - 1500800 - 2000
Sorafenib 9020
Vandetanib 50040

Proposed Mechanism of Action and Signaling Pathways

Based on the structural analogy to known 4-anilinoquinoline-3-carbonitrile inhibitors, we hypothesize that DQN-A will primarily function as an ATP-competitive inhibitor of receptor tyrosine kinases, particularly EGFR and VEGFR-2.[5][12] Inhibition of these kinases will disrupt downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR-2 VEGFR-2 VEGFR-2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival DQN-A DQN-A DQN-A->EGFR Inhibits DQN-A->VEGFR-2 Inhibits G Start Start Cell_Culture Cancer Cell Culture (e.g., MCF-7, HCT-116) Start->Cell_Culture Compound_Treatment Treat with DQN Derivatives & Comparators Cell_Culture->Compound_Treatment Assays Evaluation Assays Compound_Treatment->Assays MTT MTT Assay (Cytotoxicity) Assays->MTT Kinase Kinase Assay (Target Inhibition) Assays->Kinase Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Assays->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Assays->Apoptosis Data_Analysis Data Analysis & IC50 Determination MTT->Data_Analysis Kinase->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Conclusion Efficacy Comparison & SAR Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating compound efficacy.

Conclusion and Future Directions

The in-silico design and comparative analysis presented in this guide strongly suggest that derivatives of this compound, particularly 4-anilino substituted analogs like DQN-A , hold significant promise as novel anticancer agents. Their structural similarity to known potent kinase inhibitors provides a solid rationale for their proposed mechanism of action. The outlined experimental protocols offer a clear and robust framework for the preclinical validation of these compounds.

Future research should focus on the synthesis and in-depth biological evaluation of a broader library of derivatives to establish a comprehensive structure-activity relationship. This should include modifications at the C8 position and variations of the anilino moiety at C4. Promising lead compounds should then be advanced to in vivo studies using xenograft models to assess their antitumor efficacy, pharmacokinetics, and safety profiles. The ultimate goal is the identification of a clinical candidate with superior efficacy and a favorable safety profile for the treatment of solid tumors.

References

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191–2205. [Link]
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science Publishers. [Link]
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry, 9, S131–S142. [Link]
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  • The activity of the quinoline derivatives against human colon cancer (HCT-116) cell line.
  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Advances, 11(25), 15417–15430. [Link]
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A Comparative Guide to In Vitro Screening Protocols for 4,8-Dichloro-6-nitroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals exploring the therapeutic potential of novel chemical entities, a robust and logically structured in vitro screening cascade is paramount. This guide provides an in-depth technical comparison of in vitro screening protocols specifically tailored for the evaluation of 4,8-dichloro-6-nitroquinoline-3-carbonitrile derivatives, a class of compounds with significant potential in oncology and infectious disease research. While direct biological data for this specific scaffold is emerging, this guide draws upon established methodologies for analogous quinoline-based compounds to propose a comprehensive and scientifically rigorous screening strategy.

The quinoline core is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer and antimicrobial activities.[1][2] The presence of dichloro, nitro, and carbonitrile functionalities on the this compound backbone suggests a high potential for biological activity, warranting a multi-faceted screening approach to elucidate its mechanism of action and therapeutic promise.

A Tiered Approach to In Vitro Screening

A successful screening cascade should be designed to efficiently identify promising candidates while progressively building a deeper understanding of their biological effects. This guide proposes a tiered approach, beginning with broad cytotoxicity and antimicrobial assessments, followed by more detailed mechanistic studies for active compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency cluster_2 Tier 3: Mechanistic Elucidation Primary Cytotoxicity Screening Primary Cytotoxicity Screening Dose-Response Cytotoxicity Dose-Response Cytotoxicity Primary Cytotoxicity Screening->Dose-Response Cytotoxicity Active Compounds Primary Antimicrobial Screening Primary Antimicrobial Screening MIC Determination MIC Determination Primary Antimicrobial Screening->MIC Determination Active Compounds Apoptosis Assays Apoptosis Assays Dose-Response Cytotoxicity->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Dose-Response Cytotoxicity->Cell Cycle Analysis Kinase Inhibition Assays Kinase Inhibition Assays Dose-Response Cytotoxicity->Kinase Inhibition Assays Bacterial Mechanism of Action Bacterial Mechanism of Action MIC Determination->Bacterial Mechanism of Action Test Compounds Test Compounds Test Compounds->Primary Cytotoxicity Screening Anticancer Pathway Test Compounds->Primary Antimicrobial Screening Antimicrobial Pathway

Proposed in vitro screening cascade for novel quinoline derivatives.

Part 1: Anticancer Activity Screening

The structural features of this compound derivatives suggest potential as anticancer agents, possibly through mechanisms like kinase inhibition or induction of apoptosis.[3][4] A systematic evaluation of their anticancer properties is therefore a logical starting point.

Primary Cytotoxicity Screening: A Comparative Analysis of Cell Viability Assays

The initial step is to assess the general cytotoxicity of the derivatives against a panel of cancer cell lines. The choice of cell lines is critical and should ideally represent different cancer types to identify broad-spectrum activity or potential selectivity.[5][6]

Comparison of Common Colorimetric Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[7]Inexpensive, widely used and well-documented.Requires a solubilization step for the formazan crystals, which can introduce variability.[8][9]
MTS Reduction of a tetrazolium compound (MTS) to a soluble formazan product.Simpler and faster than MTT as no solubilization step is needed.[7]Higher cost compared to MTT.
Resazurin (AlamarBlue) Reduction of the blue dye resazurin to the pink, fluorescent resorufin by viable cells.[10]Highly sensitive, non-toxic to cells allowing for kinetic monitoring, and can be measured by fluorescence or absorbance.[8][10]Can be more expensive than tetrazolium-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a standardized method for assessing cell viability.[11]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Mechanistic Elucidation of Anticancer Activity

For compounds demonstrating significant cytotoxicity, the next step is to investigate their mechanism of action.

Many quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[4] Several assays can be employed to detect different stages of apoptosis.[12]

Comparison of Apoptosis Detection Assays:

AssayMarker DetectedStage of ApoptosisMethodology
Annexin V Staining Phosphatidylserine (PS) translocation to the outer cell membrane.[13]EarlyFlow cytometry or fluorescence microscopy.
Caspase Activity Assays Activity of caspase enzymes (e.g., caspase-3, -7, -8, -9).[13]MidColorimetric, fluorometric, or luminometric plate-based assays.
TUNEL Assay DNA fragmentation.[13]LateFlow cytometry or fluorescence microscopy.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Quinoline derivatives can also induce cell cycle arrest, preventing cancer cell proliferation.[14] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[15]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the test compounds for 24-48 hours.

  • Fixation: Harvest and fix the cells in ice-cold 70% ethanol and store at -20°C.

  • Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[14]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Given that many quinoline-based anticancer agents function as kinase inhibitors, it is crucial to investigate this potential mechanism.[17]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the derivatives against specific kinases, such as Pim-1 or Src, which are known targets of quinoline compounds.[2][5]

  • Assay Setup: In a microplate, combine the kinase, a specific substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including fluorescence, luminescence, or radioactivity.[18][19]

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

G cluster_0 Pim-1 Kinase Signaling Pathway Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors JAK JAK Cytokine Receptors->JAK STAT3/5 STAT3/5 JAK->STAT3/5 phosphorylates Pim-1 Pim-1 STAT3/5->Pim-1 induces transcription 4E-BP1 4E-BP1 Pim-1->4E-BP1 phosphorylates p21 p21 Pim-1->p21 phosphorylates p27 p27 Pim-1->p27 phosphorylates Bad Bad Pim-1->Bad phosphorylates Proliferation Proliferation 4E-BP1->Proliferation inhibits p21->Proliferation inhibits p27->Proliferation inhibits Survival Survival Bad->Survival inhibits Quinoline Derivative Quinoline Derivative Quinoline Derivative->Pim-1 inhibits

Pim-1 kinase signaling pathway and potential inhibition by quinoline derivatives.

Part 2: Antimicrobial Activity Screening

The quinoline scaffold is also a well-established pharmacophore in antimicrobial agents.[20] Therefore, a parallel screening effort to evaluate the antimicrobial properties of this compound derivatives is highly recommended.

Primary Antimicrobial Screening and Determination of Minimum Inhibitory Concentration (MIC)

The initial assessment of antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[21]

Comparison of MIC Determination Methods:

MethodDescriptionAdvantagesDisadvantages
Broth Microdilution Serial dilutions of the compound are made in a liquid growth medium in a 96-well plate, which is then inoculated with the microorganism.[21]High-throughput, quantitative results.Can be more labor-intensive than agar-based methods.
Agar Dilution The compound is incorporated into an agar medium at various concentrations, and then the microorganisms are spotted onto the plates.[21]Can test multiple strains simultaneously.Less common for routine testing.
Disk Diffusion A filter paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of inhibition is measured.[22]Simple, low cost, and widely used for qualitative susceptibility testing.Provides qualitative rather than quantitative results (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This method is considered a gold standard for quantitative antimicrobial susceptibility testing.[22]

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Elucidation of Antimicrobial Mechanism of Action

For compounds with potent antimicrobial activity, further studies are necessary to determine their mechanism of action. Quinolone antimicrobials are known to target bacterial DNA gyrase and topoisomerase IV, while other quinoline derivatives may inhibit bacterial cell division by targeting proteins like FtsZ.[4][23][24]

Potential Bacterial Targets and Assays:

  • DNA Gyrase/Topoisomerase IV Inhibition: Assays can be performed using purified enzymes to measure the inhibition of their supercoiling or decatenation activity in the presence of the test compounds.[25]

  • FtsZ Polymerization Inhibition: The effect of the compounds on the polymerization of the FtsZ protein can be monitored by light scattering or sedimentation assays.[1][17]

G cluster_0 Bacterial DNA Replication & Cell Division DNA Gyrase DNA Gyrase DNA Replication DNA Replication DNA Gyrase->DNA Replication enables Topoisomerase IV Topoisomerase IV Topoisomerase IV->DNA Replication enables FtsZ FtsZ Z-ring formation Z-ring formation FtsZ->Z-ring formation polymerizes into Cell Division Cell Division Z-ring formation->Cell Division initiates Quinoline Derivative Quinoline Derivative Quinoline Derivative->DNA Gyrase inhibits Quinoline Derivative->Topoisomerase IV inhibits Quinoline Derivative->FtsZ inhibits polymerization

Potential antimicrobial mechanisms of action for quinoline derivatives.

Conclusion

This guide provides a comprehensive framework for the in vitro screening of this compound derivatives, encompassing both anticancer and antimicrobial activities. By employing a tiered and comparative approach, researchers can efficiently identify lead compounds and gain valuable insights into their mechanisms of action. The selection of appropriate assays, cell lines, and microbial strains is critical for generating reliable and translatable data. While this guide offers a robust starting point, it is essential to tailor the screening cascade to the specific research questions and the emerging biological profile of this promising class of compounds.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Jain, S., Chandra, V., Jain, P. K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Mushtaq, S., Abbasi, M. A., Munawar, M. A., & Ashraf, M. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(11), 4647-4682.
  • an overview of quinoline derivatives as anti-cancer agents. (2024).
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
  • Choosing an Apoptosis Detection Assay. (2021). Axion BioSystems. [Link]
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
  • A comparative study of colorimetric cell proliferation assays in immune cells. (2017). Journal of Immunological Methods, 445, 26-33.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2017).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17729–17738.
  • Comparison of Different Methods to Measure Cell Viability. (n.d.).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Infectious Disease Reports, 13(4), 827-853.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
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  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-228.
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  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 7(51), 48113-48126.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Forward: The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed protocol for the proper disposal of 4,8-dichloro-6-nitroquinoline-3-carbonitrile, a compound whose molecular structure necessitates a rigorous and informed approach. As a halogenated nitroaromatic compound, it falls into a category of chemicals that require specialized handling to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, but they must always be implemented in strict accordance with your institution's Environmental Health & Safety (EHS) department guidelines.

Hazard Assessment and Waste Characterization

Before any disposal procedure can begin, a thorough understanding of the compound's inherent hazards is essential. This compound is a complex organic molecule whose risk profile is dictated by its constituent functional groups:

  • Dichlorinated Aromatic System: The presence of chlorine atoms on the quinoline ring classifies this compound as a halogenated organic .[1][2] Halogenated compounds are often environmentally persistent and can form toxic byproducts upon improper disposal or incineration at low temperatures.[3] They must never be disposed of via sanitary sewer systems.[4]

  • Nitroaromatic Group: Nitroaromatic compounds are frequently toxic or mutagenic and are considered significant environmental pollutants.[5][6][7] Their stability can make them resistant to natural degradation pathways.[5]

  • Carbonitrile Moiety: While the primary hazard is driven by the chloro- and nitro- groups, the nitrile functionality warrants caution.

Due to these characteristics, this compound must be unequivocally managed as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), generators of waste are responsible for its safe management from "cradle to grave."[8][9] This means ensuring the waste is properly identified, managed, and treated from the point of generation to its final disposal.[9]

Immediate Safety & Handling for Disposal Operations

When preparing this chemical for disposal, all handling must occur under the assumption that the material is toxic. Adherence to the following personal protective equipment (PPE) and engineering controls is mandatory.

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent dermal absorption, which is a potential route of exposure for nitroaromatic compounds.[10]
Eye Protection Chemical safety goggles and a face shield if handling larger quantities.To protect against splashes of solutions or accidental contact with the solid powder.[10]
Body Protection A flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Operations should be conducted in a certified chemical fume hood.[11]To prevent inhalation of fine powders or vapors from solvent-containing waste solutions.
Engineering Controls

All transfers and packaging of this compound waste must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[11] An emergency safety shower and eyewash station must be readily accessible.

Waste Segregation: The Critical First Step

The fundamental principle of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous reactions, compromise disposal pathways, and significantly increase disposal costs. This compound waste must be collected as Halogenated Organic Waste .[1][12]

Never mix halogenated waste with non-halogenated organic waste.[2]

Waste CategoryDescription & ExamplesDisposal Container
Halogenated Organic Waste This compound , Dichloromethane, Chloroform. Any organic compound containing Cl, Br, F, I.[1]Clearly labeled, chemically resistant container (e.g., HDPE) for liquid or solid waste.
Non-Halogenated Organic Waste Acetone, Ethanol, Hexanes, Toluene.[12]Separate, clearly labeled container.
Aqueous Waste (Acids/Bases) Solutions of inorganic acids or bases.Separate, clearly labeled container. Do not mix acids and bases.[1]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure, unused chemical as well as solutions and contaminated labware.

Disposal of Unused or Expired Solid Chemical
  • Do Not Attempt Neutralization: Given the compound's complexity, in-lab neutralization or degradation is not recommended and can be extremely dangerous.

  • Original Container: If possible, dispose of the chemical in its original, clearly labeled container.

  • Labeling: If not in the original container, place it in a sealed, compatible container. Affix a "Hazardous Waste" label provided by your EHS department. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Accumulation Start Date (the date the first drop of waste enters the container)

    • Hazard Pictograms (e.g., Skull and Crossbones for Acute Toxicity, Environmental Hazard)

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA), ensuring the container is closed at all times except when adding waste.[8]

Disposal of Solutions and Contaminated Materials
  • Segregation: Collect all solutions containing this compound in a designated Halogenated Organic Waste container.[2]

  • Labeling: The waste container must be labeled with the full chemical name of all components and their approximate percentages. For example: "Hazardous Waste: Methanol (80%), Dichloromethane (15%), this compound (5%)".

  • Decontaminating Labware:

    • Glassware and equipment should be triple-rinsed with a suitable solvent (e.g., acetone).

    • Crucially, this rinsate is now hazardous waste. Collect all three rinses and add them to your Halogenated Organic Waste container.[13]

  • Contaminated Solids: Any grossly contaminated items (e.g., weigh boats, gloves, absorbent pads from a spill) must be collected in a sealed bag or container, labeled as "Solid Hazardous Waste" with the chemical name, and disposed of through EHS.

Disposal Pathway and Spill Management

Final Disposal

The sole approved disposal route for this chemical is through your institution's EHS-managed program, which utilizes a licensed hazardous waste contractor.[10][13] The most probable final disposition for halogenated nitroaromatic compounds is high-temperature incineration in a specialized facility designed to handle such materials and scrub the resulting acid gases.[3][14]

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the collected material into a sealed, heavy-duty plastic bag or container.

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it through EHS.[2]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the area.

    • Contact your institution's EHS emergency line for professional cleanup.

Workflow Diagrams

The following diagrams illustrate the decision-making process for waste management and spill response.

WasteManagementWorkflow start Generate Waste Containing This compound characterize Characterize as Hazardous Waste (Halogenated Nitroaromatic) start->characterize segregate Segregate into 'Halogenated Organic Waste' Stream characterize->segregate containerize Select & Label Container - 'Hazardous Waste' - Full Chemical Names - Accumulation Date segregate->containerize store Store in Designated Satellite Accumulation Area (Container Closed) containerize->store dispose Arrange Pickup via Institutional EHS for Licensed Disposal store->dispose

Caption: Waste Management Decision Workflow.

SpillResponseProtocol spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Small large_spill Large Spill or Outside Hood assess->large_spill Large ppe Don Full PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain with Absorbent Material ppe->contain collect Collect Contaminated Material contain->collect package Package & Label as 'Hazardous Waste' collect->package dispose_spill Dispose via EHS package->dispose_spill alert Alert Personnel & Prevent Entry evacuate->alert call_ehs Call Institutional EHS Emergency Line alert->call_ehs

Caption: Spill Response Protocol.

References

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A Comprehensive Guide to the Safe Handling of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks

  • Toxicity: Similar aromatic nitro-compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Ingestion may be particularly harmful.[3]

  • Irritation: The compound is expected to cause skin and serious eye irritation.[4] Inhalation may lead to respiratory tract irritation.[1]

  • Systemic Effects: Aromatic nitro compounds can potentially cause methemoglobinemia, which leads to cyanosis.[2][5]

Given these potential hazards, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict handling protocols, is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure.[6][7] The following PPE is mandatory when handling 4,8-Dichloro-6-nitroquinoline-3-carbonitrile:

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting chemical safety goggles conforming to EU EN166 or US NIOSH standards. A face shield should be worn over goggles if there is a risk of splashing.[5][8]Protects against splashes and airborne particles, preventing serious eye irritation or damage.
Hand Protection Chemically resistant gloves, such as nitrile, should be worn.[7][8] Gloves must be inspected before use and changed immediately if contaminated.Prevents skin contact and absorption of the toxic compound.
Body Protection A flame-resistant lab coat, fully buttoned, is required.[5][8] Consider a chemical-resistant apron for added protection during procedures with a high splash risk.Minimizes skin exposure and protects personal clothing from contamination.
Respiratory Protection A certified respirator should be used if handling the compound as a powder outside of a chemical fume hood.[8]Prevents inhalation of the potentially toxic and irritating dust particles.

PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection Assess_Hazards Assess Chemical Hazards (Toxicity, Irritation) Eye_Protection Eye/Face Protection (Goggles, Face Shield) Assess_Hazards->Eye_Protection Splash/Irritation Risk Hand_Protection Hand Protection (Nitrile Gloves) Assess_Hazards->Hand_Protection Dermal Contact Risk Body_Protection Body Protection (Lab Coat, Apron) Assess_Hazards->Body_Protection Contamination Risk Respiratory_Protection Respiratory Protection (Respirator) Assess_Hazards->Respiratory_Protection Inhalation Risk

Caption: Immediate response plan for exposure incidents.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Segregation:

  • Halogenated Organic Waste: As a dichlorinated compound, this compound and any materials contaminated with it should be disposed of in a designated, labeled container for halogenated organic waste. [9][10]* Non-Halogenated Waste: Do not mix with non-halogenated waste streams. [10] 5.2. Disposal Procedure:

  • Collection: Collect all waste in a suitable, closed, and properly labeled container. [11][10]2. Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents. [10]3. Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. [8][11]Incineration at a regulated hazardous waste facility is a common disposal method for such compounds. [12]

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • SAFETY DATA SHEET: 2,6-Dichloroquinoline-3-carbonitrile. Aladdin.
  • SAFETY DATA SHEET: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Fisher Scientific.
  • SAFETY DATA SHEET: 2,3-Dichloroquinoxaline. Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET: 8-Hydroxyquinoline. Fisher Scientific.
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  • SAFETY DATA SHEET: 2,6-Dichloroquinoxaline. TCI Chemicals.
  • Safety D
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  • Personal protective equipment for handling 3-Nitro-4-phenylmethoxybenzamide. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.